Octyl 9,10-epoxystearate
Description
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Properties
IUPAC Name |
octyl 8-(3-octyloxiran-2-yl)octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50O3/c1-3-5-7-9-12-16-20-24-25(29-24)21-17-13-11-14-18-22-26(27)28-23-19-15-10-8-6-4-2/h24-25H,3-23H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBARIGPBPUBHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1C(O1)CCCCCCCC(=O)OCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861724 | |
| Record name | 2-Oxiraneoctanoic acid, 3-octyl-, octyl ester | |
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Molecular Weight |
410.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Flash Point |
422 °F OC | |
| Record name | OXIRANEOCTANOIC ACID, 3-OCTYL-, OCTYL ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5375 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
106-84-3 | |
| Record name | Octyl epoxystearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxiraneoctanoic acid, 3-octyl-, octyl ester | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Oxiraneoctanoic acid, 3-octyl-, octyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Oxiraneoctanoic acid, 3-octyl-, octyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octyl 3-octyloxiran-2-octanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.124 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXIRANEOCTANOIC ACID, 3-OCTYL-, OCTYL ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5375 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to Octyl 9,10-Epoxystearate: Chemical Properties, Synthesis, and Applications
Abstract
Octyl 9,10-epoxystearate is a versatile organic compound derived from oleic acid, a common fatty acid. It is characterized by a long aliphatic chain, an octyl ester group, and a critical epoxide ring located at the 9th and 10th carbon positions.[1] This unique structure imparts a combination of properties that make it a valuable component in various industrial applications, most notably as a plasticizer and thermal stabilizer for polymers like polyvinyl chloride (PVC).[2][3] This guide provides a comprehensive technical overview of its chemical structure, synthesis, physicochemical properties, and mechanisms of action. It further details analytical characterization techniques and example experimental protocols to provide a practical resource for scientific and research professionals.
Introduction
Epoxidized fatty acid esters represent a class of bio-based chemicals that are gaining prominence as sustainable alternatives to petroleum-derived additives. This compound, also known as octyl oleate epoxide, falls within this category.[4] It is synthesized from renewable resources, primarily vegetable oils rich in oleic acid. The molecule's key feature is the oxirane or epoxide ring, a strained three-membered ring containing an oxygen atom.[1] This functional group is highly reactive and is central to the compound's utility as an acid scavenger and stabilizer.[5] While its primary role has been in the polymer industry, its structural similarity to endogenous epoxy fatty acids, which are metabolites of cytochrome P450 (CYP) pathways, suggests areas for exploration in biochemical and metabolic research.[1][6]
Chemical Structure and Synthesis
Molecular Structure
This compound consists of an 18-carbon stearate backbone where the double bond originally present in its oleate precursor has been converted into an epoxide ring.[1] An octyl group is attached via an ester linkage to the carboxyl end of the fatty acid chain. The IUPAC name is octyl 8-(3-octyloxiran-2-yl)octanoate.[1] The presence of the long, non-polar hydrocarbon chains contributes to its hydrophobicity and compatibility with polymer matrices, while the polar ester and epoxide groups provide functionality.[1][7]
Caption: Chemical structure of this compound.
Synthesis Pathway
The industrial synthesis of this compound is a two-step process starting from a source of oleic acid, such as high-oleic sunflower oil.[8]
-
Esterification: Oleic acid is first esterified with octanol to produce octyl oleate. This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product.
-
Epoxidation: The double bond in the octyl oleate molecule is then epoxidized. A common and efficient method is the in situ performic or peracetic acid process, where hydrogen peroxide is reacted with a carboxylic acid (like formic or acetic acid) to form a peroxy acid.[8] This peroxy acid then transfers an oxygen atom to the double bond, forming the epoxide ring with high selectivity.[1]
Caption: Two-step synthesis of this compound.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of this compound are critical for its application and handling. Key data are summarized below.
| Property | Value | Source |
| CAS Number | 106-84-3 | [1][9] |
| Molecular Formula | C₂₆H₅₀O₃ | [1][4][10] |
| Molecular Weight | 410.7 g/mol | [1][10] |
| Appearance | Colorless to pale yellow liquid | [9] |
| Density | 0.89 g/cm³ | [4] |
| Melting Point | -14 °C | [4] |
| Boiling Point | 240 °C at 2 Torr | [4] |
| Flash Point | 217 °C (422 °F) | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents | [7] |
| Topological Polar Surface Area | 43.4 Ų | [10] |
Spectroscopic Characterization
Analytical techniques are essential for confirming the structure and purity of the synthesized product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The successful epoxidation can be confirmed by the disappearance of the C=C stretching vibration band (around 1650 cm⁻¹) of the oleate precursor and the appearance of characteristic epoxide ring vibration bands, typically around 820-840 cm⁻¹.[11] The strong C=O stretching band of the ester group is expected around 1740 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the epoxide ring (–CH-O-CH–) typically appear as a multiplet in the range of 2.8-3.1 ppm. The disappearance of the olefinic proton signals from the precursor (around 5.4 ppm) is a key indicator of complete reaction. The triplet corresponding to the –O–CH₂– protons of the octyl ester group is found around 4.1 ppm.
-
¹³C NMR: The carbons of the epoxide ring typically resonate in the 55-60 ppm range.
-
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern, confirming the identity of the compound.[12] The molecular ion peak [M]⁺ at m/z 410.7 would be expected, along with characteristic fragmentation patterns.
Applications and Mechanism of Action
Primary Application: PVC Plasticizer and Stabilizer
The predominant use of this compound is as a secondary plasticizer and co-stabilizer for PVC.[9]
-
Plasticization: The long aliphatic chains of the molecule intersperse between PVC polymer chains, disrupting chain-to-chain interactions. This increases the free volume and flexibility of the polymer, lowering its glass transition temperature (Tg) and making the final product less brittle.[2][11]
-
Thermal Stabilization: During processing or exposure to heat and UV light, PVC can degrade, releasing hydrochloric acid (HCl).[5] This initiates an autocatalytic "unzipping" degradation process. The epoxide ring in this compound is a highly effective HCl scavenger.[2][5] The ring undergoes nucleophilic attack by the chloride ion, opening the ring to form a stable chlorohydrin derivative. This reaction neutralizes the acid and halts the degradation cascade, thereby enhancing the thermal stability of the PVC product.[5]
Caption: Mechanism of PVC stabilization by acid scavenging.
Other Industrial and Potential Research Applications
-
Cosmetics: It can be used as an emollient and skin-conditioning agent in personal care products due to its ability to form a protective barrier and reduce water loss.[1]
-
Coatings and Adhesives: It enhances film-forming properties, adhesion, and flexibility in various formulations.[9]
-
Biochemical Research: Structurally related epoxy fatty acids are known signaling molecules in biological systems.[6] While the octyl ester differs from the free acid found in vivo, it could serve as a useful tool compound or a starting point for the synthesis of more complex biological probes.
Example Experimental Protocol: Synthesis
This protocol describes a lab-scale synthesis of this compound. (Note: This is a representative procedure and should be adapted and performed with appropriate safety precautions by qualified personnel.)
Objective: To synthesize this compound from octyl oleate.
Materials:
-
Octyl oleate (1 equivalent)
-
Formic acid (0.5 equivalents)
-
Hydrogen peroxide (30% solution, 1.5 equivalents)
-
Toluene (solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, condenser, addition funnel, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
Setup: Charge the round-bottom flask with octyl oleate and toluene. Begin stirring.
-
Catalyst Addition: Add formic acid to the flask. Heat the mixture to 50-60°C.
-
Rationale: Formic acid acts as the catalyst to form performic acid in situ, the active epoxidizing agent. The temperature is raised to ensure a reasonable reaction rate without excessive decomposition of the hydrogen peroxide.
-
-
Epoxidation: Add the hydrogen peroxide solution dropwise via the addition funnel over 1-2 hours, maintaining the temperature.
-
Rationale: Slow, controlled addition is critical to manage the exothermic reaction and prevent dangerous temperature spikes.
-
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for FTIR analysis to observe the disappearance of the C=C bond. Continue stirring for 4-6 hours or until the reaction is complete.
-
Workup: Cool the reaction mixture to room temperature. Transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
Water (to remove excess formic acid and H₂O₂).
-
Saturated sodium bicarbonate solution (to neutralize any remaining acid).
-
Brine (to break up any emulsions and begin drying the organic layer).
-
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (toluene) under reduced pressure using a rotary evaporator.
-
Validation: The resulting oil should be analyzed by NMR and FTIR to confirm the structure and assess purity.
Safety and Handling
This compound is generally considered to have low toxicity, similar to other epoxidized vegetable oils.[13] However, standard laboratory safety practices should be followed. It is a combustible liquid. Users should consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal information.
Conclusion
This compound is a high-value, bio-based chemical with a well-established role in the polymer industry. Its efficacy as a plasticizer and HCl scavenger stems directly from its unique molecular structure, which combines long aliphatic chains with a reactive epoxide ring. The synthesis is straightforward, utilizing renewable feedstocks. While its primary application is industrial, its structural relationship to biologically relevant molecules presents opportunities for further investigation in the fields of biochemistry and drug development. This guide provides a foundational technical understanding for scientists and researchers working with or exploring the potential of this versatile compound.
References
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Octyl epoxy stearate | C26H50O3 | CID 129867030. PubChem, National Institutes of Health. [Link]
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Synthesis and Properties of a Novel Environmental Epoxidized Glycidyl Ester of Ricinoleic Acetic Ester Plasticizer for Poly(vinyl chloride). MDPI. [Link]
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Epoxidized Esters of Palm Kernel Oil as an Effective Plasticizer for PVC: A Study of Mechanical Properties and Effect of Processing Conditions. ResearchGate. [Link]
-
Optimization of the curing conditions of PVC plastisols based on the use of an epoxidized fatty acid ester plasticizer. ResearchGate. [Link]
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Preparation of Epoxy Fatty Acid Methyl Ester Plasticizer for PVC From Illegal Cooking Oil. China Plastics. [Link]
- Esterified fatty acids for PVC plasticization.
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9,10-Epoxystearic acid | C18H34O3 | CID 15868. PubChem, National Institutes of Health. [Link]
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9,10-Epoxystearate | C18H33O3- | CID 19746553. PubChem, National Institutes of Health. [Link]
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Determination of 9,10-epoxystearate ester in intravenous solutions stored in poly(vinyl chloride) bags, using gas chromatography-single-ion monitoring mass spectrometry. PubMed. [Link]
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Catalytic Synthesis of Methyl 9,10-dihydroxystearate from Technical Feedstocks in Continuous Flow via Epoxidation and Hydrolysis. Wiley Online Library. [Link]
-
Showing NP-Card for 9r,10s-epoxy-stearic acid (NP0210756). NP-MRD. [Link]
- Synthesis of octyl esters and alcohols.
-
Butyl 9,10-epoxystearate | C22H42O3 | CID 7830. PubChem, National Institutes of Health. [Link]
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A-Z Guide to Synthesizing Octyl 9,10-epoxystearate from Oleic Acid
Abstract
This technical guide provides a comprehensive, in-depth protocol for the synthesis of octyl 9,10-epoxystearate, a valuable oleochemical derivative, starting from oleic acid. The synthesis is presented as a robust two-part process: the in situ epoxidation of oleic acid to form 9,10-epoxystearic acid, followed by the Fischer-Speier esterification with 1-octanol. This document is intended for researchers, chemists, and process development professionals. It elucidates the underlying chemical mechanisms, provides detailed step-by-step experimental procedures, and outlines rigorous analytical methods for product characterization and quality control. The causality behind critical process parameters is explained to empower users to optimize the synthesis for their specific applications.
Introduction and Strategic Overview
This compound is a derivative of stearic acid that contains an epoxide functional group between the 9th and 10th carbon atoms and an octyl ester at the carboxylic end.[1] This structure imparts unique properties, making it a highly effective bio-based plasticizer and stabilizer for polymers like polyvinyl chloride (PVC), as well as a key intermediate in the synthesis of lubricants and coatings. Its derivation from renewable resources like oleic acid, a major component of vegetable oils, aligns with the growing demand for sustainable and eco-friendly chemical manufacturing.[2][3]
The synthesis strategy detailed herein involves two sequential core reactions:
-
Epoxidation: The carbon-carbon double bond of oleic acid is converted into an oxirane (epoxide) ring. This guide focuses on the in situ generation of performic acid from formic acid and hydrogen peroxide, a method chosen for its efficiency and safety over handling pre-formed peracids.[2][3]
-
Esterification: The carboxylic acid group of the resulting 9,10-epoxystearic acid is then esterified with 1-octanol using an acid catalyst to yield the final product.
This two-step approach allows for controlled reaction conditions and straightforward purification at each stage, leading to a high-purity final product.
Process Chemistry and Mechanistic Insights
A thorough understanding of the reaction mechanisms is critical for troubleshooting and optimization.
Part I: Epoxidation via In Situ Performic Acid
The epoxidation of oleic acid is achieved using performic acid (HCOOOH), which is generated in situ from the reaction between formic acid (HCOOH) and hydrogen peroxide (H₂O₂).[2][4]
-
Causality: Formic acid is selected as the "oxygen carrier" because it reacts with hydrogen peroxide to form a peroxy acid, which is a potent electrophilic oxidizing agent capable of attacking the nucleophilic C=C double bond.[3] This in situ approach is inherently safer as it avoids the accumulation of potentially unstable concentrated peroxy acids.
The mechanism proceeds via the Prilezhaev reaction, a well-established pathway for alkene epoxidation. The peroxy acid transfers an oxygen atom to the double bond in a concerted fashion, forming the epoxide ring.
Part II: Fischer-Speier Esterification
The second stage is the classic Fischer-Speier esterification, an acid-catalyzed equilibrium reaction between the 9,10-epoxystearic acid and 1-octanol.[5][6]
-
Causality: An acid catalyst, typically sulfuric acid (H₂SO₄), is essential to protonate the carbonyl oxygen of the carboxylic acid.[7] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic oxygen of the 1-octanol. The reaction is reversible, and to drive the equilibrium toward the ester product, it is crucial to either use an excess of one reactant (typically the alcohol) or actively remove the water byproduct as it forms.[8][9]
Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Hydrogen peroxide (30-50%) is a strong oxidizer. Formic acid and sulfuric acid are highly corrosive. All procedures should be conducted in a well-ventilated fume hood.
Part I: Synthesis of 9,10-Epoxystearic Acid
Materials & Reagents:
-
Oleic Acid (technical grade, ~90%)
-
Formic Acid (95-98%)
-
Hydrogen Peroxide (30% or 50% w/w solution)
-
Toluene (optional solvent)
-
Magnesium Sulfate (anhydrous)
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating plate
-
Thermometer
-
Separatory funnel
Procedure:
-
Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and thermometer. Place it in a water or oil bath on the magnetic stirrer.
-
Charging Reactants: To the flask, add oleic acid and formic acid. A typical molar ratio is 2.5 moles of formic acid per mole of oleic acid unsaturation.[2] Begin stirring to ensure the mixture is homogenous.
-
Initiating Reaction: Heat the mixture to the desired reaction temperature, typically between 50-75°C.[2][10] A moderate temperature is crucial; excessively high temperatures can lead to the degradation of the formed oxirane ring through hydrolysis or alcoholysis.[2]
-
Addition of Oxidant: Once the temperature is stable, add the hydrogen peroxide solution dropwise via the dropping funnel over 30-60 minutes. A molar ratio of 1.0-1.5 moles of H₂O₂ per mole of oleic acid is recommended.[2][10] The slow addition is critical to control the exothermic reaction and maintain a stable temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction to proceed with vigorous stirring for 2-4 hours at the set temperature. The progress can be monitored by periodically taking aliquots and determining the oxirane oxygen content (see Section 5).
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel. If the mixture is too viscous, dilute with toluene.
-
Wash the organic phase sequentially with deionized water (3 times) to remove residual formic acid, hydrogen peroxide, and other water-soluble impurities.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent (if used) under reduced pressure using a rotary evaporator to yield 9,10-epoxystearic acid as a pale yellow, waxy solid or viscous oil.[11]
-
Part II: Synthesis of this compound
Materials & Reagents:
-
9,10-Epoxystearic Acid (from Part I)
-
1-Octanol
-
Sulfuric Acid (concentrated, 98%)
-
Toluene
-
Saturated Sodium Bicarbonate solution
-
Deionized Water
-
Magnesium Sulfate (anhydrous)
Equipment:
-
Round-bottom flask equipped with a Dean-Stark trap and reflux condenser
-
Magnetic stirrer with heating plate
-
Thermometer
-
Separatory funnel
Procedure:
-
Setup: Assemble the flask with the Dean-Stark trap and reflux condenser. The trap will be used to azeotropically remove the water byproduct, driving the reaction to completion.
-
Charging Reactants: To the flask, add the 9,10-epoxystearic acid, 1-octanol, and toluene. Use a slight excess of 1-octanol (e.g., 1.2-1.5 molar equivalents). Toluene serves as the azeotroping solvent.
-
Catalyst Addition: Slowly and carefully add the catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the epoxystearic acid) to the stirring mixture.
-
Reaction: Heat the mixture to reflux (typically 110-120°C). Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected, indicating the reaction is complete (typically 2-5 hours).
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with deionized water until the washings are neutral (pH ~7).
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter and remove the toluene and excess 1-octanol under reduced pressure to yield the final product, this compound. Further purification can be achieved by vacuum distillation if required.
-
Data Presentation and Visualization
Summary of Key Reaction Parameters
| Parameter | Part I: Epoxidation | Part II: Esterification | Rationale |
| Key Reagents | Oleic Acid, H₂O₂, Formic Acid | 9,10-Epoxystearic Acid, 1-Octanol | Primary reactants for each transformation. |
| Catalyst | Autocatalytic (Formic Acid) | Sulfuric Acid (H₂SO₄) | Formic acid acts as an oxygen carrier; H₂SO₄ protonates the carbonyl for nucleophilic attack.[2][7] |
| Molar Ratios | H₂O₂/Oleic Acid: 1.0-1.5HCOOH/Oleic Acid: 2.5 | 1-Octanol/Epoxy Acid: 1.2-1.5 | Ensures complete conversion and drives equilibrium.[2][10] |
| Temperature | 50 - 75 °C | 110 - 120 °C (Reflux) | Balances reaction rate against thermal degradation of the epoxide ring.[2][12] |
| Reaction Time | 2 - 4 hours | 2 - 5 hours | Time required for completion, monitored by analysis. |
| Expected Yield | >85% | >90% | Typical yields under optimized conditions.[3][13] |
Process Flow Diagram
Caption: Overall workflow for the two-part synthesis of this compound.
Chemical Reaction Pathway
Caption: Simplified reaction pathways for epoxidation and esterification steps.
Product Characterization and Quality Control
Rigorous analytical validation is essential to confirm the identity and purity of the intermediate and final products.
A. Determination of Oxirane Oxygen Content (OOC)
This titration is the primary method for quantifying the conversion of double bonds to epoxide rings.[14] It is performed after the epoxidation step and is crucial for calculating the reaction's success.
-
Principle: The sample is dissolved in a suitable solvent (e.g., glacial acetic acid) and titrated with a standardized solution of hydrogen bromide (HBr) in acetic acid. The HBr quantitatively opens the oxirane ring.[15][16] A crystal violet indicator provides a distinct color change at the endpoint.[17]
-
Procedure (AOCS Official Method Cd 9-57):
-
Accurately weigh 0.3-0.5 g of the epoxidized sample into a 100 mL conical flask.
-
Dissolve the sample in 10-15 mL of glacial acetic acid.
-
Add 5-6 drops of crystal violet indicator solution.
-
Titrate with standardized 0.1 N HBr in acetic acid until the color changes from blue/purple to a stable green.[17]
-
-
Calculation: Oxirane Oxygen (%) = (1.60 * N * V) / W Where:
-
N = Normality of the HBr solution
-
V = Volume of HBr solution used (mL)
-
W = Weight of the sample (g)
-
-
Relative Conversion to Oxirane (RCO): The experimental OOC is compared to the theoretical maximum OOC (calculated from the initial iodine value of the oleic acid) to determine the conversion efficiency.[14][18] RCO (%) = (OOC_experimental / OOC_theoretical) * 100
B. Spectroscopic Characterization
| Technique | Expected Result for this compound | Purpose |
| FTIR Spectroscopy | Characteristic Peaks: - ~825 cm⁻¹: C-O-C symmetric stretch of the oxirane ring.[19]- ~1735 cm⁻¹: C=O stretch of the ester group.[19]- ~1170 cm⁻¹: C-O stretch of the ester group.[19]- Absence of Broad Peak ~3000-3500 cm⁻¹: Confirms consumption of the carboxylic acid -OH group.[20] | Confirms the presence of the key functional groups (epoxide and ester) and the absence of the starting carboxylic acid. |
| ¹H NMR Spectroscopy | Characteristic Signals: - ~2.9-3.1 ppm: Protons attached to the oxirane ring carbons (-CH-O-CH-).[19][21]- ~4.0 ppm (triplet): Protons on the carbon adjacent to the ester oxygen (-O-CH₂-).- ~2.2 ppm (triplet): Protons on the carbon alpha to the ester carbonyl (-CH₂-C=O).- ~0.9 ppm (triplet): Terminal methyl group protons. | Provides definitive structural confirmation and allows for purity assessment by integrating key proton signals.[21][22] |
| ¹³C NMR Spectroscopy | Characteristic Signals: - ~55-60 ppm: Carbons of the oxirane ring.[19]- ~174 ppm: Carbonyl carbon of the ester. | Complements ¹H NMR for unambiguous structural elucidation. |
References
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AOCS. (n.d.). Oxirane Oxygen in Epoxidized Materials. AOCS Methods Home. Retrieved from [Link]
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ResearchGate. (n.d.). Catalytic epoxidation of oleic acid through in situ hydrolysis for biopolyol formation. Retrieved from [Link]
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Chemicals Learning. (n.d.). Determination of Oxirane Oxygen Content Percentage. Retrieved from [Link]
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UiTM Institutional Repository. (2021). Production of epoxidized palm oil derived oleic acid by using peracid mechanism. Retrieved from [Link]
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ResearchGate. (2019). Selective Epoxidation of Crude Oleic Acid-Palm Oil with in situ Generated Performic Acid. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR and FTIR of the pure epoxidized fatty acid methyl esters. Retrieved from [Link]
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AIP Publishing. (n.d.). Epoxidation of Oleic Acid from Vegetable Oil by Peracid Mechanism. Retrieved from [Link]
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Journal of Engineering Science and Technology. (2019). Physicochemical, structural and mechanical evaluation of bio-based epoxidized jatropha oil blended with amine-cured epoxy resin as new hybrid matrix. Retrieved from [Link]
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Scientific & Academic Publishing. (2021). Determination of the Number of Epoxides Groups by FTIR-HATR and Its Correlation with 1 H NMR, in Epoxidized Linseed Oil. Retrieved from [Link]
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ResearchGate. (n.d.). Epoxide yield determination of oils and fatty acid methyl esters using 1H NMR. Retrieved from [Link]
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ResearchGate. (n.d.). IR, ¹H, and ¹³C NMR characterization of esters, epoxides, and α-hydroxy ethers. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
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PubChem. (n.d.). 9,10-Epoxystearic acid. Retrieved from [Link]
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The Marine Lipids Lab. (2016). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. Retrieved from [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of Octyl 9,10-epoxystearate (CAS 106-84-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of Octyl 9,10-epoxystearate
This compound (CAS No. 106-84-3), a derivative of oleic acid, is a multifunctional molecule with significant potential across various scientific and industrial domains. Its unique structure, featuring a reactive epoxide ring within a long aliphatic chain, imparts a desirable combination of lipophilicity and chemical reactivity. This guide provides a comprehensive overview of its physicochemical properties, synthesis, analytical characterization, and emerging applications, with a particular focus on its relevance to the fields of drug development and materials science.
Initially, a point of clarification is crucial. The CAS number 106-84-3 has been definitively identified with this compound, also known by its IUPAC name octyl 8-(3-octyloxiran-2-yl)octanoate. This disambiguation is vital for accurate scientific communication and research.
Physicochemical Data at a Glance
A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its effective application. The key data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 106-84-3 | [1] |
| Molecular Formula | C₂₆H₅₀O₃ | [1] |
| Molecular Weight | 410.67 g/mol | [2] |
| IUPAC Name | octyl 8-(3-octyloxiran-2-yl)octanoate | [1] |
| Synonyms | Octyl epoxystearate, N-OCTYL EPOXYSTEARATE, 3-octyl-oxiraneoctanoicacioctylester, 9,10-epoxy-octadecanoicacioctylester | [3] |
| Physical State | Liquid | [1] |
| Melting Point | -14 °C | [3] |
| Boiling Point | 482 °C at 760 mmHg; 240 °C at 2 Torr | [3] |
| Density | 0.906 g/cm³ | [3] |
| Flash Point | 180.8 °C (closed cup) | [3] |
| Vapor Pressure | 1.9E-09 mmHg at 25°C | [3] |
Synthesis and Manufacturing: From Oleic Acid to Epoxide
The primary route for synthesizing this compound involves a two-step process starting from the readily available oleic acid. This pathway is both well-established and adaptable, allowing for variations in catalysts and reaction conditions to optimize yield and purity.
Logical Workflow for Synthesis
Caption: General synthesis workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Esterification of Oleic Acid to Octyl Oleate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine oleic acid and a molar excess of octanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reaction Conditions: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or by measuring the amount of water produced.
-
Work-up and Purification: After completion, cool the reaction mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution). Extract the octyl oleate with a suitable organic solvent (e.g., diethyl ether or hexane). Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to obtain crude octyl oleate. Further purification can be achieved by vacuum distillation.
Step 2: Epoxidation of Octyl Oleate
The epoxidation of the double bond in octyl oleate is the critical step in forming the oxirane ring. Several methods can be employed, with the choice often depending on the desired scale, safety considerations, and environmental impact.
-
Method A: In Situ Peroxy Acid Formation
-
Reaction Setup: Dissolve octyl oleate in a suitable solvent like toluene or hexane in a reaction vessel.
-
Reagent Addition: Add formic acid followed by the slow, dropwise addition of hydrogen peroxide while maintaining the temperature between 40-60°C. The in situ formation of performic acid will act as the epoxidizing agent.
-
Reaction Monitoring: Monitor the reaction progress by determining the iodine value or by spectroscopic methods to confirm the disappearance of the double bond.
-
Work-up and Purification: Upon completion, wash the organic layer with sodium sulfite solution to decompose excess peroxide, followed by washes with sodium bicarbonate solution and water. Dry the organic phase and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
-
Method B: Using Pre-formed Peroxy Acids
-
Reagent: A common and effective, though more hazardous, epoxidizing agent is meta-chloroperoxybenzoic acid (m-CPBA).
-
Procedure: Dissolve octyl oleate in a chlorinated solvent such as dichloromethane. Add m-CPBA portion-wise at a controlled temperature (often 0°C to room temperature).
-
Work-up: After the reaction is complete, the by-product, m-chlorobenzoic acid, can be removed by washing with a basic solution. Subsequent purification steps are similar to Method A.
-
Analytical Characterization and Quality Control
Ensuring the purity and structural integrity of this compound is essential for its application, particularly in sensitive areas like drug development. A combination of spectroscopic and chromatographic techniques provides a comprehensive analytical profile.
Analytical Workflow
Caption: A typical analytical workflow for the quality control of this compound.
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR is a rapid and powerful technique for confirming the presence of key functional groups. In the spectrum of this compound, the following characteristic absorption bands are expected:
-
C-H stretching (alkane): ~2850-2960 cm⁻¹
-
C=O stretching (ester): ~1740 cm⁻¹
-
C-O-C stretching (epoxide ring): A characteristic band around 820-950 cm⁻¹ is indicative of the oxirane ring. The disappearance of the C=C stretching band from the starting material (octyl oleate) at ~1650 cm⁻¹ confirms the completion of the epoxidation reaction.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR provides detailed structural information and is invaluable for unambiguous characterization.
-
¹H NMR: The protons on the epoxide ring are expected to appear as a multiplet in the range of δ 2.8-3.1 ppm. The protons of the octyl ester chain and the stearate backbone will resonate in the upfield region (δ 0.8-2.3 ppm).
-
¹³C NMR: The carbon atoms of the epoxide ring typically resonate in the range of δ 55-60 ppm. The carbonyl carbon of the ester group will be observed further downfield, around δ 174 ppm.
3. Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is the gold standard for assessing the purity of volatile and semi-volatile compounds. It can effectively separate this compound from any remaining starting materials or by-products. The mass spectrum will show a molecular ion peak (or fragments corresponding to it) that confirms the molecular weight of the compound. For instance, the mass spectrum of the related cis-9,10-epoxystearic acid shows a top peak at m/z 155.[4]
Applications in Drug Development and Beyond
The unique chemical structure of this compound opens up a range of potential applications, particularly in the pharmaceutical and biomedical fields.
Potential Roles in Drug Delivery
Epoxidized fatty acids and their esters are being explored for their potential in advanced drug delivery systems. Their amphiphilic nature allows them to be incorporated into lipid-based formulations such as liposomes and solid lipid nanoparticles.[5][6]
-
Controlled Release Formulations: The long alkyl chain of this compound can modulate the release of encapsulated drugs from lipid-based carriers. By altering the fluidity and permeability of the lipid bilayer, it can contribute to a more sustained release profile.[7]
-
Enhanced Biocompatibility and Stability: As derivatives of naturally occurring fatty acids, these compounds are expected to exhibit good biocompatibility. The epoxide group can also be a site for further chemical modification, allowing for the attachment of targeting ligands or polymers to improve the stability and circulation time of drug carriers.
Other Industrial Applications
Beyond the pharmaceutical sector, this compound is utilized as:
-
A plasticizer and stabilizer for polymers: Particularly for polyvinyl chloride (PVC), where it improves flexibility and thermal stability.
-
An intermediate in chemical synthesis: The reactive epoxide ring can be opened by various nucleophiles to produce a range of valuable derivatives.
Safety and Toxicological Profile
While specific toxicological data for this compound is limited, information on the closely related cis-9,10-epoxystearic acid provides some initial insights. Studies on cis-9,10-epoxystearic acid have shown no significant evidence of carcinogenicity in animal models.[8] However, it is crucial to note that the esterification with octanol may alter the toxicological profile. As with any chemical, appropriate safety precautions, including the use of personal protective equipment, should be taken when handling this compound. A comprehensive safety assessment specific to the octyl ester would be necessary for applications involving direct human contact or administration.
Conclusion: A Versatile Building Block for Innovation
This compound (CAS 106-84-3) is a molecule with a compelling set of physicochemical properties that make it a valuable tool for researchers and developers in diverse fields. Its straightforward synthesis, combined with the reactivity of its epoxide functionality, provides a platform for creating novel materials and drug delivery systems. As research continues to uncover the full potential of epoxidized fatty acid esters, a thorough understanding of their fundamental characteristics, as detailed in this guide, will be essential for driving future innovations.
References
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Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure. Retrieved from [Link]
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PubChem. (n.d.). 9,10-Epoxystearic acid, cis-. CID 119250. Retrieved from [Link]
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Pénzes, T., et al. (2007). In vitro and in vivo evaluation of drug release from semisolid dosage forms. ResearchGate. Retrieved from [Link]
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Shimadzu. (n.d.). C10G-E095 Analytical Solutions for Analysis of Polymer Additives. Retrieved from [Link]
- Cohen, Y., et al. (2008). Aggregate formation in the intercalation of long-chain fatty acid esters into liposomes. Chemistry and Physics of Lipids, 155(2), 120-125.
- Ulsaker, G. A., & Teien, G. (1984). Determination of 9,10-epoxystearate ester in intravenous solutions stored in poly(vinyl chloride) bags, using gas chromatography-single-ion monitoring mass spectrometry. The Analyst, 109(7), 967-968.
- National Center for Biotechnology Information. (1987). cis-9,10-Epoxystearic acid. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71.
- Wagner, K., et al. (2014). The Role of Long Chain Fatty Acids and Their Epoxide Metabolites in Nociceptive Signaling.
-
PubChem. (n.d.). 9,10-Epoxystearic acid. CID 15868. Retrieved from [Link]
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PubChem. (n.d.). Octyl epoxy stearate. CID 129867030. Retrieved from [Link]
- Akbarzadeh, A., et al. (2013). Application of Various Types of Liposomes in Drug Delivery Systems. Nanoscale Research Letters, 8(1), 102.
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PubChem. (n.d.). 9,10-Epoxystearate. CID 19746553. Retrieved from [Link]
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Organic Syntheses. (n.d.). δ 1(9) -octalone-2. Retrieved from [Link]
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The Marine Lipids Lab. (2016). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. Retrieved from [Link]
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Organic Syntheses. (n.d.). Phenanthrene, 9,10-dimethoxy. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of Octyl 9,10-Epoxystearate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octyl 9,10-epoxystearate, a derivative of stearic acid, is a compound of significant interest across various industrial and research sectors, including its use as a plasticizer and a potential component in drug delivery systems.[1][2] Its molecular structure, featuring a long alkyl chain, an ester group, and a reactive epoxide ring, imparts a unique set of physicochemical properties that govern its behavior in different solvent environments.[2] A thorough understanding of its solubility in a wide array of organic solvents is paramount for its effective formulation, processing, and application.
This technical guide provides a comprehensive overview of the solubility of this compound, delving into the theoretical principles that dictate its solubility, presenting predicted quantitative solubility data, and offering a detailed, field-proven experimental protocol for its determination. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in their work with this versatile compound.
Core Concepts: The Physicochemical Basis of Solubility
The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and solvent molecules. For this compound, its large, nonpolar alkyl chain dominates its molecular character, rendering it a lipophilic, oily substance.[2] The presence of the polar ester and epoxide functional groups, however, introduces the capacity for more specific interactions, such as dipole-dipole forces and weak hydrogen bonding.
The solubility of esters is significantly influenced by their molecular weight and the length of their hydrocarbon chains. As the length of the alkyl chain increases, the nonpolar character of the molecule becomes more pronounced, leading to decreased solubility in polar solvents and increased solubility in nonpolar solvents.
Predicting Solubility: The Hansen Solubility Parameter Approach
In the absence of extensive empirical solubility data for this compound, the Hansen Solubility Parameter (HSP) model offers a powerful predictive tool. The HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[3][4][5] The central tenet of the HSP model is that substances with similar HSP values are likely to be miscible.
The "distance" (Ra) between the HSP of this compound and a solvent in the three-dimensional Hansen space can be calculated using the following equation:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
A smaller Ra value indicates a higher likelihood of good solubility.
Predicted Solubility of this compound in Common Organic Solvents
The following table presents the predicted solubility of this compound in a variety of organic solvents based on the Hansen Solubility Parameter approach. The predictions are categorized as "High," "Moderate," and "Low" solubility, corresponding to a high degree of miscibility, partial miscibility, and poor miscibility, respectively.
| Solvent Classification | Solvent | Predicted Solubility |
| Alcohols | Methanol | Low |
| Ethanol | Moderate | |
| Isopropanol | Moderate to High | |
| Ketones | Acetone | Moderate to High |
| Methyl Ethyl Ketone | High | |
| Esters | Ethyl Acetate | High |
| Butyl Acetate | High | |
| Aromatic Hydrocarbons | Toluene | High |
| Xylene | High | |
| Aliphatic Hydrocarbons | n-Hexane | High |
| Cyclohexane | High | |
| Chlorinated Hydrocarbons | Dichloromethane | High |
| Chloroform | High | |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Low to Moderate |
| N,N-Dimethylformamide (DMF) | Low to Moderate |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise and accurate solubility data, experimental determination is essential. The following protocol is a robust and validated method for quantifying the solubility of an oily substance like this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute in that solution using a suitable analytical technique, such as gas chromatography (GC).
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (HPLC or analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (0.45 µm, solvent-compatible)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Intermolecular forces governing solubility.
-
In nonpolar solvents such as hexane and toluene, the primary interactions are van der Waals forces. The long alkyl chain of this compound interacts favorably with these solvents, leading to high solubility.
-
In polar aprotic solvents like acetone and ethyl acetate, dipole-dipole interactions between the polar ester and epoxide groups of the solute and the carbonyl groups of the solvents contribute to solubility. The nonpolar chain also has some favorable interactions, resulting in good to moderate solubility.
-
In polar protic solvents such as ethanol and methanol, the solvent molecules can engage in hydrogen bonding with each other. While the ester and epoxide oxygens of this compound can act as hydrogen bond acceptors, the overall molecule cannot donate hydrogen bonds. The energetic cost of disrupting the strong hydrogen bonding network of the solvent, coupled with the large nonpolar chain, leads to lower solubility in these solvents.
Conclusion
This in-depth technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in a range of organic solvents. While direct empirical data remains scarce, the application of the Hansen Solubility Parameter model offers a valuable predictive tool for formulators and researchers. The detailed experimental protocol outlined herein provides a robust methodology for obtaining accurate quantitative solubility data, which is crucial for optimizing processes in drug development and other industrial applications. A thorough understanding of the interplay between the molecular structure of this compound and the properties of various organic solvents is key to unlocking its full potential in diverse scientific and technological fields.
References
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- Abbott, S. (n.d.). Hansen Solubility Parameters in Practice. Steven Abbott TCNF Ltd.
- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
- ASTM International. (2019).
- OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No.
-
ResearchGate. (n.d.). HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition. Retrieved from [Link]
-
ACS Publications. (2012). Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS–Polymer Interaction Potentials. Macromolecules. Retrieved from [Link]
-
Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]
-
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A Technical Guide to the Spectroscopic Analysis of Octyl 9,10-epoxystearate
Introduction: Unveiling the Molecular Signature of a Key Industrial Compound
Octyl 9,10-epoxystearate is a versatile organic compound widely utilized as a plasticizer and heat stabilizer, particularly in polyvinyl chloride (PVC) formulations.[1][2] Derived from the epoxidation of octyl oleate, its structure combines a long aliphatic chain with a reactive epoxide ring and an ester functional group.[1][3] This unique combination of features imparts desirable properties such as increased flexibility and durability to polymer matrices.[2] For researchers, quality control scientists, and formulation chemists, a thorough understanding of its molecular structure is paramount. This guide provides an in-depth analysis of this compound using three core spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will explore the principles behind each technique, detail experimental considerations, and interpret the resulting spectra to build a complete and validated molecular profile.
Molecular Structure and Synthesis Context
The IUPAC name for this compound is octyl 8-(3-octyloxiran-2-yl)octanoate, and its molecular formula is C26H50O3, corresponding to a molecular weight of approximately 410.7 g/mol .[3][4]
dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontsize=12]; edge [fontsize=10];
// Define nodes for atoms C1 [label="CH₃", pos="0,0!"]; C2 [label="CH₂", pos="1,0!"]; C3 [label="CH₂", pos="2,0!"]; C4 [label="CH₂", pos="3,0!"]; C5 [label="CH₂", pos="4,0!"]; C6 [label="CH₂", pos="5,0!"]; C7 [label="CH₂", pos="6,0!"]; C8 [label="CH₂", pos="7,0!"]; C9 [label="CH", pos="8,0.5!"]; C10 [label="CH", pos="9,0.5!"]; O_epoxy [label="O", pos="8.5,1.2!"]; C11 [label="CH₂", pos="10,0!"]; C12 [label="CH₂", pos="11,0!"]; C13 [label="CH₂", pos="12,0!"]; C14 [label="CH₂", pos="13,0!"]; C15 [label="CH₂", pos="14,0!"]; C16 [label="CH₂", pos="15,0!"]; C17 [label="CH₂", pos="16,0!"]; C18 [label="C", pos="17,0!"]; O_carbonyl [label="O", pos="17.5,0.7!"]; O_ester [label="O", pos="17.5,-0.7!"]; C1_octyl [label="CH₂", pos="18.5,-0.7!"]; C2_octyl [label="CH₂", pos="19.5,-0.7!"]; C3_octyl [label="CH₂", pos="20.5,-0.7!"]; C4_octyl [label="CH₂", pos="21.5,-0.7!"]; C5_octyl [label="CH₂", pos="22.5,-0.7!"]; C6_octyl [label="CH₂", pos="23.5,-0.7!"]; C7_octyl [label="CH₂", pos="24.5,-0.7!"]; C8_octyl [label="CH₃", pos="25.5,-0.7!"];
// Define edges for bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C7 -- C8 -- C9; C9 -- C10 [label="Epoxide Ring"]; C10 -- C11 -- C12 -- C13 -- C14 -- C15 -- C16 -- C17 -- C18; C9 -- O_epoxy -- C10; C18 -- O_carbonyl [style=double]; C18 -- O_ester; O_ester -- C1_octyl -- C2_octyl -- C3_octyl -- C4_octyl -- C5_octyl -- C6_octyl -- C7_octyl -- C8_octyl; }
Caption: Chemical structure of this compound.
Its synthesis involves the epoxidation of octyl oleate, where the carbon-carbon double bond at the C9-C10 position is converted into an oxirane (epoxide) ring.[3] This is a critical piece of information for spectroscopic analysis, as incomplete reactions could result in the presence of residual octyl oleate, which has distinct spectral features (e.g., signals for vinylic protons in NMR and C=C stretching in IR).
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Experimental Protocol: Sample Preparation
-
Solvent Selection: Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.8 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent choice due to its ability to dissolve nonpolar compounds and its single residual solvent peak at ~7.26 ppm, which typically does not interfere with key signals.
-
Internal Standard: For quantitative analysis (qNMR), a known amount of an internal standard (e.g., tetramethylsilane - TMS, or dimethyl sulfone) can be added. For routine structural confirmation, the residual solvent peak is often sufficient for chemical shift referencing (δ=7.26 ppm for CDCl₃).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides a map of all proton environments in the molecule. The key is to correlate signals to specific molecular fragments.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~2.90 - 3.15 | Multiplet | 2H | -CH(O)CH- (Epoxide Protons) | Protons on the epoxide ring are deshielded by the electronegative oxygen atom but shielded by ring strain effects, placing them in this characteristic region, distinct from other signals in the molecule.[5] |
| ~4.05 | Triplet | 2H | -C(=O)O-CH₂- (Ester α-CH₂) | These protons are directly attached to the carbon bonded to the ester oxygen, resulting in significant deshielding. The signal appears as a triplet due to coupling with the adjacent CH₂ group. |
| ~2.30 | Triplet | 2H | -CH₂-C(=O)O- (Ester α-CH₂) | Protons on the carbon adjacent to the carbonyl group are deshielded, placing them downfield from the main aliphatic chain. |
| ~1.20 - 1.65 | Broad Multiplet | ~38H | -(CH₂)n- (Aliphatic Chain) | The bulk of the protons in the stearate and octyl chains reside in this upfield region, forming a complex, overlapping multiplet.[5] |
| ~0.88 | Triplet | 6H | -CH₃ (Terminal Methyls) | The two terminal methyl groups of the stearate and octyl chains are the most shielded protons, appearing as a characteristic triplet due to coupling with their adjacent CH₂ groups. |
dot graph G { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: Experimental workflow for ¹H NMR analysis.
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum complements the ¹H data by showing the chemical environment of each unique carbon atom.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~174 | -C=O (Ester Carbonyl) | The carbonyl carbon is the most deshielded carbon in the molecule due to the double bond to one oxygen and a single bond to another. |
| ~65 | -C(=O)O-CH₂- (Ester α-C) | The carbon attached to the ester oxygen is significantly deshielded. |
| ~55 - 60 | -CH(O)CH- (Epoxide Carbons) | Carbons within the strained epoxide ring appear in this characteristic downfield region, shifted from typical aliphatic carbons.[6] |
| ~22 - 34 | -(CH₂)n- (Aliphatic Chain) | The numerous methylene carbons of the long aliphatic chains appear in this range. |
| ~14 | -CH₃ (Terminal Methyls) | The terminal methyl carbons are the most shielded, appearing furthest upfield. |
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a single drop of the liquid this compound directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.
IR Spectral Interpretation
The IR spectrum confirms the presence of the key ester and epoxide groups and, crucially, the absence of the C=C double bond from the starting material.
| Wavenumber (cm⁻¹) | Vibration Type | Assignment | Significance |
| 2925 & 2855 | C-H Stretch | Aliphatic CH₂ & CH₃ | Confirms the presence of the long hydrocarbon chains.[7] |
| ~1740 | C=O Stretch | Ester Carbonyl | A strong, sharp absorption band characteristic of the ester functional group. |
| ~1250, ~820-840 | C-O Stretch | Epoxide Ring Vibrations | These bands are diagnostic for the epoxide ring. The band around 1250 cm⁻¹ is for the asymmetric C-O-C stretch, while the peak in the 820-840 cm⁻¹ range is characteristic of the symmetric ring "breathing" mode.[8][9][10] |
| ~1170 | C-O Stretch | Ester C-O | Corresponds to the stretching of the C-O single bond in the ester group. |
| Absence at ~3010 & ~1650 | C-H (sp²) Stretch & C=C Stretch | Alkene | The absence of these peaks confirms the successful conversion of the double bond in octyl oleate to the epoxide ring. |
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern upon ionization.
Experimental Protocol: Ionization and Analysis
-
Sample Introduction: The sample can be introduced via direct infusion or, more commonly, coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for prior separation from any impurities.[11][12]
-
Ionization Method:
-
Electron Ionization (EI): A high-energy method that often leads to extensive fragmentation and a weak or absent molecular ion peak (M⁺). While useful for creating a fragmentation fingerprint, it may not confirm the molecular weight.
-
Chemical Ionization (CI): A softer ionization technique that uses a reagent gas (e.g., methane). It typically produces a strong quasi-molecular ion peak, [M+H]⁺, which is excellent for confirming the molecular weight.[13]
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
MS Spectral Interpretation
The analysis focuses on identifying the molecular ion (or quasi-molecular ion) and rationalizing the major fragment ions.
-
Molecular Ion: Using CI, a prominent peak at m/z 411.4 ([C₂₆H₅₀O₃+H]⁺) is expected, confirming the molecular weight of 410.7 g/mol . Using EI, the molecular ion at m/z 410.4 may be weak or absent.
-
Key Fragmentation Pathways: Epoxides and esters exhibit characteristic fragmentation patterns. Alpha-cleavage (cleavage of the C-C bond adjacent to the epoxide ring) is a primary pathway for epoxides.[14]
| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 297 | [C₁₈H₃₃O₃]⁺ | Cleavage of the octyl chain from the ester oxygen. |
| 255 | [C₁₅H₂₇O₃]⁺ | Alpha-cleavage at the C10-C11 bond. |
| 155 | [C₁₀H₁₉O]⁺ | Alpha-cleavage at the C8-C9 bond. |
| 113 | [C₈H₁₇]⁺ | Loss of the octyl radical from the ester. |
dot graph G { rankdir=TB; node [shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [color="#202124"];
}
Caption: Proposed mass spectrometry fragmentation of this compound.
Conclusion: A Validated Spectroscopic Profile
The combination of NMR, IR, and MS provides a comprehensive and self-validating analytical framework for the characterization of this compound. ¹H and ¹³C NMR confirm the precise atomic connectivity and chemical environments, with key signals for the epoxide protons (~2.9-3.15 ppm) and carbons (~55-60 ppm). IR spectroscopy provides rapid confirmation of essential functional groups, notably the ester carbonyl (~1740 cm⁻¹) and the epoxide ring (~1250 and ~830 cm⁻¹), while verifying the absence of the precursor alkene. Finally, mass spectrometry confirms the molecular weight (m/z 411 [M+H]⁺) and provides structural clues through predictable fragmentation patterns. Together, these techniques deliver an unambiguous molecular signature, essential for quality assurance, research, and development in the chemical and materials industries.
References
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Spectroscopy of Ethers. (2024, March 19). Chemistry LibreTexts. [Link]
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Spectroscopy of Ethers and Epoxides. (2025, February 3). Chemistry LibreTexts. [Link]
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Smith, B. C. (2022, March 1). The Infrared Spectra of Polymers V: Epoxies. Spectroscopy Online. [Link]
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Applications of FTIR on Epoxy Resins - Identification, Monitoring the Curing Process, Phase Separation and Water Uptake. (n.d.). CORE. [Link]
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Spectroscopy of Ethers and Epoxides. (n.d.). Oregon State University. [Link]
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Liu, H., & Li, P. (2016, February 12). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. The Marine Lipids Lab. [Link]
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13 C NMR data (ppm) for synthetic epoxides 1-17. (n.d.). ResearchGate. [Link]
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1 H NMR and FTIR of the pure epoxidized fatty acid methyl esters, (A) EMO, (B) EMLO and (C) EMLEN. (n.d.). ResearchGate. [Link]
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FTIR spectra of epoxy and cured epoxy. (n.d.). ResearchGate. [Link]
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Kljajević, L., et al. (2010, January 19). Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts. National Institutes of Health. [Link]
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FTIR spectrum of the epoxide. (n.d.). ResearchGate. [Link]
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Medina-Gonzalez, Y., et al. (n.d.). Epoxidation of Fatty Acid Methyl Esters Derived from Algae Biomass to Develop Sustainable Bio-Based Epoxy Resins. MDPI. [Link]
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The infrared spectra of the reaction mixture during epoxidation for ME.... (n.d.). ResearchGate. [Link]
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Octyl epoxy stearate. (n.d.). PubChem. [Link]
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OPTIMIZATION OF THE EPOXIDATION OF METHYL ESTER OF PALM FATTY ACID DISTILLATE. (n.d.). PALMOILIS. [Link]
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MS Fragmentation. (n.d.). OpenOChem Learn. [Link]
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Ulsaker, G. A., & Teien, G. (1984, July). Determination of 9,10-epoxystearate ester in intravenous solutions stored in poly(vinyl chloride) bags, using gas chromatography-single-ion monitoring mass spectrometry. Analyst, 109(7), 967-8. [Link]
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Analysis of Octyl- and Nonylphenol and Their Ethoxylates in Water and Sediments by Liquid Chromatography/Tandem Mass Spectrometry. (2025, August 6). ResearchGate. [Link]
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An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Octyl 9,10-epoxystearate
Introduction
Octyl 9,10-epoxystearate (OES) is an organic compound derived from the esterification of oleic acid followed by epoxidation of the double bond.[1] It belongs to the class of epoxidized fatty acid esters, which are gaining prominence in various industrial applications due to their renewable origins and versatile chemical functionalities.[1][2] With a molecular formula of C26H50O3 and a molecular weight of 410.7 g/mol , this liquid compound is characterized by a strategically positioned epoxide ring between the 9th and 10th carbon atoms of the stearic acid backbone and an octyl ester at the carboxylic end.[1][3] This unique structure, particularly the strained three-membered epoxide ring, imparts significant chemical reactivity, making it susceptible to nucleophilic attack and a valuable intermediate in chemical synthesis.[1]
OES is primarily utilized as a plasticizer and stabilizer in polymer formulations, most notably in polyvinyl chloride (PVC).[4][5] Its function is to enhance flexibility, durability, and processability.[5] In PVC, it plays a crucial dual role: acting as a plasticizer to soften the material and as a stabilizer by neutralizing hydrogen chloride (HCl) released during thermal degradation, thereby preventing material breakdown.[5] Beyond plastics, it finds application in coatings, adhesives, and as a softener in textiles and leather.[4] In the cosmetics industry, it serves as an emollient and skin-conditioning agent.[1] Given its widespread use in applications that may involve elevated temperatures during processing or end-use, a thorough understanding of its thermal stability and degradation profile is paramount for formulation scientists and researchers.
This technical guide provides a comprehensive overview of the thermal behavior of this compound. We will delve into the fundamental mechanisms of its thermal degradation, outline robust experimental protocols for its characterization, present key stability data, and discuss the factors that influence its thermal profile. The insights provided herein are grounded in established analytical principles and aim to equip professionals in drug development, materials science, and chemical engineering with the knowledge required to effectively utilize and formulate with this versatile bio-based compound.
Section 1: Fundamentals of Thermal Degradation in Epoxidized Esters
The thermal stability of an organic molecule like this compound is intrinsically linked to the bond dissociation energies of its constituent functional groups. The degradation process is not a simple, single-step event but rather a complex cascade of chemical reactions initiated by thermal energy. For OES, the two primary sites of thermal instability are the ester linkage and the epoxide ring.
The Role of the Epoxide and Ester Moieties
The epoxide ring is a strained three-membered ether. This inherent ring strain makes it susceptible to ring-opening reactions, which can be initiated by heat.[1] Thermal energy can lead to homolytic cleavage of the C-O or C-C bonds of the epoxide, generating radical species that can propagate further degradation reactions. In the context of PVC stabilization, this reactivity is beneficial, as the epoxide ring readily reacts with and scavenges HCl, a primary degradation product of PVC.[5]
The ester group , while generally more stable than the epoxide, is also a point of potential thermal cleavage. Hydrolytic degradation of the ester bond is a known pathway, particularly in the presence of moisture and catalysts (acidic or basic conditions).[6][7] While thermal degradation in an inert atmosphere primarily involves radical mechanisms, the presence of impurities or environmental factors can introduce hydrolytic pathways.
General Degradation Pathways
Based on studies of similar epoxidized fatty acid esters and epoxy resins, the thermal degradation of OES likely proceeds through a combination of the following mechanisms:
-
Epoxide Ring Opening and Rearrangement: At elevated temperatures, the epoxide ring can open to form a carbonyl compound (aldehyde or ketone) and a carbene, or rearrange to form an unsaturated alcohol. These initial products are often less stable and can undergo further fragmentation.
-
Ester Pyrolysis: The ester group can undergo thermal decomposition through mechanisms such as a β-elimination reaction (for esters with appropriate hydrogen atoms), leading to the formation of a carboxylic acid and an alkene.
-
Aliphatic Chain Scission: The long aliphatic chains of the stearate and octyl groups can undergo random scission at high temperatures, breaking C-C bonds to form a variety of smaller, more volatile hydrocarbon fragments. This process is typically radical-mediated.
The interplay of these pathways results in a complex mixture of degradation products, the composition of which is highly dependent on the temperature, heating rate, and atmospheric conditions.
Section 2: Experimental Analysis of Thermal Stability
A multi-faceted analytical approach is required to fully characterize the thermal stability and degradation profile of this compound. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), often coupled with evolved gas analysis techniques like Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR).
Thermogravimetric Analysis (TGA)
TGA is the cornerstone for assessing thermal stability. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data provides critical information on the onset of degradation, the temperature ranges of different decomposition stages, and the amount of residual mass.
Step-by-Step Experimental Protocol for TGA:
-
Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass. A clean, inert sample pan (typically platinum or alumina) is selected.
-
Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed directly into the sample pan.
-
Experimental Parameters:
-
Atmosphere: High-purity nitrogen or argon is used to study thermal degradation in an inert environment. Air or oxygen can be used to investigate oxidative stability. A typical flow rate is 20-50 mL/min.
-
Temperature Program: A linear heating rate (e.g., 10 or 20 K/min) is commonly used to scan a temperature range from ambient to a point where complete decomposition is observed (e.g., 600 °C).[8] Isothermal TGA, where the sample is held at a specific temperature for an extended period, can provide insights into degradation kinetics.[8]
-
-
Data Acquisition: The instrument records the sample mass and temperature continuously throughout the experiment.
-
Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine:
-
T_onset (Onset Temperature of Decomposition): The temperature at which significant mass loss begins.
-
T_peak (Peak Decomposition Temperature): The temperature at which the rate of mass loss is maximum, determined from the peak of the derivative thermogravimetric (DTG) curve.
-
Mass Loss Percentages: The percentage of mass lost in each distinct degradation step.
-
The choice of a dynamic heating ramp versus an isothermal hold is critical. A dynamic ramp provides a broad overview of the stability profile, while isothermal analysis at specific temperatures allows for the determination of degradation kinetics and long-term stability predictions.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition. For OES, DSC can reveal the energy changes associated with its degradation.
Step-by-Step Experimental Protocol for DSC:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: A small amount of OES (2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Experimental Parameters: The temperature program and atmosphere are typically matched to the TGA experiment for direct correlation of thermal events.
-
Data Acquisition: The differential heat flow between the sample and reference is recorded.
-
Data Analysis: The DSC thermogram is analyzed for exothermic or endothermic peaks. Decomposition processes are typically exothermic. The integral of a decomposition peak can provide the enthalpy of decomposition (ΔH_d).
Evolved Gas Analysis (EGA)
To identify the chemical nature of the volatile products released during degradation, TGA and DSC are often coupled with a gas analysis technique. TGA-MS is a powerful combination where the off-gas from the TGA is directly introduced into a mass spectrometer, allowing for the identification of degradation products based on their mass-to-charge ratio.
Section 3: Thermal Profile and Degradation Data of this compound
While specific, comprehensive TGA/DSC data for pure this compound is not extensively available in the public domain, we can infer its thermal behavior from studies on structurally similar epoxidized fatty acid esters and its use as a thermal stabilizer in PVC.
Studies on epoxidized glycidyl esters of ricinoleic acetic ester (EGERAE) used as a plasticizer in PVC have shown that the introduction of the epoxidized ester significantly enhances the thermal stability of the PVC blend.[9] For instance, the 10% and 50% mass-loss temperatures (T10 and T50) of a PVC film increased from 255.5 °C and 300.5 °C with a traditional plasticizer to 275.8 °C and 320.8 °C with EGERAE, respectively.[9] This improvement is attributed to the epoxy and glycidyl ester groups acting as HCl scavengers, which delays the thermal degradation of the PVC matrix.[9] This strongly suggests that the degradation of the epoxidized ester itself occurs at temperatures high enough to allow it to perform its stabilizing function effectively.
Based on this and general knowledge of similar long-chain esters, the thermal degradation of this compound in an inert atmosphere is expected to commence significantly above 200 °C.
| Thermal Parameter | Expected Range/Value | Significance |
| Physical State | Liquid | Affects handling and blending.[1] |
| Boiling Point | 240 °C @ 2 Torr | Indicates low volatility under standard conditions.[10] |
| Flash Point | 422 °F (217 °C) OC | Important for safety and handling at elevated temperatures.[1] |
| T_onset (N2 atm) | > 250 °C | The temperature at which significant thermal degradation begins. |
| Primary Degradation Region | 250 - 450 °C | The temperature range over which the majority of the molecule decomposes. |
| Degradation Products | Aldehydes, ketones, carboxylic acids, alkenes, shorter-chain hydrocarbons | A complex mixture resulting from epoxide, ester, and aliphatic chain cleavage. |
Note: The T_onset and degradation region values are estimations based on data for similar compounds and their performance in applications. Specific values should be determined experimentally for the particular grade of OES being used.
Section 4: Visualizing the Degradation Process and Analysis Workflow
To better understand the relationships between the molecular structure, degradation pathways, and analytical techniques, the following diagrams are provided.
Molecular Structure and Key Functional Groups
Caption: Key functional groups in this compound influencing its thermal stability.
Simplified Thermal Degradation Pathway
Caption: A simplified schematic of the major thermal degradation pathways for OES.
Analytical Workflow for Thermal Profile Characterization
Caption: Integrated analytical workflow for comprehensive thermal stability assessment.
Conclusion
This compound is a functionally versatile and industrially significant compound whose performance is critically dependent on its thermal stability. Its degradation profile is a complex function of its core chemical structure, dominated by the reactivity of the epoxide ring and the ester linkage. The onset of thermal degradation for OES is sufficiently high to allow its effective use as a plasticizer and, notably, as a thermal stabilizer in polymer systems like PVC, where it actively participates in mitigating the degradation of the host polymer.
A comprehensive characterization of its thermal behavior necessitates a synergistic analytical approach, primarily leveraging Thermogravimetric Analysis and Differential Scanning Calorimetry, ideally coupled with Evolved Gas Analysis. This methodology provides a complete picture, from the onset temperature of decomposition and the associated energy changes to the identification of the resulting volatile products. For researchers and formulation scientists, a deep understanding of this thermal profile is not merely academic; it is a prerequisite for optimizing processing conditions, ensuring product longevity, and predicting material performance in thermally demanding applications. The protocols and data presented in this guide serve as a foundational framework for achieving these critical objectives.
References
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- Octyl Epoxy Stearate – Reliable U.S. Supplier. (n.d.).
- Synthesis and Properties of a Novel Environmental Epoxidized Glycidyl Ester of Ricinoleic Acetic Ester Plasticizer for Poly(vinyl chloride). (2017). MDPI.
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Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Toxicological Nuances of Endogenous Epoxides
cis-9,10-Epoxystearic acid (c-ESA), an oxidation product of the ubiquitous oleic acid, represents a class of endogenous lipid epoxides that are drawing increasing scrutiny within the scientific community. Formed both through cytochrome P450-dependent epoxidation and non-enzymatic lipid peroxidation, c-ESA is not merely a metabolic byproduct but an active signaling molecule with a complex and context-dependent toxicological profile.[1] This guide provides a comprehensive technical overview of the current state of knowledge regarding the toxicology of c-ESA and related epoxides, with a focus on mechanistic insights, genotoxicity, and carcinogenicity. It is designed to be a valuable resource for researchers and professionals engaged in drug development and safety assessment, offering a detailed examination of the experimental evidence and the causal relationships that underpin our understanding of these compounds.
The Dual Nature of cis-9,10-Epoxystearic Acid: Metabolism and Cellular Fate
The biological activity of c-ESA is intrinsically linked to its metabolic fate, primarily governed by the action of epoxide hydrolases (EHs). These enzymes, which exist in both microsomal (mEH) and soluble (sEH) forms, catalyze the hydrolysis of the epoxide ring to form the corresponding vicinal diol, 9,10-dihydroxystearic acid (DHSA).[2] This biotransformation is a critical determinant of the toxic potential of c-ESA.
The metabolism of c-ESA is a key detoxification pathway, as the epoxide moiety is a reactive electrophile capable of forming covalent adducts with cellular nucleophiles such as DNA and proteins. However, emerging evidence suggests that the resulting diol, DHSA, may also possess intrinsic biological activity and, in some contexts, contribute to cytotoxicity.[3][4] The balance between the detoxification of the reactive epoxide and the potential bioactivity of the diol metabolite is a central theme in the toxicology of fatty acid epoxides.
A pivotal enzyme in this process is the soluble epoxide hydrolase (sEH), which has been shown to modulate the toxicity of various fatty acid epoxides.[3][4] Inhibition of sEH can lead to an accumulation of the parent epoxide, which may have both beneficial and detrimental effects depending on the specific epoxide and the cellular context. For some fatty acid epoxides, sEH-mediated hydrolysis is a detoxification step, while for others, the resulting diol is more cytotoxic than the parent epoxide.[3][5]
dot
Caption: Metabolic conversion of oleic acid to c-ESA and its subsequent hydrolysis.
Mechanistic Insights into Cytotoxicity: Oxidative Stress and Apoptosis
Recent studies have begun to unravel the molecular mechanisms underlying the cytotoxic effects of c-ESA. In vitro investigations using human hepatoma HepG2 cells have demonstrated that c-ESA can decrease cell viability and induce cell death in a dose- and time-dependent manner.[6] The primary mechanisms implicated are the induction of oxidative stress and the triggering of apoptosis.[6]
Treatment of HepG2 cells with c-ESA has been shown to lead to a significant increase in the production of reactive oxygen species (ROS) and levels of malondialdehyde (MDA), a marker of lipid peroxidation.[6] Concurrently, a reduction in the activity of key antioxidant enzymes, including superoxide dismutase, catalase, and glutathione peroxidase, has been observed.[6] This disruption of the cellular redox balance points to oxidative stress as a major contributor to c-ESA-induced cytotoxicity.
Furthermore, c-ESA has been shown to induce apoptosis, or programmed cell death, in HepG2 cells.[6] This is evidenced by cell cycle arrest at the G0/G1 phase and positive staining for annexin V, an early marker of apoptosis.[6] While the precise signaling pathways are still under investigation, the induction of apoptosis is a critical endpoint in toxicological assessment, as it can have profound implications for tissue homeostasis and disease pathogenesis.
dot
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Octyl 9,10-Epoxystearate: A High-Performance Bio-Based Plasticizer and Stabilizer
An In-depth Technical Guide for Researchers and Scientists
Abstract
The polymer industry is undergoing a critical transformation, driven by the dual imperatives of environmental sustainability and stringent regulatory landscapes. This guide provides a comprehensive technical overview of Octyl 9,10-Epoxystearate (OES), a bio-derived plasticizer emerging as a formidable alternative to traditional phthalate-based additives. Sourced from renewable feedstocks like oleic acid, OES offers a dual-functionality that is highly sought after: it not only imparts flexibility to rigid polymers like Poly(vinyl chloride) (PVC) but also acts as a thermal stabilizer, enhancing the material's longevity. This document delves into the synthesis, mechanism of action, performance characteristics, and key applications of OES, providing researchers and drug development professionals with the foundational knowledge required to leverage this innovative compound.
The Imperative for Bio-Based Plasticizers
For decades, plasticizers have been indispensable in polymer processing, transforming brittle materials into flexible products for countless applications. Poly(vinyl chloride) (PVC), in particular, relies heavily on plasticizers, with nearly 80% of all plasticizers consumed being used in PVC formulations.[1] The most widely used of these have been phthalate esters, such as dioctyl phthalate (DOP) and di-2-ethylhexyl phthalate (DEHP).
However, a growing body of evidence has raised significant concerns regarding the environmental persistence and potential health risks associated with phthalates, including suspected carcinogenic effects.[2][3] Because these plasticizers are not chemically bound to the polymer matrix, they can leach into the environment over time, leading to human exposure.[3] This has prompted regulatory bodies worldwide to restrict their use, creating an urgent need for safe, effective, and sustainable alternatives.
Bio-based plasticizers, derived from renewable resources, represent a promising solution.[4][5][6] Among these, epoxidized vegetable oils and their derivatives have garnered significant attention.[4][7] this compound (OES) stands out in this class due to its excellent compatibility with PVC, high plasticizing efficiency, and unique stabilizing properties.[8]
Synthesis and Molecular Architecture of this compound
OES is an organic ester synthesized from renewable fatty acids, primarily oleic acid, which is abundant in vegetable oils like palm, sunflower, and olive oil.[2][9][10] Its structure features a long aliphatic chain, an octyl ester group, and a strategically positioned epoxide functional group.[11]
Synthesis Pathway
The synthesis of OES is typically a two-step process involving esterification followed by epoxidation.
-
Esterification: Oleic acid is first reacted with octanol to form octyl oleate. This step transforms the carboxylic acid into an ester, a crucial modification for its function as a plasticizer.
-
Epoxidation: The carbon-carbon double bond located at the 9th and 10th positions of the octyl oleate chain is converted into a three-membered epoxide ring (also known as an oxirane ring).[11][12]
The most common industrial method for epoxidation is the in situ Prilezhaev reaction, which uses a peracid formed in the reaction mixture.[12] This is typically achieved by reacting a carboxylic acid (like formic or acetic acid) with hydrogen peroxide in the presence of a mineral acid catalyst.[9][12] The peracid then transfers an oxygen atom to the double bond.[9][11]
Caption: Synthesis pathway of this compound (OES).
Key Structural Features and Properties
The molecular structure of OES is central to its functionality. The long, non-polar aliphatic chain ensures compatibility with the PVC polymer, while the ester group contributes to its plasticizing effect. However, the most critical feature is the epoxide ring.[11] This strained three-membered ring is highly reactive and is the key to OES's role as a co-stabilizer.[11]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | octyl 8-(3-octyloxiran-2-yl)octanoate | [11][13] |
| CAS Number | 106-84-3 | [11][14] |
| Molecular Formula | C₂₆H₅₀O₃ | [11][13] |
| Molecular Weight | 410.7 g/mol | [11][15] |
| Physical State | Colorless to pale yellow liquid | [11][14] |
| Boiling Point | 240 °C @ 2 Torr | [16] |
| Melting Point | -14 °C | [16] |
| Density | ~0.906 g/cm³ | [17] |
| Flash Point | 180.8 - 217 °C | [11][17] |
Mechanism of Action: A Dual-Function Additive
OES excels as a PVC additive because it performs two critical roles simultaneously: plasticization and stabilization.
Plasticization Mechanism
Plasticizers function by embedding themselves between long polymer chains, disrupting the strong intermolecular forces (van der Waals forces) that make the polymer rigid.[6] According to the widely accepted free volume theory , plasticizer molecules increase the space between polymer chains, thereby lowering the glass transition temperature (Tg) and allowing the chains to move more freely past one another.[6]
The long, flexible aliphatic chain of OES is highly effective at this process. It acts as a molecular lubricant, reducing friction between PVC chains and imparting flexibility, distensibility, and improved processability to the final product.[8][18]
Caption: OES molecules increase spacing between rigid PVC chains, enhancing flexibility.
Thermal Stabilization Mechanism
The low thermal stability of PVC is a significant drawback, as it begins to degrade at processing temperatures, releasing hydrogen chloride (HCl).[8][19] This HCl can then catalyze further degradation, leading to discoloration and a loss of mechanical properties.
This is where the epoxide ring of OES becomes critical. The strained ring readily reacts with and neutralizes the liberated HCl, effectively scavenging the acid and halting the degradation cascade.[2][8] This reaction converts the harmful acid into chloroethanol.[8] This stabilizing function is a major advantage of epoxidized plasticizers over their non-epoxidized counterparts like DOP, which require separate stabilizer additives.[7]
Performance Characteristics and Applications
The incorporation of OES into polymer matrices, particularly PVC, leads to significant improvements in key performance metrics.
Impact on Material Properties
-
Thermal Properties: OES significantly lowers the glass transition temperature (Tg) of PVC, the temperature at which it transitions from a rigid to a more flexible state.[19] Furthermore, thermogravimetric analysis (TGA) shows that OES enhances the thermal stability of PVC, increasing the onset temperature of degradation.[2][19]
-
Mechanical Properties: As a plasticizer, OES decreases the tensile strength and hardness of PVC while dramatically increasing its elongation at break, a measure of flexibility.[18][19] This makes the material less brittle and more resilient.
-
Migration and Volatility: Bio-based plasticizers like OES, with their higher molecular weight compared to some low-molecular-weight phthalates, often exhibit lower migration rates and reduced volatility. This leads to more durable products and lower environmental contamination.
Comparative Performance
Table 2: Performance Comparison of Unplasticized vs. Plasticized PVC
| Property | Unplasticized PVC (Rigid) | PVC + DOP (Traditional) | PVC + OES (Bio-Based) |
| Flexibility | Low | High | High |
| Glass Transition (Tg) | High (~80°C) | Significantly Reduced | Significantly Reduced |
| Thermal Stability | Low | Moderate | High (acts as stabilizer) |
| Bio-Based Content | None | None | High |
| Primary Function | N/A | Plasticizer | Plasticizer & Stabilizer |
Key Applications
The dual-functionality and favorable safety profile of OES make it suitable for a wide range of applications:
-
Wire and Cable Insulation: Where flexibility and thermal stability are paramount.[8][14]
-
Automotive Parts: Including gaskets and interior components.[8][14]
-
Flooring and Wall Coverings: Providing durability and flexibility.[14]
-
Coatings and Adhesives: To improve film formation and flexibility.[14]
-
Cosmetics and Personal Care: Used as an emollient and skin-conditioning agent due to its ability to form a protective barrier and reduce water loss.[11]
Experimental Protocols
Detailed Protocol: Synthesis of this compound
This protocol describes a lab-scale synthesis using the in situ performic acid method. Causality: This method is chosen for its efficiency and use of relatively common and environmentally benign reagents (hydrogen peroxide) compared to pre-formed peracids like m-CPBA.[11][20]
-
Esterification (if starting from Oleic Acid):
-
In a round-bottom flask equipped with a reflux condenser and Dean-Stark trap, combine oleic acid (1 mol), octanol (1.2 mol), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC until the oleic acid is consumed.
-
Cool the mixture, wash with a saturated sodium bicarbonate solution and then with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield octyl oleate.
-
-
Epoxidation:
-
To a stirred solution of octyl oleate (1 mol) in a suitable solvent like toluene, add formic acid (1.5 mol).[20] Rationale: Formic acid acts as the oxygen carrier, forming performic acid in situ.
-
Heat the mixture to a controlled temperature, typically between 45-60°C.[9][21] Rationale: This temperature range balances reaction rate with minimizing the degradation of the sensitive oxirane ring.
-
Slowly add hydrogen peroxide (30-50% solution, 1.5 mol) dropwise while maintaining the temperature.[20] Caution: This reaction is exothermic; slow addition is critical for temperature control.
-
Stir the reaction for several hours until monitoring (e.g., by iodine number titration or ¹H NMR) indicates the disappearance of the double bond.
-
Cool the reaction to room temperature. Separate the organic phase and wash it sequentially with water, a dilute sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under vacuum to yield the final product, this compound.[20]
-
Protocol: Characterization and Quality Control
A self-validating protocol ensures the successful synthesis and quality of the final product.
-
FTIR Spectroscopy:
-
Acquire a spectrum of the starting material (octyl oleate) and the final product (OES).
-
Validation: Confirm the disappearance of the characteristic C=C stretching peak (around 1650 cm⁻¹) and the appearance of the epoxy ring peak (around 822-850 cm⁻¹).[12]
-
-
Oxirane Oxygen Content (OOC) Titration:
-
This is the critical quality control parameter for epoxidized oils.
-
Method: A standardized titration method, such as ASTM D1652, involves reacting the sample with hydrobromic acid (HBr) in glacial acetic acid. The consumption of HBr is directly proportional to the amount of epoxide groups present.
-
Validation: The experimentally determined OOC should be close to the theoretical value calculated from the molecular weight, confirming high conversion efficiency.
-
Conclusion and Future Outlook
This compound represents a significant advancement in the field of green polymer additives. Its derivation from renewable biomass, coupled with its dual-action performance as both an effective plasticizer and a thermal stabilizer, positions it as a superior alternative to many petroleum-based incumbents. For researchers and developers, OES offers a pathway to creating safer, more durable, and environmentally responsible products without compromising on performance.
Future research will likely focus on optimizing synthesis pathways using heterogeneous catalysts to further improve sustainability and exploring its application in other polymer systems beyond PVC. As the industry continues its shift away from legacy chemicals of concern, the adoption of high-performance bio-based solutions like OES will be critical for innovation and regulatory compliance.
References
- Octyl 9,10-epoxystear
- Epoxidation of Oleic Acid from Vegetable Oil by Peracid Mechanism. AIP Publishing.
- Vegetable Oils Epoxidation Mechanisms.
- Kinetics and mechanism of the catalyzed epoxidation of oleic acid with oxygen in the presence of benzaldehyde.
- Octyl Epoxy Stearate: PVC Stabilizer Functions & Processing Advantages.
- Catalytic epoxidation of oleic acid through in situ hydrolysis for biopolyol form
- Production of epoxidized palm oil derived oleic acid by using peracid mechanism. UiTM Institutional Repository.
- Mechanical and Thermal Properties of the Plasticized PVC-ESBO. Iranian Polymer Journal.
- Strategies for synthesis of epoxy resins from oleic acid derived
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- Octyl 9,10-epoxystear
- cis-9,10-Epoxyoctadecanoic Acid. Cayman Chemical.
- Petro-based and bio-based plasticizers: Chemical structures to plasticizing properties. Journal of Polymer Science Part A: Polymer Chemistry.
- Octyl Epoxy Stearate – Reliable U.S. Supplier.
- Thermal and mechanical properties of bio-based plasticizers mixtures on poly (vinyl chloride). Redalyc.
- Mechanical and thermal properties of PVC/plasticizer blends
- Preparation and Characteristic of 9, 10-Epoxyoleic Acid α-Hydroxy Ester Derivatives as Biolubricant Base Oil.
- 106-84-3 | octyl 9,10-époxystéar
- 9,10-Epoxystearic acid | C18H34O3 | CID 15868. PubChem - NIH.
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- The Impact of Plasticizer Levels in Hardening PVC Plastic.
- cis-9,10-Epoxystearic acid.
- Synthesis of β-Amino Alcohols from Methyl Epoxy Stearate.
- A Review on Plasticizers and Eco-Friendly Bioplasticizers: Biomass Sources and Market. Semantic Scholar.
- Developments of biobased plasticizers for compostable polymers in the green packaging applications: A review.
- Plasticizers Derived from Biomass Resources: A Short Review. PMC - PubMed Central.
- Octyl epoxy stearate | C26H50O3 | CID 129867030. PubChem - NIH.
- Bio- Based Co- Plasticizer for PVC in Addition with Epoxidised Soyabean Oil to Replace Phthal
- Subacute toxicity and mutagenicity of cis-9,10-epoxystearic acid. PubMed.
- The Plastic and Durability Performance of PVC Plasticizer.
- A Review on Plasticizers and Eco-Friendly Bioplasticizers: Biomass Sources and Market.
- Nontoxic bio-plasticizers for PVC as replacements for conventional toxic plasticizers.
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Methodological & Application
Application Note: A Validated Protocol for Measuring Epoxide Hydrolase Activity Using Octyl 9,10-Epoxystearate
Abstract
Epoxide hydrolases (EHs) are critical enzymes in cellular metabolism, responsible for the hydrolysis of reactive epoxides to their corresponding vicinal diols.[1] This function is central to both the detoxification of xenobiotics and the regulation of endogenous signaling lipids, such as epoxy fatty acids (EpFAs).[1][2] Dysregulation of EH activity, particularly soluble epoxide hydrolase (sEH), is implicated in various pathologies, including hypertension, inflammation, and pain, making these enzymes significant targets for drug development.[2] This application note provides a detailed, validated protocol for the robust measurement of epoxide hydrolase activity using octyl 9,10-epoxystearate as a substrate. This lipophilic substrate mimics endogenous C18 EpFAs, offering a physiologically relevant tool for researchers. The protocol details enzyme kinetics, a step-by-step analytical procedure using High-Performance Liquid Chromatography (HPLC), and comprehensive data analysis, designed for researchers in biochemistry, pharmacology, and drug development.
Introduction: The Significance of Epoxide Hydrolase Activity
Epoxide hydrolases (EHs) catalyze the addition of water to an epoxide ring, a strained three-membered ether, to form a less reactive and more water-soluble diol.[1][2] This biotransformation is a crucial detoxification pathway for harmful epoxides generated from the metabolism of environmental pollutants and drugs.[1]
Furthermore, EHs play a pivotal role in lipid signaling. Endogenous fatty acids, like oleic acid, are converted by cytochrome P450 (CYP) enzymes into signaling molecules such as 9,10-epoxyoctadecanoic acid (an epoxystearate).[3] These EpFAs have diverse biological effects, but their signaling is terminated upon hydrolysis by EHs, primarily the soluble epoxide hydrolase (sEH, product of the EPHX2 gene), to form dihydroxystearic acids.[1][2] Given that sEH rapidly metabolizes these signaling lipids, its activity level is a key determinant of the in-vivo concentration and physiological effect of EpFAs.[4][5]
This compound serves as an excellent surrogate for these natural substrates. It is an ester derivative of 9,10-epoxystearic acid, featuring a C18 fatty acid backbone with an epoxide at the 9,10 position.[3][6] Its structure allows it to be readily processed by EHs, particularly sEH, which shows high affinity for fatty acid epoxides.[2] The octyl ester group enhances its lipophilicity, ensuring its partitioning into the enzyme's active site. The enzymatic hydrolysis product is octyl 9,10-dihydroxystearate. Monitoring the rate of this conversion provides a direct measure of EH activity.
The Enzymatic Mechanism of Epoxide Hydrolysis
Epoxide hydrolases belonging to the α/β-hydrolase fold superfamily, which includes sEH and microsomal EH (mEH), employ a two-step catalytic mechanism.[1] This process involves the formation of a covalent enzyme-substrate intermediate.
Step 1: Covalent Intermediate Formation A nucleophilic residue in the enzyme's active site (typically an aspartate) attacks one of the epoxide carbons. This attack opens the strained epoxide ring and forms a covalent alkyl-enzyme ester intermediate. This step is facilitated by tyrosine residues that act as general acids, protonating the epoxide oxygen to make the ring opening more favorable.
Step 2: Hydrolysis of the Intermediate A water molecule, activated by a charge-relay system involving histidine and another aspartate residue, acts as a nucleophile and attacks the carbonyl carbon of the ester intermediate. This hydrolyzes the bond, releasing the diol product and regenerating the free enzyme for the next catalytic cycle.
Figure 1. Generalized two-step mechanism of epoxide hydrolysis by α/β-fold epoxide hydrolases.
Experimental Protocol: Quantifying EH Activity
This protocol is designed to measure EH activity in various biological samples, such as purified recombinant enzyme, cell lysates, or tissue homogenates, by monitoring the conversion of this compound to octyl 9,10-dihydroxystearate via reverse-phase HPLC.
Materials and Reagents
| Reagent/Material | Specifications | Vendor/Source |
| This compound | Purity >95% | e.g., Vulcanchem, JHECHEM |
| Octyl 9,10-dihydroxystearate | Purity >95% (for standard) | Synthesized (see Appendix A) |
| Recombinant sEH (human/murine) | For positive control | e.g., Cayman Chemical, Abcam |
| Sodium Phosphate Buffer | 100 mM, pH 7.4 | Prepare in-house |
| Bovine Serum Albumin (BSA) | Fatty acid-free | e.g., Sigma-Aldrich |
| Dimethyl Sulfoxide (DMSO) | HPLC Grade | Fisher Scientific |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |
| Methanol (MeOH) | HPLC Grade | Fisher Scientific |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Formic Acid | LC-MS Grade | Fisher Scientific |
| Internal Standard (IS) | e.g., Dodecyl 4-nitrophenyl ether | Or other suitable non-endogenous lipid |
| HPLC System | With UV/Vis or PDA detector | e.g., Agilent, Waters |
| RP-HPLC Column | C8 or C18, 5 µm, 4.6 x 150 mm | e.g., Agilent Zorbax, Waters SunFire |
Preparation of Solutions
-
Assay Buffer: 100 mM Sodium Phosphate, pH 7.4, containing 0.1 mg/mL BSA. The BSA helps to stabilize the enzyme and improve the solubility of the lipophilic substrate in the aqueous buffer.[1]
-
Substrate Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO. Store at -20°C. Due to the poor aqueous solubility of the substrate, a co-solvent is necessary.[3]
-
Product Standard Stock (1 mM): Dissolve octyl 9,10-dihydroxystearate in methanol. Store at -20°C.
-
Internal Standard Stock (1 mM): Dissolve the chosen internal standard in methanol. Store at -20°C.
Enzyme Sample Preparation
-
Purified Enzyme: Dilute the recombinant enzyme in Assay Buffer to the desired working concentration (e.g., 1-10 nM). The optimal concentration should be determined empirically to ensure product formation remains in the linear range during the incubation period.
-
Tissue Homogenates: Homogenize fresh or frozen tissue (e.g., liver, kidney) in ice-cold Assay Buffer (e.g., 1:4 w/v). Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet debris. Collect the supernatant (cytosolic fraction, containing sEH) for the assay. Determine the total protein concentration using a standard method (e.g., Bradford assay).
Assay Procedure
The following workflow outlines the key steps from reaction setup to sample analysis.
Figure 2. High-level workflow for the epoxide hydrolase activity assay.
Step-by-Step Method:
-
Reaction Setup: In a microcentrifuge tube, add 98 µL of the enzyme sample (diluted purified enzyme or tissue supernatant) to 100 µL of Assay Buffer. For a negative control (blank), substitute the enzyme sample with an equal volume of Assay Buffer.
-
Pre-incubation: Equilibrate the tubes in a water bath at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding 2 µL of the 10 mM substrate stock solution to each tube for a final concentration of 100 µM. This concentration is chosen to be well above the typical Km values reported for sEH with C18 epoxy fatty acids (which are in the low µM range) to approximate zero-order kinetics.[1] Vortex briefly.
-
Incubation: Incubate the reaction at 37°C. The incubation time should be optimized to ensure less than 15-20% of the substrate is consumed, maintaining linearity. A typical range is 15 to 60 minutes.
-
Termination and Extraction: Stop the reaction by adding 400 µL of ice-cold ethyl acetate containing the internal standard (e.g., at a final concentration of 10 µM). The organic solvent will denature the enzyme and extract the lipophilic substrate and product.
-
Phase Separation: Vortex vigorously for 30 seconds, then centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Sample Preparation for HPLC: Carefully transfer the upper organic layer (~400 µL) to a new tube. Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried lipid film in 100 µL of the HPLC mobile phase (e.g., Acetonitrile/Water 90:10).
HPLC Analysis
The separation of the non-polar substrate (this compound) from the more polar diol product (octyl 9,10-dihydroxystearate) is achieved using reverse-phase chromatography.
-
HPLC Conditions:
-
Expected Elution Profile: The more polar product, octyl 9,10-dihydroxystearate, will elute earlier than the less polar substrate, this compound. The internal standard should elute at a distinct retention time from both.
Data Analysis and Interpretation
Standard Curve Generation
To accurately quantify the amount of product formed, a standard curve must be generated.
-
Prepare a series of dilutions of the octyl 9,10-dihydroxystearate standard in the mobile phase (e.g., 0, 5, 10, 25, 50, 100 µM).
-
Add the internal standard to each dilution at the same final concentration used in the assay samples.
-
Inject each standard onto the HPLC and record the peak areas for both the diol product and the internal standard.
-
Calculate the ratio of the (Product Peak Area / Internal Standard Peak Area).
-
Plot this ratio against the known concentration of the diol standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.99).
Calculation of Enzyme Activity
-
For each enzymatic reaction, determine the peak areas for the diol product and the internal standard from the HPLC chromatogram.
-
Calculate the ratio of (Product Peak Area / Internal Standard Peak Area).
-
Use the standard curve's linear regression equation to calculate the concentration of the diol product formed in your sample.
-
Calculate the enzyme activity using the following formula:
Activity (nmol/min/mg) = [Product (µM) x Total Assay Volume (µL)] / [Incubation Time (min) x Protein Amount (mg) x 1000]
-
[Product (µM)]: Concentration determined from the standard curve.
-
Total Assay Volume (µL): The volume of the reconstituted sample for HPLC (e.g., 100 µL).
-
Incubation Time (min): The duration of the enzymatic reaction.
-
Protein Amount (mg): The total amount of protein from the lysate/homogenate added to the reaction. For purified enzyme, activity can be expressed as nmol/min/mg of pure enzyme.
-
| Parameter | Example Value | Unit |
| Product Concentration (from curve) | 25 | µM |
| Reconstituted Volume | 100 | µL |
| Incubation Time | 30 | min |
| Protein in Reaction | 0.05 | mg |
| Calculated Specific Activity | 1.67 | nmol/min/mg |
Self-Validation and Troubleshooting
A robust assay requires built-in controls and an understanding of potential pitfalls.
-
Linearity: Confirm that product formation is linear with respect to both time and enzyme concentration. Run pilot experiments with varying incubation times and protein amounts.
-
Negative Control: The "no enzyme" blank should show a negligible peak at the retention time of the diol product, ensuring no significant non-enzymatic hydrolysis of the substrate occurs under assay conditions.
-
Positive Control: A sample with a known amount of purified recombinant sEH should be run to validate the assay components and procedure.
-
Troubleshooting:
-
Low/No Activity: Check enzyme stability, buffer pH, and substrate integrity. Ensure the correct incubation temperature was used.
-
High Background: Non-enzymatic substrate degradation. Lower incubation temperature or shorten time. Check buffer for contamination.
-
Poor Peak Shape/Resolution: Optimize HPLC mobile phase composition. Ensure the sample is fully dissolved in the mobile phase before injection.
-
Conclusion
The protocol described provides a comprehensive and reliable method for determining epoxide hydrolase activity using the physiologically relevant substrate, this compound. By combining a clear enzymatic procedure with robust HPLC-based quantification, this application note equips researchers to accurately measure EH activity in diverse biological preparations. This assay is a valuable tool for investigating the role of EHs in pathophysiology and for screening potential therapeutic inhibitors in drug discovery programs.
Appendix A: Synthesis of Octyl 9,10-Dihydroxystearate Standard
The diol standard can be synthesized from a related starting material, such as oleic acid, through a two-step process of epoxidation followed by hydrolysis, or more directly via dihydroxylation of octyl oleate. A common method involves the dihydroxylation of an olefin using a mild oxidizing agent like potassium permanganate under alkaline conditions.
References
- Morisseau, C., & Hammock, B.D. (2005). Epoxide hydrolases: Mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology, 45, 311–333.
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Application Notes & Protocols: Octyl 9,10-Epoxystearate as a Bio-Based Plasticizer in Polymer Film Research
Introduction: The Imperative for Advanced, Bio-Based Plasticizers
In the realm of polymer science, particularly for applications in drug delivery, medical devices, and food packaging, the choice of a plasticizer is paramount. Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer by inserting themselves between the polymer chains, thus reducing intermolecular forces.[1][2] For decades, phthalate-based plasticizers dominated the market. However, growing concerns over their potential for migration and adverse health effects have catalyzed a shift towards safer, more sustainable alternatives.
Octyl 9,10-epoxystearate emerges as a compelling candidate in this new generation of plasticizers. Derived from renewable resources like oleic acid, it is a bio-based fatty acid ester that offers excellent plasticizing efficiency, often coupled with a heat-stabilizing effect due to its oxirane (epoxy) ring.[3] This dual functionality makes it particularly valuable for processing thermally sensitive polymers like polyvinyl chloride (PVC).[3] The epoxide group can scavenge acidic degradation products, such as HCl released from PVC at high temperatures, thereby preventing autocatalytic degradation of the polymer matrix.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in polymer film research. We will delve into its mechanism of action, provide detailed protocols for film preparation and characterization, and offer insights into data interpretation.
Scientific Foundation and Mechanism of Action
At a molecular level, the efficacy of a plasticizer is dictated by its ability to disrupt the strong intermolecular forces (van der Waals forces and hydrogen bonds) between polymer chains. This disruption increases the free volume within the polymer matrix, allowing the chains greater mobility and flexibility.[1] The result is a decrease in the material's glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery, flexible state.[5][6]
This compound's structure is uniquely suited for this role. It consists of a long, non-polar C18 alkyl chain that provides excellent compatibility with many polymer backbones, and a polar epoxy group.[3] This amphiphilic nature allows it to effectively integrate into the polymer matrix. The long alkyl chain separates the polymer chains, while the epoxy and ester groups can form secondary interactions, anchoring the plasticizer in place and reducing its tendency to migrate.
Core Protocols: From Film Casting to Performance Validation
Protocol: Preparation of Plasticized Polymer Films via Solvent Casting
The solvent casting method is a widely used laboratory technique for preparing thin, uniform polymer films.[7][8] It is particularly useful for screening different plasticizer concentrations and formulations. This protocol details the preparation of plasticized Polyvinyl Chloride (PVC) films, but can be adapted for other polymers like Polylactic Acid (PLA) with appropriate solvent selection.[9]
Materials:
-
Polymer resin (e.g., PVC, PLA)
-
This compound (Plasticizer)
-
Appropriate solvent (e.g., Tetrahydrofuran (THF) for PVC, Chloroform for PLA)
-
Glass petri dishes or a flat glass casting surface
-
Magnetic stirrer and stir bars
-
Leveling table
-
Ventilated fume hood
-
Vacuum oven
Procedure:
-
Solution Preparation:
-
In a fume hood, dissolve a known weight of the polymer resin in the chosen solvent to create a solution of a specific concentration (e.g., 5-10% w/v). Stir the mixture with a magnetic stirrer until the polymer is completely dissolved. This may take several hours.
-
-
Plasticizer Incorporation:
-
Calculate the desired amount of this compound based on the weight of the polymer (phr - parts per hundred rubber). Common concentrations for screening range from 10 to 50 phr.
-
Add the calculated amount of plasticizer to the polymer solution and continue stirring for at least one hour to ensure homogeneous mixing.
-
-
Casting the Film:
-
Place a clean, dry glass petri dish on a leveling table inside the fume hood.
-
Carefully pour the polymer-plasticizer solution into the petri dish, ensuring the solution spreads evenly to cover the entire surface. The volume poured will determine the final thickness of the film.
-
-
Solvent Evaporation:
-
Loosely cover the petri dish to slow down the evaporation rate, which helps in forming a more uniform film with fewer defects.[9]
-
Allow the solvent to evaporate slowly at room temperature for 24-48 hours.
-
-
Final Drying and Film Removal:
-
Once the film appears dry, transfer the petri dish to a vacuum oven.
-
Dry the film at a moderate temperature (e.g., 40-50°C) under vacuum for at least 24 hours to remove any residual solvent.
-
Carefully peel the film from the glass surface. The resulting film is now ready for characterization.
-
Diagram: Workflow for Preparation of Plasticized Polymer Films
Caption: Key characterization techniques for plasticized polymer films.
Protocol: Plasticizer Migration Study
For applications in drug development and food packaging, it is critical to assess the extent to which the plasticizer migrates out of the polymer matrix. [10][11]This protocol provides a basic method for evaluating migration into a food simulant.
Materials:
-
Plasticized polymer film samples of known surface area.
-
Food simulant (e.g., olive oil for fatty foods, or a 50% ethanol solution). [12]* Glass vials with inert caps.
-
Analytical balance.
-
Incubator or oven.
Procedure:
-
Cut pre-weighed samples of the plasticized film with a known surface area.
-
Immerse each film sample in a specific volume of the chosen food simulant in a glass vial. [10]3. Seal the vials and incubate them under conditions that simulate the intended use (e.g., 40°C for 10 days).
-
After the incubation period, remove the film samples, gently wipe off excess simulant, and dry them to a constant weight in a vacuum oven.
-
The weight loss of the film corresponds to the amount of plasticizer that has migrated into the simulant. [11]6. The migration can be expressed as mass loss per unit area of the film (e.g., mg/dm²).
Expected Outcome: this compound, due to its higher molecular weight and long alkyl chain compared to some traditional phthalates, is generally expected to exhibit lower migration rates, which is a significant advantage for sensitive applications.
Data Summary and Interpretation
The following table provides a hypothetical but representative summary of results from the characterization of PVC films plasticized with varying concentrations of this compound.
| Property | Unplasticized PVC | PVC + 20 phr OES | PVC + 40 phr OES |
| Tensile Strength (MPa) | 52.2 [2] | ~30 | ~20 |
| Elongation at Break (%) | <10 | ~150 | ~250 |
| Young's Modulus (GPa) | ~2.5 | ~1.0 | ~0.4 |
| Glass Transition (Tg) (°C) | 85 [13] | ~45 | ~20 |
| Migration in Olive Oil (mg/dm²) | N/A | Low | Moderate |
OES: this compound
Interpretation:
-
The data clearly demonstrates the plasticizing effect of this compound. As the concentration increases, the material becomes weaker (lower tensile strength and modulus) but significantly more flexible (higher elongation at break). [1]* The substantial drop in Tg confirms the increased mobility of the polymer chains at the molecular level. [14]* Migration levels should be carefully evaluated against regulatory limits for the specific application. For example, for food contact materials, overall migration limits are established by regulatory bodies. [10]
Concluding Remarks for the Advanced Researcher
This compound represents a significant advancement in the field of bio-based plasticizers. Its dual-functionality as both a plasticizer and a thermal stabilizer, combined with its derivation from renewable feedstocks, makes it an attractive alternative to traditional additives. The protocols outlined in this guide provide a robust framework for incorporating and validating its performance in polymer film research. For professionals in drug development and related fields, the lower migration potential of such high-molecular-weight plasticizers is a critical feature that can enhance the safety and stability of final products. Further research could focus on its biocompatibility and its performance in a wider range of biodegradable polymers to fully harness its potential in creating next-generation, sustainable materials.
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Application Notes and Protocols: Formulation of Biocompatible Polymers with Octyl 9,10-epoxystearate
Authored by: A Senior Application Scientist
Introduction: The advancement of biomedical devices and drug delivery systems is intrinsically linked to the innovation in polymer science. Biocompatible polymers are at the forefront of this evolution, offering a scaffold for everything from implantable devices to controlled-release drug formulations.[1][2][3] However, the inherent properties of many of these polymers, such as brittleness or high glass transition temperatures, can limit their application. This is where plasticizers play a crucial role. By integrating into the polymer matrix, plasticizers increase flexibility, reduce processing temperatures, and enhance the overall performance of the final product.
Traditionally, phthalate-based plasticizers have been widely used, but concerns over their biocompatibility have driven the search for safer alternatives. Bio-based plasticizers, derived from renewable resources, are emerging as a promising solution. Octyl 9,10-epoxystearate, a derivative of stearic acid, is one such molecule.[4] Its structure, featuring a long aliphatic chain and a reactive epoxide group, makes it an excellent candidate for plasticizing a range of biocompatible polymers.[4][5] This document provides a comprehensive guide to the formulation and characterization of biocompatible polymers plasticized with this compound, intended for researchers, scientists, and drug development professionals.
Materials and Their Properties
The selection of a biocompatible polymer is dictated by the specific application, considering factors like biodegradability, mechanical strength, and drug compatibility.[2][6] this compound can be formulated with a variety of polymers to tailor their properties.
| Material | Key Properties | Common Applications |
| Polylactic Acid (PLA) | Biodegradable, thermoplastic, high tensile strength, but can be brittle. | Sutures, orthopedic implants, drug delivery systems.[1][7] |
| Poly(lactic-co-glycolic acid) (PLGA) | Biodegradable with tunable degradation rates, amorphous. | Controlled drug release, tissue engineering scaffolds.[1][7] |
| Polycaprolactone (PCL) | Biodegradable with a slow degradation rate, semi-crystalline, low melting point. | Long-term implants, drug delivery devices.[2][8] |
| Chitosan | Natural, biodegradable, biocompatible, mucoadhesive. | Wound dressings, oral and mucosal drug delivery.[2] |
| This compound | Bio-based plasticizer, improves flexibility and processability.[5][9] | Plasticizer for various polymers, including PVC and other thermoplastic resins.[9] |
This compound: A Closer Look
This compound is synthesized through the epoxidation of octyl oleate, a derivative of oleic acid.[4] The presence of the epoxide ring is a key structural feature that imparts its plasticizing and stabilizing properties.[4][5] It is a liquid at room temperature with a high boiling point, making it suitable for polymer processing techniques like solvent casting and melt blending.[10]
Formulation Protocol: Solvent Casting
Solvent casting is a versatile and widely used method for preparing thin polymer films in a laboratory setting.[11][12][13] It allows for the uniform dispersion of additives like plasticizers and active pharmaceutical ingredients (APIs).
Step-by-Step Protocol for Solvent Casting
-
Polymer Solution Preparation:
-
Weigh the desired amount of the biocompatible polymer (e.g., PLA).
-
Select a suitable volatile solvent in which the polymer is soluble (e.g., dichloromethane, chloroform, or acetone).[14]
-
Dissolve the polymer in the solvent under gentle stirring until a homogenous solution is formed. The concentration of the polymer in the solution will influence the final film thickness.
-
-
Addition of this compound:
-
Calculate the desired weight percentage of this compound relative to the polymer (e.g., 5%, 10%, 15% w/w).
-
Add the calculated amount of this compound to the polymer solution.
-
Continue stirring until the plasticizer is fully incorporated into the solution.
-
-
Incorporation of Active Pharmaceutical Ingredient (API) (Optional):
-
If a drug-loaded film is desired, dissolve the API in a small amount of a suitable solvent and then add it to the polymer-plasticizer solution.
-
Ensure the API is either fully dissolved or uniformly suspended in the solution.
-
-
Casting the Film:
-
Pour the final solution into a flat, level petri dish or onto a glass plate.[15]
-
Ensure the solution spreads evenly to achieve a uniform thickness.
-
-
Solvent Evaporation:
-
Cover the casting surface with a perforated lid or place it in a fume hood to allow for slow and controlled evaporation of the solvent. Rapid evaporation can lead to the formation of defects in the film.
-
The drying time will depend on the solvent's volatility and the film's thickness.
-
-
Film Detachment and Final Drying:
-
Once the film is completely dry, carefully peel it from the casting surface.
-
Place the film in a vacuum oven at a temperature below the polymer's glass transition temperature to remove any residual solvent.
-
Workflow Diagram
Caption: Solvent casting workflow for plasticized polymer films.
Characterization of Formulated Polymers
Thorough characterization is essential to understand how the addition of this compound influences the polymer's properties and to ensure the final product meets the required specifications.
Thermal Analysis: DSC and TGA
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for evaluating the thermal properties of the formulated polymer.[16][17][18][19][20]
-
DSC Protocol:
-
Accurately weigh 5-10 mg of the polymer film into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
-
-
TGA Protocol:
-
Place 10-15 mg of the polymer film in a TGA pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.
-
Record the weight loss as a function of temperature to assess the thermal stability and decomposition profile of the material.[16]
-
Expected Outcome: The addition of this compound is expected to lower the glass transition temperature (Tg) of the polymer, indicating increased chain mobility and flexibility.[21][22][23][24]
Mechanical Testing
Mechanical properties such as tensile strength and elongation at break are critical for applications where the material will be subjected to stress.[25][26][27][28][29]
-
Tensile Testing Protocol (based on ASTM D638/ISO 527):
-
Cut dumbbell-shaped specimens from the polymer film using a die cutter.
-
Measure the thickness and width of the gauge section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and displacement to calculate tensile strength, Young's modulus, and elongation at break.
-
Expected Outcome: The incorporation of this compound is anticipated to decrease the tensile strength and Young's modulus while significantly increasing the elongation at break, signifying a more flexible and less brittle material.[21][22][23][24]
In Vitro Drug Release Studies
For drug delivery applications, it is essential to characterize the release kinetics of the API from the polymer matrix.[30][31]
-
Protocol for In Vitro Drug Release:
-
Cut a known area or weigh a specific amount of the drug-loaded film.
-
Place the film in a vial containing a known volume of a release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Incubate the vials at 37 °C in a shaking water bath.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with fresh medium to maintain sink conditions.
-
Analyze the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Plot the cumulative percentage of drug released versus time.
-
Drug Release Mechanisms: The release of a drug from a polymer matrix can be governed by several mechanisms, including diffusion, polymer swelling, and erosion.[8][32][33]
Caption: Mechanisms of drug release from a polymer matrix.
Biocompatibility Assessment: In Vitro Cytotoxicity
Biocompatibility is a paramount requirement for any material intended for medical use.[34] In vitro cytotoxicity testing is a fundamental first step in assessing the biological safety of a new formulation, as outlined in the ISO 10993 series of standards.[34][35][36][37]
In Vitro Cytotoxicity Protocol (MTT Assay based on ISO 10993-5)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for determining cytotoxicity.[38]
-
Extract Preparation:
-
Prepare extracts of the polymer film (with and without this compound) by incubating the material in a cell culture medium at 37 °C for 24 hours, following the surface area or weight to volume ratios specified in ISO 10993-12.
-
-
Cell Culture:
-
Seed a suitable cell line (e.g., L929 mouse fibroblasts) in a 96-well plate and incubate until the cells reach sub-confluence.
-
-
Exposure to Extracts:
-
Remove the old culture medium and replace it with the prepared extracts. Include positive (e.g., cytotoxic material) and negative (e.g., non-cytotoxic material) controls, as well as a blank (culture medium only).
-
-
Incubation:
-
Incubate the cells with the extracts for 24 hours at 37 °C.
-
-
MTT Assay:
-
After incubation, add MTT solution to each well and incubate for a further 2-4 hours.
-
The viable cells will reduce the yellow MTT to a purple formazan product.
-
Add a solubilizing agent (e.g., isopropanol) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the negative control. A reduction in cell viability below a certain threshold (e.g., 70%) is typically considered a cytotoxic effect.
-
Biocompatibility Testing Decision Pathway
Caption: Decision pathway for biocompatibility testing.
Conclusion
This compound presents a viable, bio-based alternative to traditional plasticizers for the formulation of biocompatible polymers. Its ability to enhance flexibility and processability opens up new possibilities for the design of advanced drug delivery systems and medical devices. By following the detailed protocols for formulation, characterization, and biocompatibility assessment outlined in this guide, researchers can effectively evaluate and optimize their polymer formulations to meet the stringent demands of the biomedical field.
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Comprehensive Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Octyl 9,10-epoxystearate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed framework for the qualitative and quantitative analysis of Octyl 9,10-epoxystearate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a derivative of stearic acid, is utilized as a plasticizer and stabilizer and may be encountered in various matrices, from polymer formulations to biological systems as a metabolite of oleic acid derivatives.[1][2] Given its high molecular weight and specific chemical structure, robust analytical methods are required for its accurate identification and quantification. This document outlines two primary analytical pathways: direct analysis of the intact molecule and analysis via transesterification to its more volatile fatty acid methyl ester (FAME) derivative. We delve into the causality behind methodological choices, from sample preparation and derivatization to the interpretation of mass spectral data, providing experienced-based insights to ensure reliable and reproducible results.
Principle of the Method & Analytical Strategy
Gas Chromatography-Mass Spectrometry is the premier analytical technique for volatile and semi-volatile compounds. The chromatographic separation on a capillary column isolates the analyte from the sample matrix, while the mass spectrometer provides definitive structural information and sensitive detection.
This compound (MW: 410.7 g/mol ) presents a moderate challenge for GC analysis due to its relatively high boiling point (240 °C at 2 Torr).[1][3] Therefore, two primary strategies are considered:
-
Direct Analysis: Injecting the analyte directly following extraction. This approach is faster but may require high-temperature GC conditions and can be susceptible to thermal degradation or poor chromatographic peak shape if conditions are not optimized.
-
Derivatization to FAME: Converting the octyl ester to a methyl ester (Methyl 9,10-epoxystearate). This process, known as transesterification, is a cornerstone of fatty acid analysis.[4][5] It yields a more volatile derivative with a lower boiling point, often resulting in improved chromatographic performance and allows for comparison against extensive FAME mass spectral libraries.[6]
This guide provides protocols for both approaches, allowing the researcher to select the most appropriate method based on sample complexity, available instrumentation, and analytical objectives.
Analyte Profile: this compound
| Property | Value | Source |
| Molecular Formula | C₂₆H₅₀O₃ | [1][7] |
| Molecular Weight | 410.7 g/mol | [1] |
| Monoisotopic Mass | 410.37545 Da | [7] |
| IUPAC Name | octyl 8-(3-octyloxiran-2-yl)octanoate | [1] |
| Boiling Point | 240 °C @ 2 Torr | [3] |
| Structure | [7] |
Experimental Workflow Overview
The logical flow of analysis is critical for achieving accurate and reproducible results. The following diagram outlines the key stages from sample preparation to final data interpretation.
Caption: High-level workflow for GC-MS analysis.
Detailed Protocols & Methodologies
Protocol 1: Sample Extraction
This protocol is a general guideline for extracting the analyte from a liquid or solid matrix. The choice of solvent should be optimized based on the sample type.
Materials:
-
Hexane or Iso-octane (GC grade)
-
Anhydrous Sodium Sulfate
-
Vortex mixer
-
Centrifuge
-
Glassware (vials, pipettes)
Procedure:
-
Sample Measurement: Accurately weigh (for solids) or measure (for liquids) a known quantity of the sample into a glass tube.
-
Solvent Addition: Add an appropriate volume of hexane or iso-octane. For robust quantification, add a known amount of an internal standard at this stage.
-
Extraction: Vortex the mixture vigorously for 2-3 minutes to ensure thorough extraction of the analyte into the organic phase.
-
Phase Separation: Centrifuge the sample at 3000 x g for 5 minutes to separate the layers.[8]
-
Collection: Carefully transfer the upper organic layer to a clean glass vial.
-
Drying: Pass the extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Concentration: If necessary, evaporate the solvent under a gentle stream of nitrogen to concentrate the sample. Do not evaporate to complete dryness. Reconstitute in a known small volume (e.g., 100 µL) of solvent.
-
The sample is now ready for direct injection or derivatization.
Protocol 2: Transesterification to Methyl 9,10-epoxystearate (FAME Derivative)
This protocol converts the octyl ester to its corresponding methyl ester, which is more amenable to GC analysis. The use of Boron Trifluoride (BF₃)-Methanol is a widely accepted and effective method for this conversion.[9][10]
Materials:
-
Boron Trifluoride in Methanol (12-14% w/v)
-
Hexane (GC grade)
-
Saturated Sodium Chloride solution
-
PTFE-lined screw-cap glass tubes
Procedure:
-
Sample Preparation: Transfer the dried lipid extract (from Protocol 1) into a screw-capped glass tube.
-
Reagent Addition: Add 1 mL of 12-14% BF₃-Methanol reagent to the tube.[9]
-
Reaction: Tightly cap the tube and heat at 60-100°C for 10-20 minutes. A common condition for esterification is refluxing for about two minutes.[10]
-
Quenching: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane to the tube.
-
Extraction: Vortex vigorously for 1 minute to extract the newly formed Fatty Acid Methyl Ester (FAME) into the hexane layer.
-
Phase Separation: Allow the layers to separate. The upper hexane layer contains the Methyl 9,10-epoxystearate.
-
Collection: Carefully transfer the upper hexane layer to a clean GC vial for analysis.
GC-MS Instrumentation & Optimized Parameters
The following parameters serve as a robust starting point for the analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting | Rationale & Justification |
| Gas Chromatograph (GC) | ||
| Injection Mode | Split/Splitless (Splitless preferred for trace analysis) | Splitless mode ensures the maximum transfer of analyte to the column, enhancing sensitivity. |
| Inlet Temperature | 280 °C | High enough to ensure rapid volatilization of the high-boiling-point analyte without causing thermal degradation. |
| Carrier Gas | Helium, Constant Flow (~1.2 mL/min) | Provides good separation efficiency and is inert. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms, or equivalent 5% phenyl-methylpolysiloxane) | A standard non-polar column that separates compounds primarily by boiling point and is thermally stable to high temperatures. |
| Oven Program | Initial: 150 °C, hold 1 min. Ramp: 15 °C/min to 320 °C. Hold: 10 min. | The initial temperature allows for solvent focusing. The ramp rate provides a good balance between separation and analysis time. The high final temperature and hold ensure the elution of the target analyte. |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces repeatable fragmentation patterns suitable for library searching and structural elucidation.[6] |
| Ion Source Temp. | 230 °C | A standard temperature that balances ionization efficiency and minimizes thermal degradation within the source. |
| Quadrupole Temp. | 150 °C | Ensures consistent mass filtering. |
| Electron Energy | 70 eV | The standard energy for generating reproducible mass spectra and enabling comparison with commercial libraries (e.g., NIST). |
| Acquisition Mode | Full Scan (e.g., m/z 50-550) | Allows for the collection of complete mass spectra for identification. For quantitative analysis, Selected Ion Monitoring (SIM) can be used for higher sensitivity.[11] |
Data Analysis & Spectral Interpretation
Mass Spectrum of Methyl 9,10-epoxystearate (FAME Derivative)
The mass spectrum of the methyl ester derivative is well-characterized. Electron ionization leads to specific cleavage patterns, particularly around the epoxide ring and the methyl ester group.
Key Diagnostic Ions:
-
m/z 74: This is the characteristic McLafferty rearrangement fragment for fatty acid methyl esters, confirming the presence of the -CH₂(C=O)OCH₃ group.
-
m/z 155 and 187 (or 155 and 157): These ions result from the cleavage of the C-C bonds adjacent to the epoxide ring. The primary cleavage occurs at the C9-C10 bond, leading to fragments representing both sides of the molecule. The fragment at m/z 155 is particularly prominent and diagnostic for the position of the epoxide.[12]
-
Molecular Ion (M⁺) at m/z 312: The molecular ion may be weak or absent in EI, which is common for long-chain esters.[6]
Mass Spectrum of this compound (Intact Molecule)
The fragmentation of the intact octyl ester is more complex but follows predictable chemical principles.
Predicted Diagnostic Ions:
-
[M-C₈H₁₇O]⁺ at m/z 281: Loss of the octoxy group (-O-C₈H₁₇).
-
[M-C₈H₁₇O₂]⁺ at m/z 265: Loss of the entire octyl ester group (-O₂C-C₈H₁₇).
-
Cleavage at the epoxide ring: Similar to the FAME derivative, cleavage at the C9-C10 bond is expected. This would yield fragments at m/z 155 and m/z 255 . The presence of m/z 155 would be a strong indicator of the epoxide's position.
-
Molecular Ion (M⁺) at m/z 410: Expected to be very weak or absent.
The following diagram illustrates the primary fragmentation pathway for the more common and reliable FAME derivative, Methyl 9,10-epoxystearate.
Caption: Key EI fragmentation pathways for Methyl 9,10-epoxystearate.
Conclusion
This application note provides two robust and scientifically grounded protocols for the GC-MS analysis of this compound. For general screening and qualitative analysis, direct injection following solvent extraction can be sufficient if instrumental conditions are carefully optimized. For rigorous quantitative studies and definitive structural confirmation, transesterification to the corresponding methyl ester is the recommended approach, as it improves chromatographic behavior and yields a more predictable and well-documented mass spectrum. By understanding the principles behind sample preparation, derivatization, and fragmentation, researchers can confidently apply these methods to a wide range of applications in industrial quality control, environmental monitoring, and biomedical research.
References
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AOCS Lipid Library. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]
-
Zhu, J., & Cole, R. B. (2011). Gas-phase derivatization via the Meerwein reaction for selective and sensitive LC-MS analysis of epoxides in active pharmaceutical ingredients. Analytical Chemistry, 83(5), 1844-1851. (Note: While for LC-MS, the principle of derivatizing epoxides is relevant). URL: [Link]
-
LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]
-
MicroChem's Experiments. (2021). Sample Preparation for Fatty Acid Composition Analysis_Fatty Acid Methy Ester (FAME) Preparation-GC. YouTube. Retrieved from [Link]
-
Diva-portal.org. (2018). Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase React. Retrieved from [Link] (Note: Example URL, original may differ but points to the concept).
-
Kubelková, L., et al. (2023). Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. Molecules, 28(6), 2735. URL: [Link]
-
Iwasaki, Y., & Yamane, T. (2012). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of Lipid Research, 53(11), 2468-2475. URL: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 9,10-Epoxystearic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Suman, S., & Sharma, R. K. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry, 387(8), 2821-2827. URL: [Link]
-
PubChem. (n.d.). 9,10-Epoxystearic acid, cis-. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry For Everyone. (2023). What Is Derivatization In GC-MS?. YouTube. Retrieved from [Link] (Note: General educational video on the topic).
-
PubChem. (n.d.). Methyl cis-9,10-epoxystearate. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
Ulsaker, G. A., & Teien, G. (1984). Determination of 9,10-epoxystearate ester in intravenous solutions stored in poly(vinyl chloride) bags, using gas chromatography-single-ion monitoring mass spectrometry. The Analyst, 109(7), 967-968. URL: [Link]
-
Schmitz, B., & Egge, H. (1976). Structure determination of polyunsaturated fatty acids by gas chromatography-mass spectrometry-- a comparison of fragmentation patterns of various derivatives. Chemistry and Physics of Lipids, 17(2-3), 242-252. URL: [Link]
-
Shimadzu Corporation. (n.d.). Analytical Solutions for Analysis of Polymer Additives. Retrieved from [Link]
-
JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. Retrieved from [Link]
-
LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. Retrieved from [Link]
-
Karara, A., & Tsikas, D. (2001). Gas chromatography-mass spectrometry of cis-9,10-epoxyoctadecanoic acid (cis-EODA). II. Quantitative determination of cis-EODA in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 754(2), 433-441. URL: [Link]
-
ResearchGate. (2021). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS with Acetonitrile In-Source Derivatization. Retrieved from [Link]
-
Karara, A., & Tsikas, D. (2001). Gas chromatography-mass spectrometry of cis-9,10-epoxyoctadecanoic acid (cis-EODA). I. Direct evidence for cis-EODA formation from oleic acid oxidation by liver microsomes and isolated hepatocytes. Journal of Chromatography B: Biomedical Sciences and Applications, 754(2), 421-432. URL: [Link]
-
Andreu, V., et al. (2007). Quantitative determination of octylphenol, nonylphenol, alkylphenol ethoxylates and alcohol ethoxylates by pressurized liquid extraction and liquid chromatography-mass spectrometry in soils treated with sewage sludges. Science of The Total Environment, 378(1-2), 124-129. URL: [Link]
-
SciSpace. (2007). Quantitative determination of octylphenol, nonylphenol, alkylphenol - ethoxylates and alcohol ethoxylates by pressurized liquid extraction and. Retrieved from [Link]
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High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Octyl 9,10-epoxystearate
An Application Note for Researchers and Drug Development Professionals
Abstract
Introduction and Analytical Challenge
Octyl 9,10-epoxystearate (CAS No. 106-84-3) is an organic compound derived from stearic acid, featuring an epoxide ring and an octyl ester.[3][4] Its structure consists of a long, non-polar aliphatic chain, making it highly hydrophobic.[5] This compound and similar epoxy fatty acids are used as plasticizers and stabilizers and can be found as intermediates in biochemical pathways or as potential leachables from packaging materials.[6]
This guide explains the rationale for selecting either a Normal-Phase or Reversed-Phase chromatographic system and provides detailed, field-tested protocols for immediate implementation.
Rationale for Chromatographic Method Selection
The choice between Normal-Phase (NP) and Reversed-Phase (RP) chromatography depends on the sample matrix, the presence of other components, and the specific separation goals.
Normal-Phase (NP) HPLC
NP-HPLC utilizes a polar stationary phase (e.g., silica, cyano) and a non-polar mobile phase (e.g., hexane, isopropanol).[10]
-
Expertise & Causality: this compound is a highly non-polar molecule. In NP-HPLC, it will elute relatively quickly because its interaction with the polar stationary phase is weak. This mode is particularly advantageous for:
-
Separating Isomers: NP-HPLC can offer superior selectivity for positional isomers or stereoisomers, which may be critical in stability or metabolism studies.[11]
-
Complex Lipid Matrices: When the sample contains other non-polar lipids, NP-HPLC can effectively separate compounds based on the polarity of their head groups.
-
Sample Solubility: The analyte is highly soluble in typical non-polar organic solvents used in NP-HPLC, simplifying sample preparation.
-
Reversed-Phase (RP) HPLC
RP-HPLC is the most common chromatographic mode, using a non-polar stationary phase (e.g., C18, C8) and a polar mobile phase (e.g., acetonitrile, methanol, water).[12]
-
Expertise & Causality: Due to its long alkyl chains, this compound will be very strongly retained on a C18 or C8 column. This requires a mobile phase with a high percentage of a strong organic solvent (e.g., acetonitrile, isopropanol) for elution. This mode is advantageous when:
-
Analyzing Polar Impurities: If the goal is to separate the non-polar analyte from more polar contaminants, the contaminants will elute early while the analyte is strongly retained, leading to excellent resolution.
-
Method Robustness: RP-HPLC methods are often considered highly robust and reproducible, making them suitable for routine quality control environments.
-
The following diagram outlines the decision-making process for selecting the appropriate chromatographic mode.
Caption: Decision tree for choosing between NP-HPLC and RP-HPLC.
Primary Method: Normal-Phase HPLC with Charged Aerosol Detection (NP-HPLC-CAD)
This method is recommended for its excellent selectivity for non-polar compounds and compatibility with the analyte's solubility.
Experimental Protocol
Instrumentation and Materials:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column thermostat
-
Charged Aerosol Detector (e.g., Thermo Scientific™ Vanquish™ or Corona™ series)
-
Nitrogen gas supply for CAD
-
Stationary Phase: Silica or Cyano (CN) column (e.g., 4.6 x 150 mm, 5 µm particle size). A cyano phase can offer different selectivity and is generally more robust than bare silica.[10][13]
-
Mobile Phase A: Hexane (HPLC Grade)
-
Mobile Phase B: Isopropanol (IPA) (HPLC Grade)
-
Sample Diluent: Hexane or a 95:5 (v/v) mixture of Hexane:IPA
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Cyano (CN), 4.6 x 150 mm, 5 µm | Provides polar interactions for separation with better stability than bare silica.[13] |
| Mobile Phase | Isocratic: 98:2 (v/v) Hexane:IPA | A low percentage of the polar solvent (IPA) is used to elute the non-polar analyte. Adjust ratio to optimize retention time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Ensures stable retention times and improved peak shape by reducing mobile phase viscosity. |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on analyte concentration and detector sensitivity. |
| CAD Settings | Evaporation Temp: 35 °C, Power Function: 1.0 | Optimal for volatile non-polar mobile phases. Follow manufacturer's recommendations for your specific model.[14] |
| Run Time | 10 minutes | Should be sufficient for elution of the analyte and any closely related impurities. |
Procedure:
-
System Preparation: Purge the HPLC pump with the mobile phase to remove any air bubbles. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved on the CAD.
-
Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in the sample diluent. Create a series of working standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serial dilution for linearity assessment.
-
Sample Preparation: Dilute the sample to an expected concentration within the calibration range using the sample diluent. If the sample is in a complex matrix, a liquid-liquid or solid-phase extraction may be necessary.[15] Filter the final solution through a 0.45 µm PTFE syringe filter.
-
Analysis: Inject the standards and samples. Construct a calibration curve by plotting the peak area versus concentration.
-
Quantification: Determine the concentration of this compound in the samples using the calibration curve.
Alternative Method: Reversed-Phase HPLC with Charged Aerosol Detection (RP-HPLC-CAD)
This method is a robust alternative, particularly useful for separating the analyte from polar impurities.
Experimental Protocol
Instrumentation and Materials:
-
Same as the NP-HPLC method.
-
Stationary Phase: C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Acetonitrile (HPLC Grade)
-
Mobile Phase B: Isopropanol (HPLC Grade)
-
Sample Diluent: Isopropanol or Acetonitrile
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides strong hydrophobic retention for the analyte.[14] |
| Mobile Phase | Isocratic: 50:50 (v/v) Acetonitrile:Isopropanol | A strong non-polar mobile phase is required to elute the highly retained analyte in a reasonable time. A gradient can be used for complex samples. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 40 °C | Higher temperature reduces viscosity of the organic mobile phase and can improve peak shape. |
| Injection Volume | 10 µL | Can be adjusted based on analyte concentration. |
| CAD Settings | Evaporation Temp: 40-50 °C, Power Function: 1.0 | Higher temperature may be needed to evaporate the less volatile mobile phase. Consult manufacturer guidelines. |
| Run Time | 15 minutes | May require a longer run time due to the strong retention of the analyte. |
Procedure: The procedure for system preparation, standard/sample preparation, and analysis follows the same principles as the NP-HPLC method, with the appropriate solvents and column for the RP-HPLC setup.
Method Validation and System Suitability
To ensure the trustworthiness of the results, the chosen method must be validated. Key validation parameters and system suitability checks are outlined below.[14][16]
System Suitability: Before each analytical run, inject a mid-level standard five times. The results should meet the following criteria:
-
Peak Tailing Factor: Between 0.9 and 1.5
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Theoretical Plates: > 2000
Method Validation Parameters:
| Parameter | Description | Acceptance Criteria |
| Linearity | Analyze a minimum of five concentrations across the expected range. Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.995 |
| Accuracy | Analyze a sample of known concentration (or a spiked sample) at three levels (e.g., 80%, 100%, 120% of target). | Recovery between 98.0% and 102.0% |
| Precision | Repeatability: Analyze one sample six times on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | RSD ≤ 2.0% |
| LOD & LOQ | Limit of Detection (LOD) and Limit of Quantitation (LOQ) determined based on signal-to-noise ratio. | S/N ≥ 3 for LOD S/N ≥ 10 for LOQ[14] |
| Specificity | Analyze a blank (diluent) and a placebo/matrix blank to ensure no interfering peaks are present at the retention time of the analyte. | No significant peaks at the analyte retention time. |
The following diagram illustrates the overall analytical workflow, incorporating these validation steps.
Caption: Workflow from sample preparation to final reporting.
Conclusion
The analysis of this compound by HPLC is effectively achieved by pairing a suitable chromatographic mode (Normal-Phase or Reversed-Phase) with a universal Charged Aerosol Detector. The choice of NP-HPLC or RP-HPLC should be guided by the sample matrix and analytical goals. The protocols provided herein are robust, reliable, and can be readily validated to ensure data of the highest integrity for research, development, and quality control applications.
References
-
Kandlakunta, B., & Rao, M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry, 387(5), 1849-1856. [Link][7][8]
-
PubMed. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. National Center for Biotechnology Information. [Link][7][8]
-
SIELC Technologies. Separation of Heptachlor epoxide on Newcrom R1 HPLC column. [Link][17]
-
Weems, H. B., & Yang, S. K. (1985). Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography. Analytical Biochemistry, 148(2), 328-338. [Link][18]
-
Lee, J. W., et al. (2018). RP-HPLC analysis of epoxide ring-opened products by sodium hydroxide (NaOH). ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Octyl epoxy stearate. PubChem Compound Database. [Link][5]
-
Hejna, M., et al. (2023). Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. Molecules, 28(6), 2795. [Link][19]
-
Ghorab, A., et al. (2021). Development, validation, and application of an HPLC-MS/MS method for quantification of oxidized fatty acids in plants. Metabolites, 11(10), 701. [Link][16]
-
Verleyen, T., et al. (2001). Development and Validation of a Gas Chromatography–Flame Ionization Detection Method for the Determination of Epoxy Fatty Acids in Food Matrices. Journal of Agricultural and Food Chemistry, 49(5), 2267-2272. [Link][15]
-
ChemIndex. (n.d.). 106-84-3 | octyl 9,10-époxystéarate. [Link][4]
-
Pinot, F., et al. (1999). HPLC elution profile of the enantiomers of 9,10-epoxy[1-14 C]stearic acid. ResearchGate. [Link][11]
-
Morisseau, C., et al. (1998). Stereochemical features of the hydrolysis of 9,10-epoxystearic acid catalysed by plant and mammalian epoxide hydrolases. Biochemical Journal, 332(Pt 1), 11-16. [Link][20]
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Yılmaz, F. F., & Celebier, M. (2024). An HPLC/CAD method for determination of fatty acids in metered dose inhalation products. Records of Pharmaceutical and Biomedical Sciences. [Link][14]
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Ulsaker, G. A., & Teien, G. (1984). Determination of 9,10-epoxystearate ester in intravenous solutions stored in poly(vinyl chloride) bags, using gas chromatography-single-ion monitoring mass spectrometry. Analyst, 109(7), 967-968. [Link][6]
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Green Synthesis of Octyl 9,10-epoxystearate: A Chemo-Enzymatic Protocol Using Immobilized Lipase
An Application Note for Researchers and Drug Development Professionals
Abstract: This guide provides a comprehensive protocol for the synthesis of Octyl 9,10-epoxystearate, a valuable chemical intermediate and functional ingredient used in cosmetics, plasticizers, and coatings.[1][2] We detail a robust chemo-enzymatic method that leverages the catalytic prowess of immobilized Candida antarctica Lipase B (Novozym® 435). This "green chemistry" approach offers significant advantages over traditional chemical epoxidation by operating under mild conditions, enhancing selectivity, and minimizing hazardous byproducts.[3][4] The protocol covers substrate preparation, the core epoxidation reaction, process monitoring, and product characterization, providing researchers with a reliable and efficient pathway to produce high-purity epoxides.
Introduction and Scientific Principle
This compound is an ester derived from stearic acid, featuring a reactive epoxide ring at the 9,10-position of the fatty acid chain.[1] This oxirane ring is a versatile functional group, making the compound a valuable precursor for further chemical modifications and an effective plasticizer and stabilizer in polymer formulations.[1][5]
Traditional synthesis relies on the Prileschajew epoxidation, which uses pre-formed peracids like m-CPBA or generates them in situ with strong mineral acids.[1][6] While effective, this method suffers from drawbacks, including harsh reaction conditions, the potential for hazardous intermediates, and the generation of unwanted byproducts through epoxide ring-opening.[3][6]
The enzymatic approach circumvents these issues by employing a lipase in a non-hydrolytic capacity. The process is a two-stage, one-pot reaction:
-
Lipase-Catalyzed Perhydrolysis: The immobilized lipase, acting as a perhydrolase, catalyzes the reaction between a carboxylic acid (in this case, the oleic acid moiety of the substrate itself) and hydrogen peroxide to generate a peroxy acid in situ.[4][6][7]
-
Chemical Epoxidation: The newly formed peroxy acid then acts as an oxygen donor, epoxidizing the double bond of another octyl oleate molecule in a non-catalyzed chemical reaction.[6]
This chemo-enzymatic cascade, often termed "self-epoxidation," harnesses the specificity of the enzyme for the first step while utilizing a classic chemical transformation for the second, all under significantly milder and more environmentally benign conditions.[7]
Reaction Mechanism Overview
The core of this process is the promiscuous perhydrolase activity of the lipase. The catalytic triad within the enzyme's active site facilitates the formation of a peroxy fatty acid, which is the true epoxidizing agent.
Caption: Chemo-enzymatic epoxidation mechanism.
Materials and Methods
Reagents and Equipment
| Item | Grade | Recommended Supplier |
| Oleic Acid (≥99%) | Technical | Sigma-Aldrich, VWR |
| 1-Octanol (≥99%) | Reagent | Alfa Aesar, Thermo Fisher |
| Novozym® 435 (Immobilized C. antarctica Lipase B) | - | Novozymes (distrib. by Sigma) |
| Hydrogen Peroxide (30-35% w/w aq. solution) | ACS Reagent | VWR, Merck |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Hexane | ACS Reagent | Thermo Fisher |
| Ethyl Acetate | ACS Reagent | Thermo Fisher |
| Sodium Bicarbonate (NaHCO₃) | Reagent | VWR |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Sigma-Aldrich |
| Magnetic Stirrer with Hotplate | - | IKA, Corning |
| Rotary Evaporator | - | Büchi, Heidolph |
| Glass Chromatography Column | - | VWR, Chemglass |
| Silica Gel 60 (0.040-0.063 mm) | Flash Chromatography | Merck, Macherey-Nagel |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Merck |
Experimental Workflow
The overall process involves two primary synthesis steps followed by purification and analysis.
Caption: Overall experimental workflow.
Detailed Protocols
Protocol 1: Synthesis of Substrate (Octyl Oleate)
Rationale: The epoxidation reaction is performed on the ester of oleic acid. Synthesizing the octyl ester first is a prerequisite. This esterification can also be catalyzed by Novozym 435, demonstrating the versatility of the biocatalyst.[8]
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, combine oleic acid (e.g., 56.4 g, 0.2 mol) and 1-octanol (e.g., 31.2 g, 0.24 mol, 1.2 equivalents).
-
Enzyme Addition: Add Novozym® 435 (e.g., 5-10% by weight of total reactants, ~4.4 g).
-
Reaction: Heat the mixture to 50-60°C with vigorous stirring (300-400 rpm). The reaction can be performed under a slight vacuum to facilitate the removal of water, a byproduct of esterification, which drives the reaction equilibrium towards the product.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate) or by measuring the acid value of the mixture via titration. The reaction is typically complete within 3-5 hours.
-
Purification: Once complete, cool the mixture and filter to recover the immobilized enzyme. The enzyme can be washed with hexane, dried, and stored for reuse. The filtrate (crude octyl oleate) can be purified by vacuum distillation or used directly in the next step if purity is sufficiently high.
Protocol 2: Enzymatic Epoxidation of Octyl Oleate
Rationale: This is the core protocol where the chemo-enzymatic transformation occurs. Key parameters such as temperature and the rate of hydrogen peroxide addition are critical for achieving high yield while preserving enzyme activity.[3][9] High concentrations of H₂O₂ can lead to enzyme deactivation.[9][10]
-
Setup: To a 250 mL jacketed glass reactor or round-bottom flask, add purified octyl oleate (e.g., 39.4 g, 0.1 mol) and a suitable solvent like toluene (e.g., 50 mL). While solvent-free reactions are possible, a solvent can improve mass transfer.[11][12]
-
Enzyme Addition: Add Novozym® 435 (e.g., 10% w/w of octyl oleate, ~4.0 g).
-
Temperature Control: Begin stirring (250-300 rpm) and bring the reaction mixture to the desired temperature, typically 45-55°C.[13][14] Temperatures above 60°C may lead to enzyme denaturation and accelerated H₂O₂ decomposition.[8]
-
Oxidant Addition: Begin the dropwise addition of 30% H₂O₂ (e.g., 1.5 equivalents relative to the double bonds, ~17 mL). This is a critical step. Add the H₂O₂ slowly over 2-4 hours using a syringe pump. This semi-batch approach maintains a low concentration of H₂O₂ in the reactor, which is crucial for catalyst stability.[7]
-
Reaction: Continue stirring at the set temperature for 6-24 hours after the H₂O₂ addition is complete.
-
Monitoring: Track the conversion of octyl oleate to octyl epoxystearate using TLC or GC-MS.[15][16] A key indicator is the determination of the oxirane oxygen content, which should increase over time.
Protocol 3: Product Work-up and Purification
-
Enzyme Recovery: After the reaction reaches completion (or the desired conversion), cool the mixture to room temperature. Remove the immobilized enzyme by simple filtration. Wash the recovered enzyme with toluene and then hexane, dry under vacuum, and store at 4°C for subsequent runs.
-
Quenching: Transfer the filtrate to a separatory funnel. Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic species and quench residual peroxide.
-
Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator. This will yield the crude this compound.
-
Purification (Optional): For high-purity applications, the crude product can be purified using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient.
Data, Optimization, and Troubleshooting
Optimization Parameters
Achieving optimal yield and enzyme stability requires careful tuning of reaction parameters. Below are typical ranges and their impact on the synthesis.
| Parameter | Typical Range | Rationale & Expected Outcome |
| Temperature | 40 - 60 °C | Balances reaction rate and enzyme stability. Higher temperatures increase the rate but risk denaturing the lipase and decomposing H₂O₂. An optimum is often found around 50°C.[8][11] |
| Enzyme Loading | 5 - 15% (w/w) | Higher loading increases the reaction rate but also the cost. 10% is a common starting point.[14] |
| H₂O₂:Double Bond Molar Ratio | 1.1 : 1 to 2.0 : 1 | A slight excess of H₂O₂ is needed to drive the reaction to completion. However, a large excess can cause enzyme inactivation and increase byproduct formation.[6][10] |
| Agitation Speed | 200 - 400 rpm | Essential for overcoming mass transfer limitations in the three-phase system (solid enzyme, organic substrate phase, aqueous H₂O₂ phase).[13] |
| Solvent | Toluene, Hexane, or Solvent-Free | Toluene can improve substrate solubility and mass transfer. Solvent-free systems are "greener" but may be limited by high viscosity.[11][12] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion/Yield | 1. Insufficient reaction time. 2. Enzyme deactivation. 3. Low temperature. 4. Poor mixing. | 1. Extend reaction time and monitor via TLC/GC. 2. Add H₂O₂ more slowly; ensure temperature is not too high; check pH. 3. Increase temperature to the optimal range (45-55°C). 4. Increase agitation speed. |
| Rapid Enzyme Deactivation | 1. H₂O₂ concentration is too high. 2. Temperature is too high. 3. Presence of inhibitory byproducts. | 1. Use a syringe pump for very slow, controlled addition of H₂O₂. 2. Lower the reaction temperature. 3. Ensure substrate purity; purify crude product between steps. |
| Formation of Byproducts (e.g., diols) | 1. Epoxide ring-opening due to excess water or acidic conditions. 2. High reaction temperature. | 1. Use a higher concentration of H₂O₂ (e.g., 50% instead of 30%) to reduce water content. Ensure the reaction is not acidic. 2. Lower the reaction temperature. |
Conclusion
The chemo-enzymatic synthesis of this compound using immobilized lipase represents a powerful and sustainable alternative to conventional chemical methods. By leveraging the perhydrolase activity of enzymes like Novozym® 435, the process operates under mild conditions, offers high selectivity, and simplifies catalyst recovery and reuse. The protocols and optimization guidelines presented here provide a solid foundation for researchers to efficiently produce this versatile compound for applications ranging from polymer science to cosmetics and pharmaceuticals.
References
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-
Sustaita-Rodríguez, A., et al. (2018). Lipase catalyzed epoxidation of fatty acid methyl esters derived from unsaturated vegetable oils in absence of carboxylic acid. Chemistry Central Journal, 12(1), 43. Available at: [Link]
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da Silva, G. F., et al. (2020). Lipase-Driven Epoxidation Is A Two-Stage Synergistic Process. ResearchGate. Request PDF. Available at: [Link]
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Grénman, H., et al. (2023). Fatty Acid Epoxidation on Enzymes: Experimental Study and Modeling of Batch and Semibatch Operation. Industrial & Engineering Chemistry Research, 62(23), 9123–9133. Available at: [Link]
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Sustaita-Rodríguez, A., et al. (2018). Lipase catalyzed epoxidation of fatty acid methyl esters derived from unsaturated vegetable oils in absence of carboxylic acid. Chemistry Central Journal, 12(43). Available at: [Link]
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Habimana, J., et al. (2014). The use of lipases as biocatalysts for the epoxidation of fatty acids and phenolic compounds. Green Chemistry, 16(4), 1740-1754. Available at: [Link]
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Habimana, J., et al. (2014). The use of lipases as biocatalysts for the epoxidation of fatty acids and phenolic compounds. Green Chemistry, 16(4), 1740-1754. Available at: [Link]
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Gimbun, J., et al. (2012). Epoxidation of oleic acid catalyzed by PSCI-Amano lipase optimized by experimental design. Catalysis Today, 190(1), 131-136. Available at: [Link]
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Zhang, L., et al. (2019). Lipase-mediated epoxidation of alkenes in supercritical carbon dioxide. Biocatalysis and Biotransformation, 37(4), 265-271. Available at: [Link]
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Varma, M. N., & Madras, G. (2007). Lipase mediated simultaneous esterification and epoxidation of oleic acid for the production of alkylepoxystearates. Journal of Molecular Catalysis B: Enzymatic, 48(1-2), 20-25. Available at: [Link]
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Sun, T., & Soucek, M. D. (2005). Chemo-enzymatic epoxidation of oleic acid and methyl oleate in solvent-free medium. Green Chemistry, 7(9), 636-640. Available at: [Link]
-
Salimon, J., et al. (n.d.). Enzymatic Epoxidation of High Oleic Soybean Oil. ResearchGate. Request PDF. Available at: [Link]
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Ulsaker, G. A., & Teien, G. (1984). Determination of 9,10-epoxystearate ester in intravenous solutions stored in poly(vinyl chloride) bags, using gas chromatography-single-ion monitoring mass spectrometry. The Analyst, 109(7), 967-968. Available at: [Link]
-
López-López, A., et al. (2023). Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers. Polymers, 15(24), 4649. Available at: [Link]
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Protocol for the epoxidation of octyl oleate in a laboratory setting
Abstract
This comprehensive application note provides a detailed protocol for the epoxidation of octyl oleate in a laboratory setting. It is designed for researchers, scientists, and professionals in drug development and specialty chemical synthesis. This guide offers an in-depth exploration of the reaction mechanism, a step-by-step experimental procedure, safety precautions, and methods for reaction monitoring and product characterization. By explaining the causality behind experimental choices, this document aims to equip researchers with the necessary knowledge for successful and safe synthesis of epoxidized octyl oleate, a valuable intermediate in various industrial applications, including the production of biolubricants, plasticizers, and surfactants.[1][2]
Introduction: The Significance of Octyl Oleate Epoxidation
Octyl oleate, an ester derived from oleic acid and octanol, serves as a key substrate in the synthesis of value-added chemicals. The epoxidation of the double bond in the oleic acid backbone of octyl oleate yields epoxidized octyl oleate, a molecule with a highly reactive oxirane ring.[3] This three-membered ring is susceptible to ring-opening reactions by a variety of nucleophiles, making it a versatile intermediate for the synthesis of diverse functionalized molecules.
The resulting derivatives find applications as:
-
Biolubricants: Epoxidized vegetable oil esters exhibit improved lubricity and thermal stability compared to their unsaturated precursors.[1]
-
Plasticizers: They are used as environmentally friendly plasticizers for polymers like polyvinyl chloride (PVC), enhancing flexibility and durability.[4]
-
Surfactants: Ring-opening with agents like polyethylene glycols (PEGs) leads to the formation of nonionic surfactants with tunable properties.[5][6]
The most common and industrially scalable method for epoxidation involves the in situ generation of a peroxycarboxylic acid, typically peracetic acid or performic acid, from the reaction of hydrogen peroxide with the corresponding carboxylic acid.[7][8][9] This method is favored for its efficiency and the relatively benign nature of the reagents.
The Chemistry of Epoxidation: Mechanism and Rationale
The epoxidation of an alkene, such as the double bond in octyl oleate, with a peroxycarboxylic acid proceeds via the Prilezhaev reaction. This concerted mechanism involves the transfer of an oxygen atom from the peroxy acid to the double bond.
The in situ generation of peracetic acid from acetic acid and hydrogen peroxide is an equilibrium-driven process, often catalyzed by a strong mineral acid like sulfuric acid.[10] The peracetic acid then reacts with the double bond of octyl oleate to form the epoxide and acetic acid as a byproduct.
Several factors influence the efficiency and selectivity of this reaction:
-
Choice of Carboxylic Acid: Formic acid reacts faster with hydrogen peroxide than acetic acid, allowing for lower reaction temperatures.[1] However, peracetic acid is generally more stable.
-
Hydrogen Peroxide Concentration: Higher concentrations of hydrogen peroxide can increase the reaction rate but also elevate the risk of side reactions, such as epoxide ring-opening, and pose a greater safety hazard.[1][8]
-
Catalyst: A strong acid catalyst, like sulfuric acid, accelerates the formation of the peroxycarboxylic acid.[10] Heterogeneous catalysts, such as ion-exchange resins (e.g., Amberlite IR-120), can also be employed to simplify product purification.[11]
-
Temperature: The reaction is typically conducted at moderately elevated temperatures (e.g., 50-80°C) to ensure a reasonable reaction rate.[12] However, excessive temperatures can lead to the decomposition of hydrogen peroxide and the peroxy acid, as well as increased side reactions.
-
Molar Ratios: The stoichiometry of the reactants is critical. An excess of hydrogen peroxide is often used to drive the reaction towards completion.[13] The molar ratio of the carboxylic acid to the unsaturation also plays a significant role in the reaction kinetics.[12]
Experimental Protocol: Step-by-Step Synthesis
This protocol details the epoxidation of octyl oleate using in situ generated peracetic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | CAS Number |
| Octyl Oleate | ≥98% | Sigma-Aldrich | 112-62-9 |
| Glacial Acetic Acid | ACS Reagent | Fisher Scientific | 64-19-7 |
| Hydrogen Peroxide | 30% (w/w) in H₂O | Sigma-Aldrich | 7722-84-1 |
| Sulfuric Acid | 95-98% | VWR | 7664-93-9 |
| Toluene | ACS Reagent | Fisher Scientific | 108-88-3 |
| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | N/A | N/A |
| Anhydrous Sodium Sulfate | ACS Reagent | Sigma-Aldrich | 7757-82-6 |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating plate
-
Thermometer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions
Peroxyacetic acid and hydrogen peroxide are strong oxidizers and can be corrosive.[14] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[14][15] The reaction should be conducted in a well-ventilated fume hood.[15][16] Emergency eyewash and shower stations should be readily accessible.[15]
-
Hydrogen Peroxide: Avoid contact with skin and eyes.[17] Concentrated solutions can cause severe burns. It is a strong oxidizing agent and can form explosive mixtures with organic materials.
-
Peracetic Acid: Highly corrosive and can cause severe skin and eye burns.[14][15] Inhalation of vapors can irritate the respiratory tract.[15]
-
Sulfuric Acid: A strong corrosive acid. Handle with extreme care to avoid contact with skin and eyes.
-
Toluene: A flammable solvent. Keep away from ignition sources.
Reaction Setup and Procedure
The following workflow outlines the key steps in the epoxidation process.
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Application of Octyl 9,10-epoxystearate in Controlled Release Drug Delivery Systems: A Technical Guide for Researchers
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential application of Octyl 9,10-epoxystearate as a novel excipient in controlled release drug delivery systems. While direct literature on this specific application is nascent, this guide extrapolates from the known chemical properties of this compound and established principles of pharmaceutical formulation to present its prospective utility, particularly as a plasticizer in polymeric matrices.
Introduction to this compound
This compound is a derivative of stearic acid, an 18-carbon long-chain fatty acid, characterized by the presence of an epoxide ring at the 9th and 10th carbon positions and an octyl ester at the carboxylic end.[1] This unique molecular structure imparts a combination of lipophilicity, flexibility, and chemical reactivity that suggests its potential as a versatile component in pharmaceutical formulations.
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C26H50O3 |
| Molecular Weight | 410.7 g/mol [1] |
| CAS Number | 106-84-3[1] |
| Physical State | Liquid[1] |
| IUPAC Name | octyl 8-(3-octyloxiran-2-yl)octanoate[1] |
The presence of the long alkyl chains contributes to its hydrophobic nature, while the epoxide ring is a site of potential chemical modification, though for the purposes of a controlled release excipient, it is the compound's physical properties that are of primary interest.
Proposed Mechanism of Action in Controlled Release Systems
In the context of controlled drug delivery, this compound is proposed to function primarily as a plasticizer . Plasticizers are low molecular weight compounds added to polymeric formulations to enhance their flexibility, processability, and mechanical properties.[2][3] They achieve this by inserting themselves between polymer chains, thereby reducing the intermolecular forces and increasing the free volume. This disruption of the polymer network lowers the glass transition temperature (Tg) of the polymer, transitioning it from a rigid, glassy state to a more flexible, rubbery state.
The inclusion of a plasticizer like this compound in a polymeric drug matrix can significantly influence the drug release kinetics. By increasing the mobility of the polymer chains, the diffusion pathways for the entrapped drug molecules are widened, which can lead to an increased drug release rate.[3] The extent of this effect can be modulated by varying the concentration of the plasticizer, offering a valuable tool for tuning the release profile of a drug.[4]
Application Note 1: Formulation of Matrix-Type Transdermal Patches
Transdermal drug delivery systems (TDDS) offer a non-invasive route for systemic drug administration, avoiding first-pass metabolism and providing sustained drug release.[5] The mechanical properties of transdermal patches, such as flexibility and adhesion, are critical for patient comfort and compliance. Plasticizers are essential components in the formulation of the polymeric matrix of these patches to ensure they are pliable and conform to the skin.[6]
Protocol for Preparation of Transdermal Patches by Solvent Casting
This protocol describes the preparation of a matrix-type transdermal patch using Eudragit® RL 100 as the film-forming polymer and this compound as the plasticizer.[6][7][8]
Materials:
-
Model Drug (e.g., Ketoprofen)
-
Eudragit® RL 100
-
This compound
-
Ethanol
-
Backing membrane (e.g., 3M Scotchpak™)
-
Release liner (e.g., siliconized polyester film)
Equipment:
-
Magnetic stirrer
-
Petri dish or a casting surface
-
Hot air oven
-
Micrometer screw gauge
-
Texture analyzer
-
Franz diffusion cell apparatus
Procedure:
-
Preparation of the Polymeric Solution:
-
Accurately weigh Eudragit® RL 100 and dissolve it in ethanol with the help of a magnetic stirrer to form a clear, homogenous solution.
-
-
Incorporation of Drug and Plasticizer:
-
Accurately weigh the model drug and dissolve it in the polymeric solution.
-
Add the required amount of this compound to the solution and stir until a homogenous mixture is obtained.
-
-
Casting of the Film:
-
Carefully pour the solution into a petri dish lined with a backing membrane.
-
Ensure the solution spreads evenly to form a film of uniform thickness.
-
-
Drying of the Film:
-
Place the petri dish in a hot air oven at a controlled temperature (e.g., 40-60°C) until the solvent has completely evaporated.
-
The dried film should be carefully removed from the petri dish.
-
-
Lamination and Cutting:
-
Laminate the adhesive side of the film with a release liner.
-
Cut the laminated film into patches of the desired size.
-
Characterization of Transdermal Patches
-
Physical Appearance: Visually inspect the patches for clarity, color, and surface texture.[6]
-
Thickness Uniformity: Measure the thickness of the patch at several points using a micrometer screw gauge.[5]
-
Weight Uniformity: Weigh individual patches and calculate the average weight and standard deviation.[5]
-
Folding Endurance: Repeatedly fold the patch at the same place until it breaks. The number of folds is the folding endurance value.[5][6]
-
Drug Content Uniformity: Dissolve a patch of known area in a suitable solvent and determine the drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).[6]
-
In Vitro Drug Release Study:
-
Mount the patch on a suitable membrane (e.g., synthetic membrane or animal skin) between the donor and receptor compartments.
-
Fill the receptor compartment with a suitable dissolution medium (e.g., phosphate buffer pH 7.4).
-
Maintain the temperature at 32 ± 0.5°C.
-
Withdraw samples from the receptor compartment at predetermined time intervals and replace with fresh medium.
-
Analyze the samples for drug content.
Hypothetical Experimental Design for Optimization
| Formulation Code | Eudragit® RL 100 (% w/w) | Model Drug (% w/w) | This compound (% w/w of polymer) | Expected Outcome on Drug Release |
| F1 | 80 | 10 | 10 | Moderate release |
| F2 | 80 | 10 | 20 | Faster release than F1 |
| F3 | 80 | 10 | 30 | Fastest release |
| F4 | 70 | 10 | 20 | Slower release than F2 (due to higher polymer concentration) |
Application Note 2: Preparation of Drug-Loaded Polymeric Microparticles
Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used for the preparation of microparticles for controlled drug delivery.[11][12] The inclusion of a plasticizer like this compound could potentially modify the degradation rate of the PLGA matrix and the release profile of the encapsulated drug.
Protocol for Preparation of Microparticles by Solvent Evaporation
This protocol outlines the preparation of drug-loaded PLGA microparticles using an oil-in-water (o/w) solvent evaporation method.[13][14]
Materials:
-
Model Drug (e.g., Dexamethasone)
-
PLGA (50:50)
-
This compound
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
Equipment:
-
Homogenizer or sonicator
-
Magnetic stirrer
-
Centrifuge
-
Freeze-dryer
-
Particle size analyzer
-
Scanning electron microscope (SEM)
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve PLGA and the model drug in DCM.
-
Add the desired amount of this compound to this solution.
-
-
Preparation of the Aqueous Phase:
-
Dissolve PVA in deionized water to form a solution (e.g., 1% w/v).
-
-
Emulsification:
-
Add the organic phase to the aqueous phase while homogenizing or sonicating at high speed to form an o/w emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a larger volume of deionized water and stir continuously at room temperature for several hours to allow the DCM to evaporate.
-
-
Collection and Washing of Microparticles:
-
Collect the hardened microparticles by centrifugation.
-
Wash the microparticles several times with deionized water to remove residual PVA.
-
-
Drying:
-
Freeze-dry the washed microparticles to obtain a free-flowing powder.
-
Characterization of Microparticles
-
Particle Size and Size Distribution: Analyze using laser diffraction or dynamic light scattering.
-
Surface Morphology: Examine the shape and surface of the microparticles using SEM.
-
Encapsulation Efficiency (%EE):
-
Dissolve a known weight of microparticles in a suitable solvent to extract the drug.
-
Determine the amount of drug in the solution using a validated analytical method.
-
Calculate %EE using the formula: (Actual drug content / Theoretical drug content) x 100
-
-
In Vitro Drug Release Study:
-
Disperse a known amount of microparticles in a release medium (e.g., phosphate buffer pH 7.4) in a shaking water bath or a USP dissolution apparatus.
-
Maintain the temperature at 37 ± 0.5°C.
-
At predetermined time intervals, withdraw samples, centrifuge to separate the microparticles, and analyze the supernatant for drug content.
-
Hypothetical Experimental Design for Optimization
| Formulation Code | PLGA (mg) | Model Drug (mg) | This compound (% w/w of polymer) | Expected Particle Size | Expected Release Rate |
| M1 | 200 | 20 | 0 | ~50 µm | Baseline |
| M2 | 200 | 20 | 5 | Slightly larger | Faster than M1 |
| M3 | 200 | 20 | 10 | Larger than M2 | Fastest |
Biocompatibility and Safety Considerations
As with any new pharmaceutical excipient, a thorough evaluation of the biocompatibility and safety of this compound is paramount.[15][16] While data on the toxicity of this compound is limited, studies on the related compound, cis-9,10-epoxystearic acid, have been conducted.[17] It is essential to conduct in vitro cytotoxicity studies (e.g., using cell lines like HaCaT for transdermal formulations or Caco-2 for oral formulations) to assess the potential for cell damage.[15][16] Further in vivo studies would be required to evaluate skin irritation or other adverse effects before any clinical application.
Conclusion
This compound presents an interesting profile for potential application in controlled release drug delivery systems, primarily owing to its properties as a plasticizer. The protocols and application notes provided in this guide offer a foundational framework for researchers to explore its utility in tuning the mechanical properties and drug release kinetics of polymeric formulations such as transdermal patches and microparticles. It is imperative that any such investigation be accompanied by rigorous characterization and safety evaluations to establish its suitability as a pharmaceutical excipient.
References
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Recent advances in the formulation of PLGA microparticles for controlled drug delivery. (n.d.). SpringerLink. [Link]
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Ujhelyi, Z., Fenyvesi, F., Váradi, J., Fehér, P., Kiss, T., Veszelka, S., Deli, M. A., & Bácskay, I. (2018). Biocompatibility investigation of different pharmaceutical excipients used in liquid dosage forms. Pharmazie, 73(1), 16–18. [Link]
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PLGA Micro- and Nanoparticles Loaded Into Gelatin Scaffold for Controlled Drug Release. (2012). IEEE Xplore. [Link]
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Makadia, H. K., & Siegel, S. J. (2011). Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier. Polymers, 3(3), 1377–1397. [Link]
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Fabrication of PEG-PLGA Microparticles with Tunable Sizes for Controlled Drug Release Application. (2022). MDPI. [Link]
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Ujhelyi, Z., Fenyvesi, F., Váradi, J., Fehér, P., Kiss, T., Veszelka, S., Deli, M. A., & Bácskay, I. (2018). Biocompatibility investigation of different pharmaceutical excipients used in liquid dosage forms. Pharmazie, 73(1), 16–18. [Link]
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Formulation and Evaluation of Eudragit® RL Polymeric Double Layer Films for Prolonged-Release Transdermal Delivery of Tamsulosin Hydrochloride. (2022). AAPS PharmSciTech, 23(6), 210. [Link]
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Perumal, O., Podaralla, S., & Averineni, R. (2008). Evaluation of polymeric films for buccal drug delivery. AAPS PharmSciTech, 9(4), 1213–1219. [Link]
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Biocompatibility investigation of different pharmaceutical excipients used in liquid dosage forms. (2018). ResearchGate. [Link]
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Evaluation of polymeric films for buccal drug delivery. (2008). ResearchGate. [Link]
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Design, Development and Characterization of Transdermal Patches by Using Different Polymer. (2023). Journal of Drug Delivery and Therapeutics, 13(5), 1-7. [Link]
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Solvent casting method: Significance and symbolism. (2025). Wisdomlib. [Link]
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Formulation and Characterization of Transdermal Patches for Sustained Drug Delivery in Chronic Diseases. (2025). ManTech Publications. [Link]
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Solvent casting technique: Significance and symbolism. (2025). Wisdomlib. [Link]
-
Does PLGA microparticle swelling control drug release? (n.d.). PSSRC. [Link]
-
PREPARATION AND EVALUATION OF TRANSDERMALDRUG DELIVERY SYSTEM CONTAINING AN HYPERTENSIVE DRUG. (2019). International Journal of Novel Research and Development. [Link]
-
Fabrication and Evaluation of Eudragit® Polymeric Films for Transdermal Delivery of Piroxicam. (2013). ResearchGate. [Link]
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Characterization and Evaluation of Novel Film Forming Polymer for Drug Delivery. (2011). Iranian Journal of Pharmaceutical Research, 10(2), 223–232. [Link]
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Characterization and Evaluation of Novel Film Forming Polymer for Drug Delivery. (2011). ResearchGate. [Link]
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Yang, R., & Fassihi, R. (2000). Influence of plasticizer level on the drug release from sustained release film coated and hot-melt extruded dosage forms. Journal of Controlled Release, 63(1-2), 147–156. [Link]
-
Formulation and Evaluation of Transdermal Patch. (2024). International Journal of Scientific Research & Technology, 5(2), 1-10. [Link]
-
Formulation, Development and Characterization of Transdermal Patches of Glipizide. (2018). ResearchGate. [Link]
-
Eudragit-based transdermal delivery system of pentazocine: Physico-chemical, in vitro and in vivo evaluations. (2008). AAPS PharmSciTech, 9(4), 1213–1219. [Link]
-
Role of plasticizer in membrane coated extended release oral drug delivery system. (2018). ResearchGate. [Link]
-
Solvent-cast polymeric films from pectin and Eudragit® NE 30D for transdermal drug delivery systems. (2018). ResearchGate. [Link]
-
Formulation and Evaluation of Transdermal Patches of Meloxicam by Solvent Casting Method. (2023). International Journal of Pharmaceutical Sciences Review and Research, 82(2), 133-138. [Link]
-
Eudragit® polymers in pharmaceutical technology - a world of possibilities. (2020). International Society for Cellular and Molecular Probe, 7(1), 1-4. [Link]
-
A New Drug Release Method in Early Development of Transdermal Drug Delivery Systems. (2015). Journal of Analytical Methods in Chemistry. [Link]
-
Formulation and Evaluation of Transdermal Patches Containing BGP-15. (2023). Pharmaceutics, 15(1), 1. [Link]
-
OPTIMISING IN VITRO TESTING FOR TRANSDERMAL AND TOPICAL DRUG PRODUCTS. (2016). European Pharmaceutical Review. [Link]
-
Plasticizer concentration and the performance of a diffusion-controlled polymeric drug delivery system. (2008). ResearchGate. [Link]
-
Transdermal Testing: Analysis and Quality Control of Transdermal Patches. (n.d.). Kymos. [Link]
-
Unravelling Microarray Patch Performance: The Role of In Vitro Release Medium and Biorelevant Testing. (2023). Molecular Pharmaceutics. [Link]
-
Ensuring Formulation Success: A Comprehensive Guide to Testing Excipient Compatibility in Your Lab. (2024). ChemIntel360. [Link]
-
Safety Data Sheet. (n.d.). [Link]
-
In vitro transdermal drug permeation tests: a regulatory scenario evaluation. (2022). Brazilian Journal of Pharmaceutical Sciences, 58. [Link]
-
Effect of Plasticizers on Various Characteristics of Eudragit Microspheres formulated By Solvent Evaporation Method. (2012). ResearchGate. [Link]
-
cis-9,10-Epoxystearic acid. (1987). IARC Publications. [Link]
-
O'Donnell, P. B., & McGinity, J. W. (1997). Preparation of microspheres by the solvent evaporation technique. Advanced Drug Delivery Reviews, 28(1), 25–42. [Link]
-
Preparation of Medicinal Microparticles by Solvent Evaporation Method. (2007). ResearchGate. [Link]
-
Fabrication of Polymeric Microparticles by Electrospray: The Impact of Experimental Parameters. (2020). Polymers, 12(10), 2244. [Link]
-
Characterization of microparticles prepared by the solvent evaporation method, use of alcohol-soluble cellulose acetate butyrate. (2020). Journal of Pharmacy & Pharmacognosy Research, 8(2), 116-128. [Link]
-
Role of Polymers in Controlled Drug Release Formulations: A Pharmaceutical Perspective. (2025). ManTech Publications. [Link]
-
9,10-Epoxystearic acid, cis-. (n.d.). PubChem. [Link]
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Application Notes and Protocols: Octyl 9,10-epoxystearate as a Reference Standard in Analytical Chemistry
Prepared by: Senior Application Scientist
Introduction: The Analytical Imperative for Octyl 9,10-epoxystearate
This compound (CAS No. 106-84-3) is an organic compound synthesized through the epoxidation of octyl oleate, a derivative of oleic acid.[1] This process transforms the carbon-carbon double bond between the 9th and 10th carbon atoms into a reactive three-membered epoxide ring.[1][2] This structural feature imparts unique chemical properties, making it a valuable plasticizer and thermal stabilizer, particularly in polyvinyl chloride (PVC) formulations.[2][3] Its function is to enhance flexibility and to neutralize hydrogen chloride released during PVC degradation, thereby extending the material's lifespan.[2]
The utility of this compound in consumer products, such as food packaging, medical devices (e.g., intravenous bags), and children's toys, creates a critical need for its analytical monitoring.[4] As a non-covalently bound additive, it has the potential to migrate or leach from the polymer matrix into its surroundings. This necessitates the development of robust, validated analytical methods to quantify its presence in various matrices to ensure consumer safety and regulatory compliance. The foundation of any such quantitative method is a well-characterized, high-purity reference standard.[5][6] This document provides a detailed guide for researchers and drug development professionals on the effective use of this compound as a reference standard in modern analytical workflows.
Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value | Source |
| CAS Number | 106-84-3 | [1][3][7] |
| Molecular Formula | C26H50O3 | [1][7] |
| Molecular Weight | 410.7 g/mol | [1] |
| IUPAC Name | octyl 8-(3-octyloxiran-2-yl)octanoate | [1] |
| Physical State | Liquid | [1][3] |
| Boiling Point | 482°C at 760 mmHg | [7] |
| Flash Point | 180.8°C | [7] |
| Density | 0.906 g/cm³ | [7] |
The Role of a Reference Standard: A Foundation of Trust
In analytical chemistry, a reference standard is a highly purified and well-characterized substance used to confirm the identity and determine the concentration of an analyte.[6][8] Its purity and identity are paramount, as it serves as the anchor for the entire validation process, ensuring that the analytical method is accurate, precise, and reliable.[5][9] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[10][11] For a reference standard to be effective, it must be of the highest purity reasonably attainable and thoroughly characterized.[6] This self-validating system ensures confidence in the generated data, which is critical for regulatory submissions and quality control.
Workflow for Quantitative Analysis using a Reference Standard
The following diagram illustrates the general workflow for quantifying an analyte in a sample matrix using a certified reference standard.
Caption: General workflow for sample quantification.
Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is the preferred method for volatile and semi-volatile compounds that are thermally stable, like this compound. The gas chromatograph separates the analyte from matrix components, and the mass spectrometer provides definitive identification based on its mass-to-charge ratio and fragmentation pattern, ensuring high specificity.[4]
Preparation of Standard Solutions
-
Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 25 mg of neat this compound reference standard into a 25 mL Class A volumetric flask.
-
Record the weight to four decimal places.
-
Dissolve the standard in isooctane or a similar non-polar solvent and fill to the mark.
-
Calculate the exact concentration based on the actual weight and purity stated in the Certificate of Analysis.
-
Store the stock solution at 2-8°C in an amber vial, protected from light. Stability of stock solutions should be demonstrated for the intended duration of use.[5]
-
-
Working Standards (e.g., 0.1 to 10 µg/mL):
-
Perform serial dilutions of the stock solution using isooctane to prepare a series of at least five calibration standards spanning the expected concentration range of the samples.
-
A typical calibration curve might include standards at 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.
-
Sample Preparation (Solid-Phase Extraction - SPE)
-
Homogenize the sample matrix if solid. Weigh an appropriate amount (e.g., 1-5 g) into a centrifuge tube.
-
Add an extraction solvent (e.g., hexane/isopropanol mixture) and vortex thoroughly.
-
Centrifuge to separate the solid and liquid phases.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the sample extract onto the SPE cartridge.
-
Wash the cartridge with a polar solvent (e.g., water/methanol mixture) to remove interferences.
-
Elute the analyte (this compound) with a non-polar solvent like ethyl acetate or hexane.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of isooctane for GC-MS analysis.
GC-MS Instrumental Parameters
| Parameter | Recommended Setting |
| Instrument | Gas Chromatograph with Mass Spectrometric Detector |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Injection Volume | 1 µL (Splitless mode) |
| Inlet Temperature | 280°C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial 100°C for 1 min, ramp at 15°C/min to 320°C, hold for 5 min |
| Transfer Line Temp | 290°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Monitored Ions (SIM) | Target specific fragment ions for quantification (e.g., m/z 155, 171, 297) and confirmation. Note: Ions must be determined empirically from the mass spectrum of the standard. |
Data Analysis and Quantification
-
Inject the working standards to generate a calibration curve by plotting the peak area against concentration.
-
Perform a linear regression analysis on the calibration data. The correlation coefficient (r²) should be ≥ 0.995 for the curve to be acceptable.[9]
-
Inject the prepared sample extracts.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum to that of a working standard.
-
Calculate the concentration of the analyte in the sample extract by interpolating its peak area from the calibration curve.
-
Factor in the initial sample weight and final reconstitution volume to determine the final concentration in the original sample.
Protocol 2: Confirmatory Analysis by LC-MS/MS
Causality: LC-MS/MS provides exceptional selectivity and sensitivity, making it ideal for confirming the presence of an analyte in complex matrices or when derivatization for GC is not desirable.[12][13] The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of a precursor ion transitioning to a product ion, significantly reducing matrix interference.
Preparation of Standards and Samples
Prepare stock and working standards as described in Section 1.1, but use a solvent compatible with the LC mobile phase (e.g., acetonitrile or methanol). Sample preparation can follow similar extraction procedures as in 1.2, with the final reconstitution solvent being the initial mobile phase composition.
LC-MS/MS Instrumental Parameters
| Parameter | Recommended Setting |
| Instrument | High-Performance Liquid Chromatograph with a Tandem Mass Spectrometer |
| Column | C18, 100 mm x 2.1 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 70% B, ramp to 98% B over 8 min, hold for 2 min, return to initial |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Precursor Ion [M+NH₄]⁺ → Product Ions. Note: Transitions must be optimized by infusing the reference standard. For C26H50O3, the ammoniated adduct [M+NH₄]⁺ would be m/z 428.7. |
Data Analysis
Confirmation of this compound in a sample requires:
-
The retention time of the peak in the sample must match that of the reference standard within a specified tolerance window (e.g., ±2.5%).
-
The sample peak must exhibit the same precursor-to-product ion transitions as the reference standard.
-
The ratio of the quantifier and qualifier ion peak areas in the sample must be within a defined tolerance (e.g., ±20%) of the average ratio observed for the calibration standards.
Validation and Trustworthiness
The use of a reference standard is central to method validation, a process that demonstrates an analytical procedure is suitable for its intended use.[10][14]
Caption: Core parameters of analytical method validation.
-
Accuracy: Determined by analyzing samples spiked with a known amount of the this compound reference standard and calculating the percent recovery.
-
Precision: Assessed by the relative standard deviation (RSD) of replicate analyses of the reference standard at different concentrations and on different days.[14]
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. Confirmed by analyzing blank matrix samples to ensure no interfering peaks are present at the analyte's retention time.
-
Linearity and Range: Established by the correlation coefficient of the calibration curve prepared from the reference standard, defining the concentration range over which the method is accurate and precise.[9]
Reference Standard Management
-
Certificate of Analysis (CoA): Always review the CoA for the assigned purity, identity confirmation data (e.g., NMR, MS), storage conditions, and retest or expiry date.
-
Storage: Store the neat material and stock solutions as recommended by the supplier, typically at low temperatures (2-8°C or -20°C) and protected from light to prevent degradation.
-
Handling: Use calibrated analytical balances and Class A glassware for preparing solutions. Avoid contamination by using clean equipment and wearing appropriate personal protective equipment.
References
-
Analytical Method Validation Parameters: An Updated Review . International Journal of Pharmaceutical Quality Assurance. Available from: [Link]
-
Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation . PMC - NIH. Available from: [Link]
-
Method Validation Guidelines . BioPharm International. Available from: [Link]
-
Q2(R2) Validation of Analytical Procedures . FDA. Available from: [Link]
-
The ABC's of Reference Standard Management . Eurofins. Available from: [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry . IVT Network. Available from: [Link]
-
Reference-Standard Material Qualification . Pharmaceutical Technology. Available from: [Link]
-
Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances . World Health Organization (WHO). Available from: [Link]
-
A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses . Labinsights. Available from: [Link]
-
Reference Standards in the Pharmaceutical Industry . MRIGlobal. Available from: [Link]
-
Determination of 9,10-epoxystearate ester in intravenous solutions stored in poly(vinyl chloride) bags, using gas chromatography-single-ion monitoring mass spectrometry . PubMed. Available from: [Link]
-
106-84-3 | octyl 9,10-époxystéarate . ChemIndex. Available from: [Link]
-
Analysis of Octyl- and Nonylphenol and Their Ethoxylates in Water and Sediments by Liquid Chromatography/Tandem Mass Spectrometry . ResearchGate. Available from: [Link]
-
LC-MS-MS Analysis and Occurrence of Octyl- and Nonylphenol, Their Ethoxylates and Their Carboxylates in Belgian and Italian Textile Industry, Waste Water Treatment Plant Effluents and Surface Waters . JRC Publications Repository. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing High-Yield Synthesis of Octyl 9,10-epoxystearate
Welcome to the technical support center for the synthesis of Octyl 9,10-epoxystearate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols for achieving high yields and purity in your epoxidation reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis of this compound.
Q1: Why is my yield of this compound consistently low?
Possible Causes and Solutions:
-
Sub-optimal Reaction Temperature: Temperature is a critical parameter in the epoxidation of octyl oleate. While higher temperatures can increase the reaction rate, they can also promote the undesirable opening of the oxirane ring, leading to the formation of by-products like diols.[1][2][3] Conversely, a temperature that is too low will result in a slow and incomplete reaction.
-
Incorrect Molar Ratios of Reactants: The stoichiometry of the reactants—octyl oleate, carboxylic acid (acetic or formic acid), and hydrogen peroxide—plays a pivotal role in the reaction's efficiency. An excess of hydrogen peroxide is generally required to drive the reaction towards completion, but an excessive amount can lead to side reactions.[1] Similarly, the concentration of the carboxylic acid affects the rate of peracid formation and can also influence the rate of oxirane ring opening.[4]
-
Recommendation: A common starting point for optimization is a molar ratio of octyl oleate to carboxylic acid to hydrogen peroxide of 1:0.5:1.5.[4][5] However, the optimal ratio can vary depending on the specific catalyst and reaction conditions. A systematic variation of these ratios is recommended to find the optimal conditions for your setup.
-
-
Inefficient Stirring: The epoxidation of octyl oleate is typically a two-phase reaction system (an organic phase containing the ester and an aqueous phase for the peracid formation). Inefficient mixing will lead to a poor mass transfer between the phases, resulting in a low reaction rate and incomplete conversion.
Q2: My final product contains significant impurities, likely diols. How can I minimize their formation?
Possible Causes and Solutions:
-
Oxirane Ring Opening: The primary source of diol impurities is the acid-catalyzed hydrolysis of the newly formed epoxide ring.[6] This side reaction is exacerbated by high temperatures and high concentrations of acid.
-
Recommendation:
-
Temperature Control: Maintain the reaction temperature within the optimal range (45-60°C) to minimize the rate of the ring-opening reaction.[3]
-
Acid Concentration: Use the minimum effective concentration of the carboxylic acid and any acid catalyst (like sulfuric acid). A lower concentration of formic acid has been shown to reduce the disintegration of the oxirane ring.[4]
-
Reaction Time: Monitor the reaction progress closely (e.g., by titrating for oxirane oxygen content) and stop the reaction once the maximum conversion is reached.[7] Prolonged reaction times can increase the likelihood of side reactions.
-
-
-
Presence of Water: Water is a reactant in the hydrolysis of the epoxide. While water is a byproduct of peracid formation, excess water in the reaction mixture can promote the formation of diols.
-
Recommendation: Use reagents with low water content. If possible, consider performing the reaction in a solvent system that allows for the removal of water as it is formed, although solvent-free conditions are often preferred for green chemistry considerations.[8]
-
Q3: The reaction seems to stall before reaching completion. What could be the reason?
Possible Causes and Solutions:
-
Decomposition of Hydrogen Peroxide: Hydrogen peroxide can decompose, especially at higher temperatures or in the presence of certain impurities, reducing the amount available for peracid formation.[1]
-
Recommendation: Add the hydrogen peroxide to the reaction mixture gradually over a period of time rather than all at once.[2] This helps to maintain a steady concentration of the oxidizing agent and minimizes its decomposition.
-
-
Catalyst Deactivation: If you are using a solid or enzyme catalyst, it may become deactivated over time.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the epoxidation of octyl oleate?
The most common method for the epoxidation of octyl oleate is the Prilezhaev reaction, which involves the use of a peracid.[9] This can be done by adding a pre-formed peracid, such as meta-chloroperbenzoic acid (mCPBA), or by generating the peracid in situ. The in situ method is often preferred for safety and cost-effectiveness and typically involves the reaction of a carboxylic acid (like formic or acetic acid) with hydrogen peroxide in the presence of an acid catalyst.[9][10] The peracid then reacts with the carbon-carbon double bond of the octyl oleate to form the epoxide ring.[7]
Q2: Which peracid is better for this synthesis: performic acid or peracetic acid?
Both performic acid (generated from formic acid and hydrogen peroxide) and peracetic acid (from acetic acid and hydrogen peroxide) can be used effectively. Performic acid is generally more reactive and can lead to faster reaction times. However, peracetic acid is considered to be less aggressive, which can result in a lower number of ring-opening side reactions.[6] The choice between the two often depends on the desired balance between reaction rate and selectivity.
Q3: What analytical techniques are recommended for characterizing the final product?
A combination of techniques is recommended for a thorough characterization of this compound:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the epoxide, look for the characteristic C-O-C stretching peaks of the oxirane ring, typically appearing around 820-840 cm⁻¹.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information and confirm the presence of the epoxide protons and carbons.[8]
-
Gas Chromatography (GC): Useful for assessing the purity of the product and quantifying the amount of unreacted starting material and any volatile byproducts.[11]
-
Titration Methods: To determine the oxirane oxygen content (OOC), which is a measure of the epoxide concentration, and the iodine value, which indicates the amount of remaining unsaturation.[7][12]
Optimized Reaction Conditions for High-Yield Synthesis
The following table summarizes a set of optimized reaction conditions for the synthesis of epoxidized oleic acid (a close precursor to octyl epoxystearate) using the in situ peracetic acid method, which can be adapted for octyl oleate.
| Parameter | Optimized Value | Reference |
| Reaction Temperature | 55°C | [4][5] |
| Reaction Time | 60 minutes | [4][5] |
| **Molar Ratio (Oleic Acid:Acetic Acid:H₂O₂) ** | 1 : 0.5 : 1.5 | [4][5] |
| Stirring Speed | 300 rpm | [4][5] |
| Catalyst | Sulfuric Acid (catalytic amount) | [7] |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for this compound synthesis.
References
- Epoxidation of Hybrid Oleic Acid-derived Palm Oil Using an In Situ Performic Acid Mechanism. (n.d.).
- This compound - 106-84-3 - Vulcanchem. (n.d.).
- optimization of epoxidized oleic acid via peracetic acid using ofat method - ResearchGate. (2026, January 1).
- Epoxidation reaction mechanism (Gamage et al., 2009; Sun et al., 2011;... - ResearchGate. (n.d.).
- Review: Epoxidation of Vegetable oils - International Journal of Trend in Research and Development. (n.d.).
- Vegetable Oils Epoxidation Mechanisms - Science and Education Publishing. (n.d.).
- OPTIMIZATION OF EPOXIDIZED OLEIC ACID VIA PERACETIC ACID USING OFAT METHOD - Journal of Engineering and Technology (JET). (n.d.).
- Epoxidation of Vegetable Oils and Fatty Acids: Catalysts, Methods and Advantages. (n.d.).
- Epoxidation of Oleic Acid from Vegetable Oil by Peracid Mechanism - AIP Publishing. (n.d.).
- Comparative Study on Optimization of Factors Affecting Epoxidation-Hydroxylation Reaction for The Production of Waste Cooking Oil Based-Polyol - Universiti Teknologi MARA. (n.d.).
- Epoxidation of Vegetable Oils and Fatty Acids: Catalysts, Methods and Advantages | Request PDF - ResearchGate. (2025, August 6).
- Kinetics of Epoxidized Oleic Acid Derived from Palm Oil by in situ Generated Performic Acid - CORE. (n.d.).
- Catalytic epoxidation of linoleic acid derived corn oil via in situ performic acid mechanism. (2025, September 1).
- OPTIMIZATION OF EPOXIDIZED OLEIC ACID VIA PERACETIC ACID USING OFAT METHOD | Journal of Engineering and Technology (JET). (2025, December 30).
- Synthesis of octyl esters and alcohols - Google Patents. (n.d.).
- Production of epoxidized palm oil derived oleic acid by using peracid mechanism / Pascal Perrin Anaj Jites and Mohammad Jumain Jalil - UiTM Institutional Repository. (n.d.).
- Products of side reactions from epoxide | Download Scientific Diagram - ResearchGate. (n.d.).
- Characterization of (Epoxy) Adhesives Using Multiple Thermal Analysis Techniques. (n.d.).
- Buy this compound from JHECHEM CO LTD - Echemi. (n.d.).
- Top Analytical Techniques for Characterizing Custom Polymers. (n.d.).
- Chemical epoxidation of oleic acid to produce ab type monomer for fatty-acid-based polyester synthesis - ResearchGate. (2021, September 17).
- (PDF) Epoxidation of Vegetable Oils, Unsaturated Fatty Acids and Fatty Acid Esters: A Review - ResearchGate. (2025, August 10).
- Synthesis Of Epoxidized Oleic Acid- Based Palm Oil by Peracid Mechanism - ResearchGate. (2019, August 15).
- (PDF) Catalytic epoxidation of oleic acid through in situ hydrolysis for biopolyol formation. (n.d.).
- Catalytic Epoxidation of Oleic Acid and Subsequent Ring-Opening by In Situ Hydrolysis for Production Dihydroxystearic Acid | Semantic Scholar. (n.d.).
- Technical Support Center: Overcoming Poor Solubility of Epoxy Fatty Acids - Benchchem. (n.d.).
- Catalytic Synthesis of Methyl 9,10-dihydroxystearate from Technical Feedstocks in Continuous Flow via Epoxidation and Hydrolysis. (2022, April 6).
- Octyl epoxy stearate | C26H50O3 | CID 129867030 - PubChem - NIH. (n.d.).
- 9,10-Epoxystearate | C18H33O3- | CID 19746553 - PubChem. (n.d.).
- A Comparative Guide to Analytical Methods for the Characterization of 1,2-Epoxydecane - Benchchem. (n.d.).
- Method development for epoxy resin analysis | Request PDF - ResearchGate. (2025, August 7).
- OPTIMIZATION OF THE EPOXIDATION OF METHYL ESTER OF PALM FATTY ACID DISTILLATE - PALMOILIS. (n.d.).
- Fatty Acid Epoxidation on Enzymes: Experimental Study and Modeling of Batch and Semibatch Operation | Industrial & Engineering Chemistry Research - ACS Publications. (2023, June 2).
- Optimization of the epoxidation of methyl ester of palm fatty acid distillate. (2019, November 25).
- Thermal analysis techniques for characterization of polymer materials - ResearchGate. (n.d.).
- Synthesis of α,ω-bis-Mercaptoacyl Poly(alkyl oxide)s and Development of Thioether Cross-Linked Liposome Scaffolds for Sustained Release of Drugs - MDPI. (n.d.).
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Preventing side reactions during the epoxidation of octyl oleate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the epoxidation of octyl oleate. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in overcoming common challenges and preventing side reactions during your experiments. As Senior Application Scientists, we have compiled this information based on established scientific principles and extensive laboratory experience.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the epoxidation of octyl oleate. Each problem is followed by its probable causes and a step-by-step resolution, grounded in the chemistry of the reaction.
Problem 1: Low Epoxidation Yield
You've completed the reaction, but the yield of epoxidized octyl oleate is significantly lower than expected.
Probable Causes:
-
Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time, suboptimal temperature, or inadequate reagent stoichiometry.
-
Catalyst Deactivation: The catalyst, whether it's a mineral acid, an ion-exchange resin, or an enzyme, may have lost its activity.
-
Side Reactions: Competing reactions, such as ring-opening, may be consuming the desired epoxide product.[1][2]
Step-by-Step Resolution:
-
Verify Reagent Stoichiometry:
-
Ensure the molar ratios of hydrogen peroxide and the carboxylic acid (e.g., formic or acetic acid) to the double bonds in octyl oleate are optimal. An excess of hydrogen peroxide can sometimes lead to by-product formation.[1]
-
Expert Insight: While a stoichiometric amount of peracid is theoretically needed, a slight excess of hydrogen peroxide is often used to drive the reaction forward. However, a large excess can promote unwanted side reactions.
-
-
Optimize Reaction Temperature and Time:
-
Epoxidation is an exothermic reaction. Maintain the recommended temperature range (typically 60-80°C for peracetic acid) to ensure a sufficient reaction rate without promoting side reactions.[1][3] Temperatures above 60°C can accelerate both epoxidation and product hydrolysis.[1]
-
Monitor the reaction progress over time by analyzing samples for their oxirane oxygen content. This will help determine the optimal reaction duration.
-
-
Assess Catalyst Activity:
-
Minimize Water Content:
Problem 2: Presence of Diol Impurities (Ring-Opening Products)
Your final product is contaminated with significant amounts of diols, indicating that the epoxide ring has opened.
Probable Causes:
-
Acid- or Base-Catalyzed Hydrolysis: The presence of strong acids (used as catalysts) or residual basic conditions from a workup can catalyze the opening of the oxirane ring by water.[5][6][7]
-
High Reaction Temperatures: Elevated temperatures can accelerate the rate of hydrolysis.[1][8]
-
Attack by Carboxylic Acid or Peracid: The carboxylic acid (e.g., acetic acid) and the peracid used for epoxidation can also act as nucleophiles and attack the epoxide ring.[1]
Step-by-Step Resolution:
-
Control pH:
-
If using an acid catalyst, neutralize the reaction mixture promptly upon completion. Washing with a mild base solution, like sodium bicarbonate, can help.
-
During workup, avoid prolonged exposure to strongly acidic or basic conditions.
-
-
Maintain Optimal Temperature:
-
Minimize Nucleophiles in the Reaction Mixture:
-
Use the minimum effective amount of carboxylic acid. The concentration of carboxylic acid is often higher than that of the peracid and is a primary cause of oxirane ring degradation.[1]
-
Promptly remove the carboxylic acid and residual hydrogen peroxide from the product mixture after the reaction is complete. Washing with a sodium chloride solution can help stop the ring-opening reaction.
-
-
Consider Alternative Catalysts:
Problem 3: Formation of Other By-products (e.g., Aldehydes, Ketones)
Besides diols, you observe the formation of other unexpected by-products.
Probable Causes:
-
Oxidative Cleavage: Under harsh conditions, the double bond can be cleaved, leading to the formation of aldehydes, ketones, or carboxylic acids. Epoxidation with molecular oxygen can lead to degradation into smaller compounds.[4]
-
Isomerization and Dimerization: The epoxide ring can isomerize to a ketone, or two epoxide molecules can dimerize, especially in the presence of certain catalysts.[10]
Step-by-Step Resolution:
-
Use a Milder Oxidizing System:
-
Optimize Catalyst Choice and Loading:
-
Control Reaction Atmosphere:
-
Unless specifically required by the reaction mechanism, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent unwanted oxidation.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the epoxidation of octyl oleate.
Q1: What is the primary mechanism for the epoxidation of octyl oleate?
A1: The most common method is the Prilezhaev reaction, which involves the in situ formation of a peracid (like performic or peracetic acid) from the reaction of a carboxylic acid with hydrogen peroxide. This peracid then reacts with the double bond of the octyl oleate to form the epoxide ring.[8][9]
Q2: How does temperature affect the epoxidation reaction?
A2: Temperature has a significant impact. Increasing the temperature generally increases the rate of epoxidation.[3][11] However, higher temperatures also accelerate undesirable side reactions, most notably the hydrolysis of the epoxide ring to form diols.[1][3][8] Therefore, an optimal temperature must be maintained to balance reaction rate and selectivity.
Q3: What role does the catalyst play, and what are the common choices?
A3: The catalyst accelerates the formation of the peracid from the carboxylic acid and hydrogen peroxide. Common catalysts include strong mineral acids like sulfuric acid.[11] However, these can also promote ring-opening side reactions.[2] To mitigate this, heterogeneous catalysts like acidic ion-exchange resins (e.g., Amberlite IR-120) or enzymatic catalysts (e.g., lipases) are often used to improve selectivity and simplify purification.[4][12]
Q4: How can I monitor the progress of my epoxidation reaction?
A4: The progress of the reaction can be monitored by tracking the disappearance of the double bonds and the formation of the oxirane ring. This is typically done by:
-
Iodine Value (IV) Titration: Measures the remaining unsaturation. A decrease in the iodine value indicates the conversion of double bonds.[3][11]
-
Oxirane Oxygen Content (OOC) Titration: Directly measures the amount of epoxide formed.[11]
-
Spectroscopic Methods: Techniques like FTIR and NMR spectroscopy can be used to observe the disappearance of the C=C bond signal and the appearance of the C-O-C signals of the epoxide ring.[11]
Q5: What are the best practices for purifying the final epoxidized octyl oleate?
A5: Purification typically involves several steps to remove unreacted reagents, the catalyst, and by-products:
-
Neutralization: If an acid catalyst was used, the reaction mixture should be neutralized with a weak base.
-
Washing: The crude product is washed with water or a brine solution (e.g., 1% sodium chloride) to remove residual acids, hydrogen peroxide, and water-soluble impurities. A wash with a sodium carbonate solution can further neutralize remaining acids.
-
Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate to remove any remaining water.
-
Solvent Removal: If a solvent was used, it is removed under reduced pressure.
-
Further Purification (if necessary): For high-purity applications, techniques like column chromatography may be employed to separate the epoxidized product from any remaining impurities.
III. Experimental Protocols & Data
Standard Protocol for In Situ Epoxidation of Octyl Oleate
This protocol describes a general procedure for the epoxidation of octyl oleate using in situ generated peracetic acid with an acidic ion-exchange resin as a catalyst.
Materials:
-
Octyl Oleate
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30-50% solution)
-
Amberlite IR-120 (or similar acidic ion-exchange resin)
-
Toluene (or another suitable solvent)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride (Brine) Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve octyl oleate in toluene.
-
Add the Amberlite IR-120 catalyst and glacial acetic acid to the mixture.
-
Heat the mixture to the desired reaction temperature (e.g., 75°C) with vigorous stirring.[11]
-
Slowly add the hydrogen peroxide solution dropwise via the dropping funnel, ensuring the temperature does not exceed the set point.
-
After the addition is complete, continue stirring at the reaction temperature for the desired time (e.g., 4-8 hours), monitoring the reaction progress periodically.[11]
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.
-
Transfer the filtrate to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution, saturated brine solution, and deionized water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude epoxidized octyl oleate.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes typical ranges for key reaction parameters in the epoxidation of vegetable oil derivatives.
| Parameter | Typical Range | Rationale and Considerations |
| Temperature | 60 - 80 °C | Balances reaction rate and selectivity. Higher temperatures increase the rate of both epoxidation and side reactions like hydrolysis.[1][3] |
| H₂O₂ : Double Bond Molar Ratio | 1.0 : 1.0 to 1.5 : 1.0 | A slight excess of H₂O₂ can drive the reaction to completion, but a large excess may increase by-product formation.[11] |
| Carboxylic Acid : Double Bond Molar Ratio | 0.5 : 1.0 to 1.0 : 1.0 | Sufficient carboxylic acid is needed to form the peracid, but excess can lead to ring-opening.[1] |
| Catalyst Loading (AIER) | 15 - 25% (w/w of oil) | An optimal loading ensures a high reaction rate without promoting excessive side reactions.[4] |
IV. Visualizing Reaction Pathways and Workflows
Epoxidation and Primary Side Reaction Pathway
Caption: Primary reaction and hydrolysis side reaction.
Troubleshooting Workflow for Low Epoxidation Yield
Caption: A logical flow for troubleshooting low product yield.
V. References
-
Catalytic developments in the epoxidation of vegetable oils and the analysis methods of epoxidized products. (2019). RSC Publishing.
-
Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. Aakash Institute.
-
Epoxide Reactions. BYJU'S.
-
Reactions of Epoxides: Ring-Opening. (2023). Organic Chemistry | OpenStax.
-
Physicochemical Characterization of Novel Epoxidized Vegetable Oil from Chia Seed Oil. PMC - PubMed Central.
-
Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts.
-
Review: Epoxidation of Vegetable oils. International Journal of Trend in Research and Development.
-
Vegetable Oils Epoxidation Mechanisms. (2022). World Journal of Analytical Chemistry - Science and Education Publishing.
-
A Study of the Effect of Epoxidation Temperature on the Production of Biolubricant Base Stocks from Two Grades Castor Oil. ijstr.
-
Sustainable approach for catalytic green epoxidation of oleic acid with applied ion exchange resin. (2023). ResearchGate.
-
Vegetable Oils Epoxidation Mechanisms. Science and Education Publishing.
-
Regularities of epoxidized alkyl oleates ring-opening reactions with alcohols, water and organic acids in the presence of commercial sulfonated resins as catalysts. (2024). Catalysis and petrochemistry.
-
OPTIMIZATION OF THE EPOXIDATION OF METHYL ESTER OF PALM FATTY ACID DISTILLATE. PALMOILIS.
-
Possible side reactions during epoxidation. (adapted from[13]). ResearchGate.
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- 3. ijstr.org [ijstr.org]
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- 7. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
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- 10. Regularities of epoxidized alkyl oleates ring-opening reactions with alcohols, water and organic acids in the presence of commercial sulfonated resins as catalysts | Catalysis and petrochemistry [kataliz.org.ua]
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- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: High-Purity Octyl 9,10-epoxystearate Purification
Welcome to the technical support center for the purification of high-purity Octyl 9,10-epoxystearate. This guide is designed for researchers, scientists, and drug development professionals who require this compound in a highly purified form for their experiments. Achieving high purity is critical, as residual reactants, byproducts, or degradation products can significantly impact experimental outcomes. This document provides in-depth, field-proven insights into common challenges and their solutions, structured in a practical question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation for a successful purification strategy.
Q1: What are the primary impurities I should expect in my crude this compound?
A1: The impurity profile of crude this compound is directly linked to its synthesis, which typically involves the epoxidation of octyl oleate.[1] Consequently, the most common impurities include:
-
Unreacted Starting Material: Residual octyl oleate.
-
Epoxidation Reagent Byproducts: If using a peracid like m-CPBA, the corresponding carboxylic acid (m-chlorobenzoic acid) will be present.
-
Ring-Opened Byproducts: The primary degradation product is the corresponding diol, octyl 9,10-dihydroxystearate. This forms via hydrolysis of the epoxide ring, a reaction that can be catalyzed by acidic or basic residues and trace water.[2][3][4]
-
Solvents: Residual solvents used during the reaction and initial work-up.
-
Oxidative Byproducts: Aldehydes and other carbonyl compounds can form, especially if the reaction is exposed to high temperatures or oxidative conditions.[5]
Typical Impurities and Their Characteristics
| Impurity | Molecular Weight ( g/mol ) | Polarity | Boiling Point | Removal Strategy |
|---|---|---|---|---|
| Octyl Oleate | 394.68 | Low | High | Column Chromatography |
| Octyl 9,10-dihydroxystearate | 428.70 | High | Very High | Column Chromatography, Extraction |
| m-Chlorobenzoic acid | 156.57 | High (Acidic) | High | Aqueous Extraction (wash) |
| Residual Solvents | Variable | Variable | Low-Medium | Evaporation, Vacuum |
Q2: How do I choose the best purification technique for my specific needs?
A2: The optimal technique depends on the scale of your experiment, the nature of the impurities, and the required final purity.
-
Flash Column Chromatography: This is the most versatile and effective method for lab-scale purification (milligrams to several grams).[6][7] It excels at separating compounds with different polarities, making it ideal for removing both the less polar starting material (octyl oleate) and the more polar diol byproduct.[6]
-
Vacuum Distillation: This technique is suitable for larger quantities and for removing impurities with significantly different boiling points.[8][9] Given that this compound has a high boiling point (240 °C at 2 Torr), this method can remove lower-boiling solvents or reagents.[10] However, it will not effectively separate octyl oleate. Distillation must be performed under high vacuum to prevent thermal degradation of the epoxide.[9]
-
Aqueous Extraction (Washing): This is a crucial preliminary step to remove water-soluble and acidic or basic impurities, such as leftover peracid byproducts. It is almost always used before chromatography or distillation.
-
Preparative TLC/HPLC: For very small quantities requiring extremely high purity, these chromatographic techniques offer the highest resolution.
Below is a decision workflow to help guide your choice.
Caption: Decision workflow for selecting a purification method.
Q3: Which analytical methods are essential for confirming the purity of my final product?
A3: A combination of techniques is recommended for a comprehensive assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the final product and identifying impurities.[1] The disappearance of the vinyl proton signals from octyl oleate and the appearance of characteristic epoxide proton signals are key indicators of a successful reaction.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is particularly powerful for separating and identifying volatile impurities.[11]
-
Thin-Layer Chromatography (TLC): An essential, rapid technique to assess purity. A pure compound should appear as a single spot. It is also used to monitor the progress of column chromatography.[7][12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the epoxide functional group (typically showing a C-O stretch around 1250 cm⁻¹ and ring vibrations around 820-950 cm⁻¹) and the absence of hydroxyl (-OH) groups from the diol byproduct.
Q4: How stable is the epoxide ring during purification? Can it open?
A4: The epoxide ring is a strained three-membered ring, making it susceptible to ring-opening by nucleophiles.[1][13] This is the primary cause of degradation during purification.
-
Acidic Conditions: Trace acid can protonate the epoxide oxygen, making it an excellent leaving group and highly susceptible to attack by weak nucleophiles, including water or alcohols (if used as solvents).[4][14] This is why it is critical to remove all acidic residues from the epoxidation reaction.
-
Basic Conditions: Strong bases can also catalyze ring-opening through an SN2 mechanism.[14] The nucleophile directly attacks one of the epoxide carbons.
-
Stationary Phase: Standard silica gel is slightly acidic and can potentially cause some degradation during long exposure in column chromatography.[6] For highly sensitive compounds, the silica gel can be deactivated by pre-flushing with a solvent system containing a small amount of a neutralizer like triethylamine.[15]
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, providing the causal logic and actionable solutions.
Q: My overall yield is very low after column chromatography. What are the likely causes?
A: Low yield is a common problem that can originate from multiple steps. The key is to systematically identify the source of product loss.
Caption: Troubleshooting workflow for low purification yield.
-
Causality & Solution:
-
Incomplete Reaction: If the initial epoxidation did not go to completion, your yield of the desired product will naturally be low. Action: Before purification, run a TLC or ¹H NMR of your crude material to estimate the conversion rate.
-
Product Loss During Workup: this compound has some polarity. During aqueous washes to remove acidic byproducts, some product can be lost to the aqueous phase, especially if emulsions form. Action: Minimize the number of washes. After separation, "back-extract" the aqueous layers with a fresh portion of organic solvent (e.g., ethyl acetate) to recover dissolved product.
-
Irreversible Adsorption or Degradation on the Column: If the compound is sensitive, it may degrade on the acidic silica gel.[15] Alternatively, using a solvent system that is not polar enough may result in the product never eluting from the column. Action: Run analytical TLCs with various solvent systems first to find one that gives your product an Rf value of ~0.3.[6] If degradation is suspected, consider using deactivated silica or a different stationary phase like alumina.
-
Q: My purified product is contaminated with the starting material, octyl oleate. How can I improve the separation?
A: This is a classic separation challenge, as the two compounds are structurally similar. The only significant difference in polarity comes from the epoxide ring.
-
Causality & Solution: Your column chromatography conditions lack sufficient resolution.
-
Incorrect Solvent System: The mobile phase is likely too polar, causing both compounds to travel up the column too quickly (high Rf values) and elute together. The non-polar octyl oleate will always elute before the slightly more polar octyl epoxystearate.[6][7]
-
Improper Column Packing: A poorly packed column with channels or cracks will lead to poor separation.[16]
-
Overloading the Column: Using too much crude material for the amount of silica gel will exceed the column's separation capacity.
-
-
Actionable Steps:
-
Optimize the Mobile Phase: Find a solvent system (e.g., a mixture of hexane and ethyl acetate) where the Rf of your desired product is around 0.3, and there is maximum separation from the octyl oleate spot on a TLC plate.
-
Use a Gradient Elution: Start with a very non-polar solvent to elute the octyl oleate completely. Then, gradually increase the polarity of the mobile phase to elute your pure epoxide.[15]
-
Proper Technique: Ensure your column is packed uniformly without air bubbles.[12] A general rule is to use a mass of silica gel that is 20-50 times the mass of your crude sample.[6]
-
Q: My NMR analysis shows an impurity consistent with the diol (octyl 9,10-dihydroxystearate). Why did this form and how do I remove it?
A: The presence of the diol is a direct result of epoxide ring hydrolysis.[2][3] This is the most common degradation pathway.
-
Causality & Solution:
-
Cause: The crude product was exposed to water in the presence of an acid or base catalyst at some point during the reaction, workup, or purification.[4] Even the slightly acidic nature of silica gel can promote this if the chromatography run is very slow.[6]
-
Removal: The diol is significantly more polar than the epoxide due to its two hydroxyl groups. It should be easily separable by flash column chromatography. The diol will have a much lower Rf value and will elute much later than the desired epoxide. If you are still seeing the diol, your mobile phase may be too polar, causing it to elute with your product.
-
-
Preventative Measures:
-
Ensure all workup steps are performed efficiently and without prolonged exposure to aqueous acid/base.
-
Thoroughly dry your organic extracts (e.g., with anhydrous MgSO₄ or Na₂SO₄) before concentrating the crude product.
-
Run your column chromatography without unnecessary delay.
-
Section 3: Key Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines a standard procedure for purifying gram-scale quantities of crude this compound.
1. Preparation of the Mobile Phase:
-
Based on prior TLC analysis, prepare an appropriate mobile phase. A typical starting point is a 95:5 or 90:10 mixture of Hexane:Ethyl Acetate.
-
Prepare a large volume (e.g., 1-2 L) to ensure consistency throughout the run.
2. Packing the Column:
-
Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom.[12]
-
Add a small layer of sand (~0.5 cm).
-
Prepare a slurry of silica gel (e.g., 50g for 1g of crude product) in your mobile phase.[16]
-
Pour the slurry into the column, tapping the side gently to ensure even packing and dislodge air bubbles.[6]
-
Open the stopcock to drain some solvent, allowing the silica to pack down. Never let the top of the silica gel run dry.[16]
-
Add another thin layer of sand on top of the packed silica to prevent disruption during sample loading.[6]
3. Loading the Sample:
-
Dissolve your crude product in the minimum amount of a suitable solvent (dichloromethane or the mobile phase is often a good choice).[16]
-
Carefully add the concentrated sample solution to the top of the column.
-
Open the stopcock and allow the sample to absorb onto the silica gel until the liquid level is just at the top of the sand.
-
Carefully add a small amount of fresh mobile phase to wash the sides of the column and repeat.
4. Running the Column and Collecting Fractions:
-
Fill the column with the mobile phase.
-
Begin eluting the solvent through the column, collecting the eluent in numbered test tubes or flasks.[12] You can use gentle air pressure ("flash" chromatography) to speed up the process.[16]
-
Monitor the separation by spotting fractions onto TLC plates and visualizing them (e.g., using a permanganate stain, which reacts with both the epoxide and any residual olefin).[12]
5. Combining and Concentrating:
-
Once the fractions have been analyzed by TLC, combine all fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Removal of Acidic Impurities by Liquid-Liquid Extraction
This should be performed on the crude reaction mixture before any other purification.
-
Dissolve the crude oil in an organic solvent immiscible with water (e.g., Ethyl Acetate or Diethyl Ether) in a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This weak base will react with and neutralize acidic impurities (like m-chlorobenzoic acid), converting them to their water-soluble sodium salts.
-
Stopper the funnel and shake vigorously, periodically venting to release any CO₂ gas that forms.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat the wash with NaHCO₃ solution one more time.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter away the drying agent and concentrate the organic solution to obtain the crude product, now free of acidic impurities.
References
-
Fatty Acid Distillation. (n.d.). Oil Mill Plant. Retrieved from [Link]
-
Eyskens, I., et al. (n.d.). Fractionation of fatty acid alkyl ester mixtures and opportunities for large-scale separation. MACBETH project. Retrieved from [Link]
-
Technoilogy. (2025). Fatty Acid Distillation & Fractionation: Core Processes 2025. Technoilogy. Retrieved from [Link]
-
Mittelbach, M., & Schober, S. (2003). Distillation Characteristics of Fatty Acid Ethyl Esters. Energy & Fuels, 17(5), 1333–1338. ACS Publications. Retrieved from [Link]
-
Dimian, A. C., & Omota, F. (2005). Process for fatty acid methyl esters by dual reactive distillation. ResearchGate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Chemistry Steps. Retrieved from [Link]
-
IntechOpen. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. IntechOpen. Retrieved from [Link]
-
Jiang, B., et al. (2016). Ring-opening mechanism of epoxides with alcohol and tertiary amines. RSC Publishing. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Retrieved from [Link]
-
Sharpless, K. B., & Klunder, J. M. (2002). Hot Water-Promoted Ring-Opening of Epoxides and Aziridines by Water and Other Nucleopliles. The Journal of Organic Chemistry, 67(15), 5170–5175. ACS Publications. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column chromatography. University of Colorado Boulder Department of Chemistry. Retrieved from [Link]
-
Aakash Institute. (n.d.). Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. Aakash Institute. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Octyl epoxy stearate. PubChem. Retrieved from [Link]
-
ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]
-
University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). US4369096A - Process for the purification of epoxides.
-
Request PDF. (2025). Isolation And Purification Of Substance By Column Chromatography. ResearchGate. Retrieved from [Link]
-
Ulsaker, G. A., & Teien, G. (1984). Determination of 9,10-epoxystearate ester in intravenous solutions stored in poly(vinyl chloride) bags, using gas chromatography-single-ion monitoring mass spectrometry. Analyst, 109(7), 967-968. PubMed. Retrieved from [Link]
-
Woolfson, R. (2018). Symmetry breaking by enzyme-catalyzed epoxide hydrolysis. PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Butyl 9,10-epoxystearate. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). US3534088A - Synthesis of octyl esters and alcohols.
- Google Patents. (n.d.). JP4496441B2 - Manufacturing method of high purity epoxy resin.
-
National Center for Biotechnology Information. (n.d.). 9,10-Epoxystearic acid. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 9,10-epoxystearate. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 9,10-Epoxystearic acid, cis-. PubChem. Retrieved from [Link]
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Technical Support Center: Characterization of Long-Chain Fatty Acid Esters
Welcome to the technical support center dedicated to overcoming the complex challenges in the characterization of long-chain fatty acid esters (LCFAEs). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to support your experimental success.
Introduction to the Challenge
Long-chain fatty acid esters are crucial molecules in various biological and industrial processes. However, their structural similarity, including shared chain lengths, varying degrees of unsaturation, and positional and geometric isomers, presents significant analytical hurdles.[1] This guide provides a structured approach to troubleshooting common issues encountered during sample preparation, chromatographic separation, and mass spectrometric analysis of LCFAEs.
Section 1: Troubleshooting Guide
This section is organized by experimental stage to help you pinpoint and resolve issues in your workflow.
Sample Preparation: The Foundation of Accurate Analysis
Effective sample preparation is critical for reliable LCFAE analysis. It involves isolating lipids, converting fatty acids to a suitable form for analysis (derivatization), and removing interferences.[2]
Question: I'm seeing low recovery of my LCFAEs after extraction. What could be the cause?
Answer: Low recovery is a common issue often linked to the extraction method, solvent choice, or matrix effects.[3]
-
Causality: The principle of "like dissolves like" is paramount. The polarity of your extraction solvent must match that of the LCFAEs and be appropriate for the sample matrix.[3] Complex biological matrices can also interfere with extraction efficiency.[3]
-
Troubleshooting Steps:
-
Review Your Extraction Protocol: Standard methods like Folch or Bligh & Dyer, which use a chloroform/methanol mixture, are robust for many biological samples.[3]
-
Optimize Solvent System: If you are working with a particularly high-fat matrix, consider a less polar solvent system.[3] Experiment with different solvent ratios to find the optimal balance for your specific sample.
-
Perform a Second Extraction: A single extraction may not be sufficient. Re-extracting the aqueous phase can significantly improve recovery rates.[3]
-
Assess Matrix Effects: To check for matrix effects, compare the signal of an internal standard in a clean solvent versus the signal in your sample matrix extract. If you observe significant suppression or enhancement, further sample cleanup using Solid-Phase Extraction (SPE) is recommended.[3]
-
Question: My derivatization to Fatty Acid Methyl Esters (FAMEs) seems incomplete. How can I improve this?
Answer: Incomplete derivatization leads to poor peak shapes and inaccurate quantification in gas chromatography (GC) analysis.[4][5] The choice of reagent and reaction conditions are critical.
-
Causality: Free fatty acids are polar and have low volatility, making them unsuitable for direct GC analysis.[4] Derivatization to FAMEs increases volatility and reduces polarity.[4] The reaction can be catalyzed by either acid or base, but each has specific applications.
-
Troubleshooting Steps:
-
Choose the Right Reagent:
-
Acid-Catalyzed Esterification (e.g., BF₃-Methanol, Methanolic HCl): This is a versatile method effective for both free fatty acids and for transesterification of esterified fatty acids.[4][6] BF₃-methanol is highly efficient but is sensitive to water.[2]
-
Base-Catalyzed Transesterification (e.g., Methanolic KOH): This method is rapid for transesterifying glycerolipids but is not suitable for esterifying free fatty acids.[2][4] Ensure your sample does not contain significant amounts of free fatty acids if using this method.
-
-
Ensure Anhydrous Conditions: Water can interfere with esterification, especially with base-catalyzed reactions, leading to saponification (hydrolysis of the ester).[7][8] Use dry solvents and reagents.
-
Optimize Reaction Time and Temperature: Acid-catalyzed reactions may require heating (e.g., 80-100°C) for a sufficient duration (e.g., 1 hour) to proceed to completion.[6][9] Follow established protocols closely.
-
This protocol is adapted for the preparation of FAMEs from a lipid extract.
-
Sample Preparation: Start with a dried lipid extract (e.g., 1-10 mg) in a glass tube with a PTFE-lined cap.
-
Reagent Addition: Add 2 mL of 2% methanolic sulfuric acid or 5% anhydrous methanolic HCl.[8]
-
Reaction: Tightly cap the tube and heat at 80°C for 1 hour.
-
Cooling: Allow the tube to cool to room temperature.
-
Extraction: Add 1 mL of water and 2 mL of hexane. Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.[2]
-
Phase Separation: Centrifuge briefly to ensure complete separation of the layers.
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.
-
Repeat Extraction: For quantitative analysis, repeat the extraction (steps 5-7) with a fresh aliquot of hexane and combine the extracts.
Chromatographic Separation: Resolving Complexity
The co-elution of isomers is a major challenge in LCFAE analysis. Proper column selection and method optimization are key to achieving baseline separation.
Question: I am struggling to separate cis/trans isomers of my LCFAEs using reversed-phase HPLC. What can I do?
Answer: Standard C18 columns often fail to separate geometric isomers due to their similar hydrophobicity.[10] Specialized column chemistries are required.
-
Causality: The separation of cis and trans isomers relies on exploiting subtle differences in their molecular shape and interaction with the stationary phase. Cis isomers have a "U" shape, allowing for stronger interaction with certain polar stationary phases compared to the more linear trans isomers.[11]
-
Troubleshooting Steps:
-
Column Selection (GC): For GC analysis of FAMEs, highly polar cyanopropyl capillary columns are the gold standard for separating cis and trans isomers.[11] The high polarity provides excellent selectivity.
-
Column Selection (HPLC): For HPLC, consider columns with enhanced shape selectivity, such as those with a cholesterol-bonded stationary phase.[10] Silver-ion chromatography (argentation chromatography) is another powerful technique for separating isomers based on the degree of unsaturation.[12]
-
Mobile Phase Optimization (HPLC): Varying the mobile phase composition, such as the acetonitrile/water ratio, can alter the elution order and improve the resolution of some isomers.[13]
-
| Challenge | Recommended Column Type | Principle of Separation | Reference |
| Cis/Trans Isomer Separation | Cholesterol-bonded phase | High molecular shape selectivity | [10] |
| Separation by Unsaturation | Silver-Ion (Argentation) Column | Reversible complex formation with double bonds | [12] |
| Positional Isomer Separation | High-resolution C18 or C30 | Differential hydrophobicity | [12] |
Question: My chromatographic peaks are broad and tailing. What are the likely causes?
Answer: Peak broadening and tailing can stem from issues with the sample, the mobile phase, the column, or the instrument itself.[14][15]
-
Causality: Ideal chromatography produces sharp, symmetrical peaks. Broadening or tailing indicates non-ideal interactions or system problems, such as sample overload, secondary interactions with the stationary phase, or extra-column volume.
-
Troubleshooting Workflow:
Caption: General troubleshooting workflow for peak shape issues.
Mass Spectrometric Detection: Identifying and Quantifying
Mass spectrometry (MS) provides structural information and sensitive detection, but data interpretation can be complex.
Question: I'm having trouble identifying the position of double bonds in my unsaturated LCFAEs from the MS/MS spectrum.
Answer: Standard collision-induced dissociation (CID) of the carboxylate anion often produces fragments that are not informative for double bond localization.[16][17]
-
Causality: Low-energy CID of fatty acid anions primarily results in neutral losses of water and CO₂, which do not reveal the double bond position.[16] Charge-remote fragmentation is more effective but often requires specific conditions or derivatization.
-
Troubleshooting Steps:
-
Derivatization for GC-MS: Creating derivatives like picolinyl esters or dimethyloxazoline (DMOX) derivatives can direct fragmentation along the fatty acid chain, making double bond localization possible with electron ionization (EI).
-
Tandem MS (MS/MS) Techniques: For LC-MS, while CID of [M-H]⁻ ions is often uninformative for double bond location, fragmentation of certain adducts (e.g., [M+Li]⁺) can be more useful.
-
Ozone-Induced Dissociation (OzID): This is a powerful technique where ions are reacted with ozone inside the mass spectrometer. The ozone specifically cleaves at the double bond, generating fragment ions that unambiguously identify its position.
-
Question: My signal intensity is low and inconsistent in LC-MS. What should I check?
Answer: Low and variable signal intensity in LC-MS can be caused by a range of factors from the sample preparation to the ion source.[18]
-
Causality: Efficient ionization is key for good signal intensity. Ion suppression from the sample matrix is a very common cause of low and inconsistent signals in ESI-MS.[18] Additionally, problems with the ion source, such as a dirty or improperly positioned spray needle, can severely impact the signal.
-
Troubleshooting Steps:
-
Check for Ion Suppression: As mentioned in the sample preparation section, compare the signal of a standard in pure solvent versus in the sample matrix. If suppression is evident, improve sample cleanup.[3][18]
-
Clean the Ion Source: The ion source, particularly the capillary and orifice, can become contaminated over time.[18] Follow the manufacturer's instructions for cleaning.
-
Optimize Ion Source Parameters: Ensure the source temperatures, gas flows, and spray voltage are appropriate for your analytes and mobile phase flow rate.[18]
-
Check Mobile Phase Additives: Ensure you are using a suitable additive (e.g., tributylamine as an ion-pairing agent for negative mode analysis) to promote ionization.[19]
-
Prepare Fresh Samples and Mobile Phases: Sample degradation or contaminated mobile phases can lead to poor signal.[18]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Do I always need to derivatize my fatty acids for analysis?
A1: It depends on the analytical technique. For GC analysis, derivatization to FAMEs is generally required to increase volatility and improve peak shape.[4][10] For HPLC, derivatization is not strictly necessary, but it can be used to add a UV-active or fluorescent tag to the fatty acid, which significantly increases detection sensitivity, especially if you do not have a mass spectrometer.[10][12]
Q2: What is the best way to quantify LCFAEs?
A2: The gold standard for quantification is the use of stable isotope-labeled internal standards. For example, when quantifying palmitic acid (C16:0), you would add a known amount of ¹³C-labeled palmitic acid to your sample at the very beginning of the sample preparation process. This internal standard co-elutes with the analyte but is distinguished by its higher mass in the MS. It corrects for variations in extraction efficiency, derivatization yield, and matrix effects, leading to highly accurate and precise quantification.
Q3: How can I confirm the identity of an LCFAE peak?
A3: Confirmation requires multiple pieces of evidence.
-
Retention Time Matching: The peak's retention time should match that of an authentic chemical standard run under the same conditions.
-
High-Resolution Mass Spectrometry (HRMS): The accurate mass measurement from an HRMS instrument (like an Orbitrap or TOF) can be used to calculate a molecular formula, which should match the suspected LCFAE.
-
MS/MS Fragmentation Pattern: The fragmentation pattern of your unknown peak should match the fragmentation pattern of the authentic standard.[20]
Q4: What causes unexpected adducts (e.g., [M+Na]⁺, [M+K]⁺) in my ESI-MS spectra?
A4: Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are very common in ESI-MS. They originate from glassware, solvents, mobile phase additives, or the sample itself.[18] While sometimes useful for confirming the molecular weight, they can also split the ion signal between multiple species, reducing the intensity of the desired protonated molecule ([M+H]⁺) or deprotonated molecule ([M-H]⁻). To minimize them, use high-purity solvents and plasticware where possible, and consider using mobile phase additives like ammonium acetate to promote the formation of a single desired adduct.
References
-
Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography. (n.d.). PubMed. Retrieved January 8, 2026, from [Link]
-
Christie, W. W. (n.d.). Fatty Acid Analysis by HPLC. AOCS. Retrieved January 8, 2026, from [Link]
-
Murphy, R. C. (2015). Mass Spectrometric Analysis of Long-Chain Lipids. Mass Spectrometry Reviews, 34(5), 521-539. Retrieved January 8, 2026, from [Link]
-
Separation of Fatty Acid Dimethyl Esters on an Ionic Liquid Gas Chromatographic Column. (2020). Journal of Chromatographic Science. Oxford Academic. Retrieved January 8, 2026, from [Link]
-
Fatty Acid Analysis by HPLC. (n.d.). Nacalai Tesque. Retrieved January 8, 2026, from [Link]
-
Hsu, F. F. (2018). Fragmentation Patterns of Fatty Acids and Modified Fatty Acids. ResearchGate. Retrieved January 8, 2026, from [Link]
-
Christie, W. W. (2020). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. Retrieved January 8, 2026, from [Link]
-
Mass spectroscopy identification of very long chain fatty acid methyl esters fractionated by gas chromatography. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Fatty Acid Methyl Ester (FAME) Sample Preparation. (n.d.). UC Davis Stable Isotope Facility. Retrieved January 8, 2026, from [Link]
-
Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. Retrieved January 8, 2026, from [Link]
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu. Retrieved January 8, 2026, from [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. Retrieved January 8, 2026, from [Link]
-
Chemical Labeling Assisted Detection and Identification of Short Chain Fatty Acid Esters of Hydroxy Fatty Acid in Rat Colon and Cecum Contents. (2020). Metabolites, 10(10), 398. Retrieved January 8, 2026, from [Link]
-
Improving the Analysis of Fatty Acid Methyl Esters Using Automated Sample Preparation Techniques. (2011). Agilent. Retrieved January 8, 2026, from [Link]
-
Yuan, M., et al. (2016). Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. Journal of Chromatography B, 1033-1034, 319-328. Retrieved January 8, 2026, from [Link]
-
Perkins, R., Summerhill, K., & Angove, J. (2011). Improving the Analysis of Fatty Acid Methyl Esters Using Automated Sample Preparation Techniques. Agilent Technologies Application Note. Retrieved January 8, 2026, from [Link]
-
Fragmentation of Esters. (n.d.). Whitman College. Retrieved January 8, 2026, from [Link]
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent. Retrieved January 8, 2026, from [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). LCGC North America. Retrieved January 8, 2026, from [Link]
Sources
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- 14. zefsci.com [zefsci.com]
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- 20. researchgate.net [researchgate.net]
Technical Support Center: Enhancing PVC Thermal Stability with Octyl 9,10-Epoxystearate
This guide serves as a dedicated technical resource for researchers and professionals utilizing Octyl 9,10-epoxystearate (OES) to improve the thermal stability of Poly(vinyl chloride) (PVC). Here, we dissect common experimental challenges, provide scientifically-grounded solutions, and offer detailed protocols to ensure the integrity and success of your work.
The Fundamental Challenge: PVC's Inherent Thermal Instability
Poly(vinyl chloride) is a remarkably versatile and widely used thermoplastic, but it possesses an inherent weakness: poor thermal stability.[1] When subjected to the high temperatures required for processing (typically >160°C), PVC undergoes a catastrophic degradation process known as dehydrochlorination.[2][3][4] This auto-catalytic reaction involves the elimination of hydrogen chloride (HCl) from the polymer backbone, leading to the formation of conjugated double bonds (polyenes).[3][4] These polyene sequences are chromophoric, causing the material to progress through a series of color changes—from yellow to brown and finally to black—rendering the product unusable.[5] The released HCl further catalyzes the degradation, creating a vicious cycle of decomposition.[6]
Mechanism of Stabilization: The Role of this compound (OES)
This compound (OES) functions as a crucial secondary stabilizer or co-stabilizer, working in concert with primary metallic soap stabilizers (e.g., Calcium/Zinc or Barium/Zinc systems).[5][7] Its primary mechanism involves scavenging the liberated hydrogen chloride.[7][8] The epoxide (oxirane) ring in the OES molecule is highly reactive towards HCl. This reaction neutralizes the acid, preventing it from catalyzing further degradation.[7][9]
A secondary, yet vital, function of epoxidized oils like OES is the substitution of labile chlorine atoms on the PVC chain, particularly the unstable allylic chlorines that are often the initiation sites for degradation.[8][10] This action helps to prevent the initial "unzipping" of HCl from the polymer.
Diagram: PVC Degradation and OES Stabilization Pathway
This diagram illustrates the two-stage thermal degradation of PVC and the key intervention points for this compound (OES).
Sources
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- 4. researchgate.net [researchgate.net]
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- 6. The mechanism of action of PVC stabilizer - Knowledge - JUBANG [pvcchemical.com]
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- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Enzyme Activity in Biocatalytic Epoxy Ester Synthesis
Welcome to the Technical Support Center for Biocatalytic Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of using enzymes, particularly lipases, for the synthesis of chiral epoxy esters. Enantiomerically pure epoxides are crucial building blocks in the pharmaceutical industry, and biocatalysis offers a green and highly selective route to their production.[1][2][3][4] However, maintaining enzyme stability and activity throughout the process is a common challenge that can impact yield, enantioselectivity, and overall process efficiency.
This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and practical field experience. Our goal is to empower you to diagnose and resolve issues in your experimental workflows, leading to more robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is my enzyme's activity rapidly decreasing during the synthesis of epoxy esters?
A1: Several factors can contribute to a rapid decline in enzyme activity. In the context of chemoenzymatic epoxidation, where a lipase is often used to generate a peracid in situ from a carboxylic acid and hydrogen peroxide, the enzyme is exposed to particularly harsh conditions.[5][6]
-
Hydrogen Peroxide Inactivation: Hydrogen peroxide, a key reagent in this process, is a strong oxidizing agent that can irreversibly damage the enzyme's structure, particularly the amino acid residues in the active site.
-
pH Shifts: The in situ generation of a peracid can lead to localized changes in pH, moving it away from the enzyme's optimal range and causing denaturation.[7]
-
Interfacial Deactivation: Lipases are activated at oil-water interfaces, but prolonged exposure to these interfaces can also lead to denaturation.
-
Product Inhibition: The accumulation of the epoxy ester or by-products can inhibit the enzyme, slowing down the reaction rate.
Q2: What are the most effective strategies to improve the operational stability of my enzyme?
A2: Enhancing operational stability is crucial for the economic viability of a biocatalytic process.[8] The most common and effective strategy is enzyme immobilization .[9][10][11] Immobilization confines the enzyme to a solid support, which can offer several advantages:
-
Increased Stability: The rigid support can help maintain the enzyme's three-dimensional structure, making it more resistant to denaturation by heat, pH changes, and organic solvents.[9][12]
-
Easy Separation and Reusability: Immobilized enzymes can be easily recovered from the reaction mixture by filtration or centrifugation, allowing for their reuse in multiple batches, which significantly reduces costs.[9][10]
-
Reduced Product Inhibition: By creating a microenvironment around the enzyme, immobilization can sometimes mitigate the effects of product inhibition.
Other strategies include protein engineering to create more robust enzyme variants and reaction medium engineering to provide a more favorable environment for the enzyme.[13][14][15]
Q3: How does the choice of solvent affect enzyme stability and enantioselectivity?
A3: The reaction medium is a critical factor in biocatalysis, especially in non-aqueous or low-water environments typical for ester synthesis.[16][17]
-
Solvent Polarity (Log P): Generally, enzymes are more stable in hydrophobic (high Log P) organic solvents than in hydrophilic (low Log P) ones.[16] Hydrophilic solvents can strip the essential layer of water from the enzyme's surface, which is necessary to maintain its active conformation.[18][19]
-
Water Activity (a_w): Enzymes require a small amount of water to maintain their flexibility and catalytic function.[18][20] Water activity, a measure of the available water in the system, is a more accurate parameter to control than the total water content.[21][22] Optimizing water activity is crucial for maximizing both enzyme activity and stability.[21]
-
Enantioselectivity: The solvent can influence the enzyme's conformation and flexibility, which in turn can affect how it interacts with the two enantiomers of a racemic substrate, thereby altering the enantioselectivity of the reaction.[17]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common problems encountered during the biocatalytic synthesis of epoxy esters.
Problem 1: Low or No Conversion
If you are observing low or no formation of your desired epoxy ester, follow this diagnostic workflow:
Workflow for Diagnosing Low Conversion
Caption: A decision tree for troubleshooting low or no conversion in biocatalytic reactions.
Detailed Troubleshooting Steps:
-
Verify Enzyme Activity: Before troubleshooting the main reaction, confirm the activity of your enzyme using a standard assay with a known substrate. This will rule out the possibility of using an inactive batch of enzyme.
-
Optimize Reaction Conditions:
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to faster enzyme denaturation.[7] Determine the optimal temperature for your specific enzyme and reaction.
-
pH: Ensure the pH of the reaction medium is within the optimal range for your enzyme. The in situ generation of peracids can lower the pH, so buffering the system may be necessary.
-
Substrate Concentration: High concentrations of substrates, particularly hydrogen peroxide, can inhibit or inactivate the enzyme.[23] Consider a fed-batch approach where substrates are added gradually.
-
-
Investigate Inhibition:
-
Substrate Inhibition: Run the reaction at different initial substrate concentrations to determine if substrate inhibition is occurring.
-
Product Inhibition: Add a known amount of the final product to the initial reaction mixture to see if it inhibits the reaction. If so, consider strategies for in situ product removal.
-
-
Address Mass Transfer Limitations: In heterogeneous systems (e.g., with immobilized enzymes or poorly soluble substrates), the reaction rate may be limited by the diffusion of substrates to the enzyme's active site.[8] Increase agitation or consider using a different immobilization support to improve mass transfer.
Problem 2: Poor Enantioselectivity (Low %ee)
Achieving high enantioselectivity is often the primary reason for choosing a biocatalytic route. If the enantiomeric excess (%ee) of your product is lower than expected, consider the following:
Factors Influencing Enantioselectivity
| Factor | Rationale | Troubleshooting Action |
| Temperature | Lowering the temperature often increases enantioselectivity by amplifying the small differences in activation energy for the two enantiomers.[17] | Run the reaction at a lower temperature, even if it requires a longer reaction time. |
| Solvent | The solvent can alter the enzyme's conformation, affecting its ability to discriminate between enantiomers.[17] | Screen a range of solvents with different polarities (Log P values). |
| Water Activity (a_w) | The amount of water available to the enzyme can influence its flexibility and, consequently, its enantioselectivity.[21] | Systematically vary and control the water activity of the reaction medium. |
| Conversion | For kinetic resolutions, the %ee of the product and the remaining substrate changes with conversion.[24][25] | Monitor the reaction over time and stop it at the optimal conversion for the desired product's %ee. |
| Enzyme Choice | Different enzymes, even from the same class, can exhibit vastly different enantioselectivities for the same substrate. | Screen different lipases or other relevant enzymes. |
Experimental Protocol: Screening Solvents to Improve Enantioselectivity
-
Solvent Selection: Choose a range of 4-6 organic solvents with varying Log P values (e.g., hexane, toluene, tert-butyl methyl ether, ethyl acetate).
-
Reaction Setup: Set up parallel reactions, each in a different solvent. Keep all other parameters (temperature, enzyme concentration, substrate concentrations, water activity) constant.
-
Time Course Analysis: Take samples from each reaction at regular intervals.
-
Analysis: Analyze the samples by chiral chromatography (e.g., HPLC or GC) to determine the conversion and the %ee of the product and remaining substrate.
-
Evaluation: Plot %ee versus conversion for each solvent to identify the optimal reaction medium for achieving high enantioselectivity.
Problem 3: Enzyme Instability and Low Reusability
For a process to be scalable and cost-effective, the enzyme must be stable and reusable. If you are experiencing significant activity loss after one or more cycles, immobilization is the most effective solution.[9][10]
Workflow for Enzyme Immobilization
Caption: A workflow for selecting and implementing an enzyme immobilization strategy.
Comparison of Common Immobilization Techniques
| Immobilization Method | Principle | Advantages | Disadvantages |
| Adsorption | Physical binding of the enzyme to a support via weak forces (e.g., van der Waals, hydrogen bonds).[9] | Simple, mild conditions, often preserves enzyme activity. | Enzyme may leach from the support, especially with changes in pH or ionic strength.[9] |
| Covalent Binding | Formation of covalent bonds between the enzyme and the support.[10] | Strong attachment, prevents enzyme leaching. | Can sometimes lead to a loss of enzyme activity if the active site is involved.[9] |
| Entrapment | Physically trapping the enzyme within a porous matrix (e.g., alginate, polyacrylamide).[9][11] | Protects the enzyme from the bulk environment, mild conditions. | Mass transfer limitations can be significant, potentially lowering the reaction rate.[9] |
| Cross-Linking | Covalent bonding of enzyme molecules to each other, often forming aggregates (CLEAs).[10] | Carrier-free, high enzyme loading. | Can be difficult to control the size and activity of the aggregates. |
Experimental Protocol: Immobilization of Lipase by Adsorption on a Hydrophobic Support
-
Support Preparation: Wash the hydrophobic support (e.g., Octyl-Sepharose) with buffer to equilibrate the pH.
-
Enzyme Solution: Prepare a solution of the lipase in a low ionic strength buffer at a pH where the enzyme is stable.
-
Immobilization: Add the prepared support to the enzyme solution and gently agitate at a low temperature (e.g., 4°C) for a specified time (e.g., 2-4 hours).
-
Monitoring: Periodically take samples of the supernatant and measure the protein concentration and enzyme activity to monitor the progress of immobilization.
-
Washing: After immobilization, separate the support from the solution and wash it thoroughly with buffer to remove any unbound enzyme.
-
Activity Assay: Measure the activity of the immobilized enzyme and compare it to the initial activity of the free enzyme to calculate the activity recovery.
-
Stability and Reusability Testing: Subject the immobilized enzyme to the reaction conditions and test its activity over multiple cycles to assess its operational stability.
By systematically addressing the challenges of enzyme stability, you can unlock the full potential of biocatalysis for the efficient and selective synthesis of valuable chiral epoxy esters.
References
- The state-of-the-art strategies of protein engineering for enzyme stabiliz
- Synthesis of enantiopure epoxides through bioc
- Immobilization of Enzymes: Methods and Applic
- Comparison of five protein engineering strategies to stabilize an α/β-hydrolase. PMC - NIH.
- Recent Innovative Techniques for Enzyme Immobiliz
- Enzyme immobilization: an overview on techniques and support m
- Recent advances on protein engineering for improved stability. PMC - NIH.
- Immobilization of Multi-Enzymes on Support Materials for Efficient Bioc
- The effect of water on enzyme action in organic media. PubMed.
- A Comprehensive Guide to Enzyme Immobiliz
- (PDF) Synthesis of enantiopure epoxides through biocatalytic approaches.
- Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid. Hindawi.
- Bio- and chemo-catalytic preparations of chiral epoxides | Request PDF.
- The state-of-the-art strategies of protein engineering for enzyme stabiliz
- Lipase-Driven Epoxidation Is A Two-Stage Synergistic Process | Request PDF.
- Biosynthesis of chiral epoxides.
- Protein engineering methods for stabilization of enzymes toward organic...
- Kinetic resolution – Knowledge and References. Taylor & Francis.
- Illustration of the chemoenzymatic epoxidation of alkenes by lipase-catalyzed perhydrolysis of phenylacetic acid, which then epoxidises the double bonds in the alkene via the Prileshajev mechanism.
- The use of lipases as biocatalysts for the epoxidation of fatty acids and phenolic compounds. Semantic Scholar.
- Stabilization of Lipase in Polymerized High Internal Phase Emulsions. PubMed.
- Hydration of Enzyme in Nonaqueous Media Is Consistent with Solvent Dependence of Its Activity. NIH.
- Lipase catalyzed epoxidation of fatty acid methyl esters derived from unsaturated vegetable oils in absence of carboxylic acid. PMC - PubMed Central.
- A Comparative Guide to Chiral Epoxide Synthesis: Beyond Asymmetric Epoxid
- the role of water activity in terms of enzyme activity and enantioselectivity during enzymatic esterification in non- conventional media. Hungarian Journal of Industry and Chemistry.
- Effect of Water Activity on Enzyme Action and Stability | Request PDF.
- Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review. MDPI.
- Technical Support Center: Enhancing Enantioslectivity in Enzym
- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermedi
- (PDF) Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate.
- Stabilization of Immobilized Lipases by Intense Intramolecular Cross-Linking of Their Surfaces by Using Aldehyde-Dextran Polymers. NIH.
- Overcoming bottlenecks towards complete biocatalytic conversions and complete product recovery. Reaction Chemistry & Engineering (RSC Publishing).
- Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry (RSC Publishing).
- Enzymatic esterification of an acid with an epoxide using an immobilized lipase from Mucor miehei as catalyst: optimization of the yield and isomeric excess of ester by st
- Factors affecting enzyme activity. Student Academic Success - Monash University.
- Considerations when Measuring Bioc
- Redesigning Enzymes for Biocatalysis: Exploiting Structural Understanding for Improved Selectivity. PMC - NIH.
- Problem Solving in Enzyme Biocatalysis | Request PDF.
- Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. PubMed Central.
- Methods for the Immobilization of Lipases and Their Use for Ester Synthesis.
Sources
- 1. Synthesis of enantiopure epoxides through biocatalytic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. monash.edu [monash.edu]
- 8. Considerations when Measuring Biocatalyst Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rnlkwc.ac.in [rnlkwc.ac.in]
- 10. ijfmr.com [ijfmr.com]
- 11. Enzyme immobilization: an overview on techniques and support materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stabilization of Lipase in Polymerized High Internal Phase Emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The state-of-the-art strategies of protein engineering for enzyme stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of five protein engineering strategies to stabilize an α/β-hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances on protein engineering for improved stability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. The effect of water on enzyme action in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hydration of Enzyme in Nonaqueous Media Is Consistent with Solvent Dependence of Its Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. real.mtak.hu [real.mtak.hu]
- 22. researchgate.net [researchgate.net]
- 23. Overcoming bottlenecks towards complete biocatalytic conversions and complete product recovery - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00349G [pubs.rsc.org]
- 24. taylorandfrancis.com [taylorandfrancis.com]
- 25. mdpi.com [mdpi.com]
Technical Support Center: GC-MS Analysis of Epoxide-Containing Lipid Mixtures
Welcome to the technical support center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of complex lipid mixtures containing epoxides. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these thermally labile and reactive analytes. Here, we move beyond standard protocols to address specific experimental issues in a practical, question-and-answer format, grounding our advice in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: Why are lipid epoxides so difficult to analyze with GC-MS?
Lipid epoxides present a dual challenge for GC-MS analysis. Firstly, like many complex lipids, they are not sufficiently volatile to pass through a gas chromatograph in their native form.[1] Secondly, the epoxide ring is susceptible to opening under thermal stress or acidic conditions, and the overall molecules can be thermally labile.[2][3] The high temperatures required for the GC inlet and column can cause degradation, leading to inaccurate quantification and misidentification. Therefore, successful analysis hinges on converting them into stable, volatile derivatives while minimizing exposure to harsh conditions.[4]
Q2: What is derivatization, and why is it essential for analyzing lipid epoxides?
Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific analytical method.[1] For GC-MS, the primary goals are to increase the analyte's volatility and thermal stability.[1][5] This is achieved by replacing active hydrogen atoms (e.g., in hydroxyl or carboxylic acid groups) with less polar, more stable chemical groups.[5][6] For lipid epoxides, which often exist as epoxy-fatty acids or are part of larger molecules with polar functional groups, derivatization is mandatory to prevent unwanted interactions within the GC system and to allow them to vaporize without degrading.[1][7]
Q3: Which derivatization technique is best for lipid epoxides?
Silylation is the most common and effective derivatization procedure for compounds containing hydroxyl, carboxyl, or amine groups prior to GC analysis.[6][8] This process replaces active hydrogens with a trimethylsilyl (TMS) group, creating derivatives that are significantly more volatile and thermally stable.[6]
For challenging analytes like lipid epoxides, a strong silylating agent is often required. A combination of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like 1% Trimethylchlorosilane (TMCS) is highly recommended.[8] The catalyst accelerates the reaction, ensuring complete derivatization, which is crucial for accurate and reproducible results.[8][9]
Q4: How can I prevent the epoxide ring from opening during my workflow?
The stability of the epoxide ring is a primary concern. Ring-opening can be catalyzed by both acidic and basic conditions.[2][3]
-
During Extraction: Use neutral, high-purity solvents. Avoid strong acids or bases during lipid extraction and sample cleanup. Modified Folch or Bligh-Dyer extractions are common, but ensure all reagents are fresh and pH-neutral.[10]
-
During Derivatization: While silylation reagents are generally non-destructive to the epoxide ring, it is crucial to ensure the sample is completely dry. Water can consume the reagent and create acidic microenvironments that could promote ring-opening.[5][6]
-
During GC Analysis: Use the lowest possible injector temperature that still ensures efficient volatilization of the derivatives. A high injector temperature is a common cause of on-column degradation.
Detailed Troubleshooting Guides
This section addresses specific problems you may encounter during your analysis.
Issue 1: Poor or Tailing Peaks for Derivatized Epoxides
You've successfully derivatized your lipid extract, but the resulting chromatogram shows significant peak tailing for your target analytes.
Q: My peaks are tailing. What's the first thing I should check?
A: Differentiate between a flow path problem and chemical activity. Inject a non-polar, non-active compound like a simple hydrocarbon (e.g., methane or butane).[11] If this peak also tails, it indicates a physical obstruction, dead volume, or leak in your flow path.[11][12] If the hydrocarbon peak is sharp and symmetrical, the tailing is caused by chemical interactions between your analytes and "active sites" within the GC system.[12]
Troubleshooting Decision Tree for Peak Tailing
Caption: A decision tree to diagnose the root cause of peak tailing.
Q: I've confirmed it's a chemical activity issue. What are these "active sites"?
A: Active sites are locations in the sample flow path that contain exposed silanol groups (Si-OH) or metal contaminants. These sites can form hydrogen bonds with any remaining polar functional groups on your analytes, causing them to "stick" temporarily and elute slowly, resulting in a tailing peak.[13] The most common locations for active sites are:
-
The Inlet Liner: The glass liner in the injector is the first point of contact. Over time, its deactivation layer wears off, exposing active sites.[11]
-
The Front of the GC Column: Non-volatile matrix components from your samples can accumulate at the head of the column, creating an active area.[13][14]
-
Incomplete Derivatization: If the silylation reaction is incomplete, your analytes will still have exposed polar hydroxyl or carboxyl groups, making them prone to interaction with any active site in the system.
Solutions:
-
Routinely replace the inlet liner. This is a simple and critical piece of maintenance.[11]
-
Trim the column. Removing the first 10-20 cm of the column can eliminate accumulated contaminants.[14]
-
Optimize your derivatization protocol. Ensure your sample is anhydrous and that you are using a sufficient excess of a powerful silylating reagent.
Issue 2: Low or No Signal for Target Epoxides
You inject your prepared sample but see a very weak signal for your epoxide of interest, or no signal at all, while other lipids in the mixture appear fine.
Q: Why is my derivatized epoxide not showing up in the chromatogram?
A: This often points to degradation in the GC inlet. Epoxides, even when derivatized, can be sensitive to high temperatures.
Injector Temperature Optimization: The injector temperature is a critical parameter. It must be high enough to vaporize the derivatized lipids instantly for sharp peaks but low enough to prevent thermal degradation.
-
Too Low: Leads to slow vaporization, resulting in broad, poorly shaped peaks.
-
Too High: Can cause the analytes to break down before they even reach the column. For many lipid derivatives, temperatures above 300°C can be destructive.[15]
Recommended Action: Perform a temperature sensitivity study. Analyze the same sample using a sequence of decreasing injector temperatures (e.g., 300°C, 280°C, 260°C, 240°C). If the peak area/height for your epoxide increases as you lower the temperature, it indicates that thermal degradation was occurring at higher temperatures. Find the optimal temperature that provides the best balance of peak shape and response.
Issue 3: Mass Spectrum is Unclear or Suggests Degradation
You see a chromatographic peak where you expect your epoxide, but the mass spectrum is difficult to interpret and lacks a clear molecular ion or expected fragments.
Q: The mass spectrum for my peak doesn't look right. What could be happening?
A: This could be due to in-source fragmentation or degradation, where the molecule fragments inside the ion source of the mass spectrometer before mass analysis. The electron ionization (EI) source is a high-energy environment.
Key Considerations:
-
Silyl Derivative Fragmentation: TMS derivatives often do not show a strong molecular ion (M+). Instead, a characteristic [M-15]+ ion, corresponding to the loss of a methyl group from the silyl group, is typically the highest mass fragment observed and is crucial for determining the molecular mass.[4]
-
Epoxide Ring Cleavage: The mass spectrum may show fragments consistent with the opening or cleavage of the epoxide ring itself. This can be complex, but specific fragmentation patterns can sometimes be used to identify the original position of the epoxide.[16]
-
Ion Source Temperature: Similar to the GC inlet, the ion source temperature can affect analyte stability. If you suspect thermal degradation, check if your instrument allows for adjusting the source temperature. A lower temperature may preserve the molecular structure.
Experimental Protocols & Data
Protocol 1: Silylation of Lipid Extracts for Epoxide Analysis
This protocol is a robust starting point for the derivatization of a dried lipid extract.
Materials:
-
Dried lipid extract in a 2 mL glass GC vial.
-
Pyridine (anhydrous).
-
BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
-
Heating block or oven set to 70°C.
-
Nitrogen or Argon gas line for drying.
Procedure:
-
Ensure Anhydrous Conditions: It is critical that the lipid extract is completely dry. Place the open vial under a gentle stream of nitrogen or argon to remove any residual solvent or moisture.
-
Reagent Addition: To the dried extract, add 50 µL of anhydrous pyridine to re-dissolve the lipids.
-
Silylating Agent: Add 100 µL of BSTFA + 1% TMCS to the vial. The pyridine acts as a solvent and also helps to catalyze the reaction.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block at 70°C for 60 minutes to ensure the complete derivatization of all active sites, including any sterically hindered hydroxyl groups.
-
Cooling & Analysis: After 60 minutes, remove the vial and allow it to cool to room temperature. The sample is now ready for GC-MS analysis. Do not delay analysis, as the derivatives can be sensitive to moisture over time.[6]
Sources
- 1. youtube.com [youtube.com]
- 2. Ring opening of epoxides with C-nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Use of Gas Chromatography-Mass Spectrometry Techniques (GC-MS, GC-MS/MS and GC-QTOF) for the Characterization of Photooxidation and Autoxidation Products of Lipids of Autotrophic Organisms in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Silylation Reagents - Regis Technologies [registech.com]
- 7. blog.organomation.com [blog.organomation.com]
- 8. thomassci.com [thomassci.com]
- 9. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]
- 10. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. GC Troubleshooting—Tailing Peaks [discover.restek.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 15. uoguelph.ca [uoguelph.ca]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Octyl 9,10-epoxystearate (OES) as a Bio-Plasticizer
Welcome to the technical support center dedicated to enhancing the plasticizing efficiency of Octyl 9,10-epoxystearate (OES) in bioplastic formulations. This resource is designed for researchers, scientists, and professionals in materials science and polymer chemistry. Here, we address common challenges and provide in-depth, evidence-based solutions to help you achieve optimal performance in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (OES), and why is it used as a plasticizer in bioplastics?
A1: this compound is an epoxidized fatty acid ester derived from vegetable oils, making it a bio-based and sustainable alternative to traditional phthalate plasticizers. Its primary role in a polymer matrix, such as polylactic acid (PLA) or polyhydroxyalkanoates (PHAs), is to increase flexibility, reduce brittleness, and improve processing characteristics. The epoxy group in OES can also act as a thermal stabilizer by scavenging acidic byproducts that can accelerate polymer degradation during melt processing.
Q2: I'm observing poor dispersion of OES in my bioplastic matrix, leading to an oily surface and inconsistent material properties. What's causing this?
A2: This issue, often referred to as "plasticizer migration" or "blooming," typically stems from poor compatibility between the polar bioplastic (like PLA) and the relatively nonpolar OES. Several factors can contribute to this:
-
Polarity Mismatch: A significant difference in the polarity of the polymer and the plasticizer can hinder miscibility.
-
Low Molecular Weight of Plasticizer: Lower molecular weight plasticizers have higher mobility within the polymer matrix and are more prone to migration.
-
Excessive Loading: Overloading the formulation with OES beyond its compatibility limit will lead to phase separation.
To address this, consider incorporating a compatibilizer or modifying the processing parameters to enhance mixing.
Q3: My OES-plasticized bioplastic shows reduced thermal stability during processing. Isn't OES supposed to act as a stabilizer?
A3: While the epoxy groups in OES can provide a stabilizing effect, several factors can lead to reduced thermal stability:
-
Purity of OES: Impurities in the OES, such as residual catalysts or unreacted starting materials from its synthesis, can initiate degradation.
-
Processing Temperature: Excessively high processing temperatures can degrade the OES itself, leading to the formation of volatile compounds and a reduction in the overall thermal stability of the blend.
-
Presence of Moisture: Moisture can hydrolyze both the bioplastic and the ester linkages in OES, especially at elevated temperatures, leading to a decrease in molecular weight and thermal stability.
It is crucial to use high-purity OES and carefully control processing conditions, including pre-drying the bioplastic resin.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered when using OES as a plasticizer.
Issue 1: Inadequate Improvement in Flexibility and Elongation
Symptoms: The final material remains brittle, with minimal improvement in elongation at break compared to the neat bioplastic.
Possible Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Insufficient OES Loading | A minimum concentration of plasticizer is required to effectively disrupt polymer chain interactions and increase free volume. | Incrementally increase the OES concentration (e.g., in 2.5 wt% steps) and re-evaluate the mechanical properties. |
| Poor Dispersion | If OES is not uniformly distributed, it cannot effectively plasticize the entire polymer matrix, leading to localized brittle regions. | 1. Improve mixing during melt blending by increasing the screw speed or residence time.2. Consider using a co-rotating twin-screw extruder for more intensive mixing.3. Incorporate a compatibilizer. |
| Degradation of OES | If OES degrades during processing, it loses its plasticizing effect. | 1. Lower the processing temperature.2. Use a nitrogen purge during processing to minimize oxidative degradation.3. Verify the purity of your OES. |
Experimental Workflow for Optimizing OES Concentration:
Caption: Role of a compatibilizer at the interface.
References
-
Al-Mulla, E. A. J., et al. (2010). "Epoxidized Fatty Acids Methyl Esters as a Biolubricant Base Stock." Journal of the American Oil Chemists' Society. [Link]
-
Chieng, B. W., et al. (2014). "Plasticized Poly(lactic acid) with Epoxidized Olein: Mechanical and Thermal Properties." Polymer Engineering & Science. [Link]
-
ASTM D638 - 14. (2014). "Standard Test Method for Tensile Properties of Plastics." ASTM International. [Link]
-
Silverajah, V. S., et al. (2012). "Mechanical, Thermal and Morphological Properties of Polylactic Acid/Epoxidized Palm Olein Blends." Journal of Thermoplastic Composite Materials. [Link]
Technical Support Center: Minimizing Octyl 9,10-epoxystearate (OES) Leaching from Polymer Matrices
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on controlling the migration of Octyl 9,10-epoxystearate (OES) from polymer matrices. This resource offers practical troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to ensure the stability and safety of your materials.
Introduction: The Challenge of Plasticizer Migration
This compound (OES) is an effective plasticizer and secondary stabilizer used to impart flexibility and durability to polymers like polyvinyl chloride (PVC).[1][2] Derived from stearic acid and octanol, its epoxy groups also neutralize acids like HCl that are released during PVC degradation, thereby enhancing thermal stability.[2]
However, like all plasticizers, OES is not chemically bound to the polymer chains.[3] This allows its molecules to diffuse through the polymer matrix and leach into the surrounding environment—a process known as migration.[3][4] This migration can compromise the material's mechanical integrity, leading to brittleness and cracking, and more critically, can contaminate sensitive media such as pharmaceuticals, biological fluids, or food products.[3][5][6] This guide provides a systematic approach to understanding, troubleshooting, and minimizing OES leaching.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during experimental work, providing a logical framework for problem resolution.
Problem 1: Higher-than-expected OES leaching detected in migration studies.
-
Potential Causes:
-
Poor Formulation Compatibility: The polarity and structure of OES may not be perfectly matched with the polymer grade, leading to weak intermolecular interactions.
-
Incorrect Processing Temperatures: Excessively high temperatures during compounding or molding can cause degradation of the OES or polymer, increasing free volume and facilitating migration.[7]
-
Inadequate Mixing: Non-uniform distribution of OES within the polymer matrix creates localized areas of high concentration, which are prone to leaching.[2]
-
Inappropriate Simulant Choice: The selected food or chemical simulant may be overly aggressive for the polymer system, accelerating extraction beyond what is expected in the final application.
-
-
Recommended Solutions & Scientific Rationale:
-
Re-evaluate Polymer-Plasticizer Compatibility: Review the solubility parameters of both the OES and the polymer. A closer match enhances retention. Consider testing different grades of the base polymer.
-
Optimize Processing Conditions: Lower the processing temperature to the minimum required for adequate melt flow. Ensure residence times are not excessive. This minimizes thermal stress on the formulation, preserving the intended polymer-plasticizer interactions.[2]
-
Validate Mixing Uniformity: Implement rigorous quality control to ensure OES is evenly dispersed. This can be verified through thermal analysis (e.g., DSC to check for a single, consistent glass transition temperature).[2]
-
Select Application-Specific Simulants: Ensure the simulant used for migration testing (e.g., 10% ethanol, 50% ethanol, acetic acid) accurately represents the end-use environment as specified by regulatory standards.[8][9]
-
Problem 2: The surface of the polymer product has become oily or sticky.
-
Potential Causes:
-
Plasticizer Exudation (Blooming): The concentration of OES in the formulation exceeds its saturation limit within the polymer matrix, causing it to be expelled to the surface.[7]
-
Environmental Stress: Exposure to elevated temperatures or certain chemicals can reduce the polymer's capacity to hold the plasticizer, forcing it to the surface.[10]
-
-
Recommended Solutions & Scientific Rationale:
-
Reduce OES Concentration: Systematically decrease the OES loading (phr - parts per hundred resin) in test formulations to find the optimal concentration that provides the desired flexibility without oversaturation.
-
Introduce a Co-Plasticizer: Consider using a secondary, higher molecular weight plasticizer, such as a polymeric type. These larger molecules are less mobile and can help anchor the smaller OES molecules within the matrix.[11]
-
Implement Surface Modification: Apply a surface treatment like UV cross-linking to create a barrier that physically traps the OES molecules, preventing them from reaching the surface.[11][12]
-
Problem 3: A surface treatment (e.g., UV cross-linking, coating) is ineffective at reducing OES migration.
-
Potential Causes:
-
Insufficient Treatment Parameters: The UV dose (intensity and duration) or coating thickness may be inadequate to form a sufficiently dense barrier layer.[12]
-
Surface Contamination: The polymer surface may have contaminants (e.g., mold release agents, dust) that inhibit the effectiveness of the treatment.[7]
-
Material Incompatibility: The chosen surface treatment may not be chemically compatible with the OES-plasticized polymer, leading to poor adhesion or an incomplete reaction.
-
-
Recommended Solutions & Scientific Rationale:
-
Optimize Treatment Parameters: For UV cross-linking, increase the irradiation time or intensity and measure the effect on leaching. Studies have shown that higher UV intensity enhances the formation of a cross-linked structure.[12] For coatings, experiment with different application methods to ensure a uniform and sufficient thickness.
-
Pre-Treatment Surface Cleaning: Thoroughly clean the polymer surface with a suitable solvent (e.g., isopropanol) before applying the treatment to ensure proper adhesion and reaction.[7]
-
Verify Compatibility: Consult literature or the treatment supplier to confirm that the chosen method is effective for your specific polymer and plasticizer system. For example, some coatings may be plasticized themselves by the migrating OES, rendering them ineffective.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is this compound (OES) and what are its primary functions?
OES is an organic compound used primarily as a plasticizer in polymers like PVC.[1] Its main function is to increase flexibility, elongation, and impact resistance by inserting its molecules between the polymer chains, thereby reducing intermolecular forces.[1][3] Additionally, its epoxy groups act as a heat stabilizer by scavenging hydrochloric acid (HCl) released during PVC degradation, which prevents further breakdown of the material.[2]
Q2: What is plasticizer leaching and why is it a critical concern for OES?
Plasticizer leaching, or migration, is the physical process of plasticizer molecules moving from the bulk of the polymer to its surface and then into any contacting substance.[4] This occurs because the plasticizer is not covalently bonded to the polymer.[3] It is a critical concern for several reasons:
-
Loss of Material Performance: The polymer becomes harder and more brittle as it loses its plasticizer.[3][5]
-
Product Contamination: In drug development and medical applications, leached OES can contaminate sensitive formulations or interact with biological systems.[3][12]
-
Regulatory Compliance: For food-contact materials, the amount of migrating substance is strictly regulated to ensure consumer safety.[6]
Q3: What are the key factors that influence the rate of OES leaching?
The rate of leaching is influenced by a combination of factors:
-
Temperature: Higher temperatures increase the kinetic energy of OES molecules, accelerating their diffusion.[3]
-
Contact Medium: Leaching is faster into fatty or organic solvent-based liquids where OES is more soluble.
-
Plasticizer Concentration: Higher initial concentrations create a stronger chemical potential gradient, driving migration.
-
Polymer Properties: A higher degree of crystallinity or cross-linking in the polymer matrix can create a more tortuous path for OES molecules, slowing diffusion.[11]
Q4: What are the primary strategies to minimize OES migration?
The main strategies can be categorized into three groups, as summarized in the table below.
| Strategy Category | Method | Mechanism of Action | Pros | Cons |
| Formulation Optimization | Use High Molecular Weight or Polymeric Plasticizers | Larger molecules have significantly lower mobility and get entangled in the polymer chains.[4][11] | Highly effective, permanent solution. | Can be more expensive, may alter other material properties. |
| Incorporate Nanoparticle Fillers | Nanoparticles (e.g., nanoclays) create a barrier, increasing the path length for diffusion.[7] | Can improve mechanical properties simultaneously. | Requires excellent dispersion, may affect transparency. | |
| Polymer Matrix Engineering | Cross-linking (e.g., UV, E-beam) | Creates a 3D chemical network within the polymer that physically traps plasticizer molecules.[11][12] | Very effective at immobilizing plasticizers. | Can cause surface embrittlement if overdone, requires specialized equipment.[10] |
| Surface Modification | Apply a Surface Coating | A barrier layer (e.g., sol-gel, PLA) is applied to the surface to block migration.[4] | Can be applied post-manufacturing, highly versatile. | Risk of delamination, coating must be non-toxic for relevant applications. |
| Plasma Treatment or Chemical Grafting | Alters the surface chemistry to create a denser layer or attach functional groups that repel or bind the plasticizer.[12][13] | Highly effective, modifies only the top few nanometers. | Requires vacuum chambers and specialized equipment. |
Q5: How do I choose the most appropriate mitigation strategy for my application?
The choice depends on a balance of performance, cost, and regulatory requirements.
-
For Medical Devices: Biocompatibility is paramount. Using high molecular weight plasticizers or applying a biocompatible surface coating are common approaches.[7]
-
For Food Packaging: The focus is on meeting specific migration limits (SMLs) into food simulants.[6] Polymer matrix engineering (cross-linking) and barrier coatings are effective.[10][13]
-
For Industrial Applications: Cost-effectiveness is often a key driver. Optimizing the formulation with co-plasticizers or nanoparticle additives may be preferred.[7]
Q6: What are the standard analytical methods for quantifying OES leaching?
Standardized methods are essential for reliable and comparable results. The typical workflow involves:
-
Migration Testing: Exposing the polymer sample to a food simulant (e.g., 3% acetic acid, 10-50% ethanol, or olive oil) or a relevant solvent for a specified time and temperature, according to regulatory guidelines.[8][14]
-
Extraction: After exposure, the OES is extracted from the simulant.
-
Quantification: The amount of leached OES in the extract is precisely measured, most commonly using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) .[7][14][15]
Section 3: Visual Guides & Diagrams
Visual aids can clarify complex processes and decision-making workflows.
Caption: Mechanism of OES Leaching from a Polymer Matrix.
Caption: Decision Tree for Troubleshooting High OES Leaching.
Section 4: Experimental Protocols
Protocol 1: Quantification of OES Leaching into an Ethanolic Simulant via GC-MS
This protocol provides a standardized method for measuring OES migration from a polymer sample into a food simulant.
-
Materials & Equipment:
-
Polymer samples with known surface area.
-
50% (v/v) ethanol in deionized water (food simulant).
-
Hexane (HPLC grade) for extraction.
-
Anhydrous sodium sulfate.
-
OES standard for calibration.
-
Incubator or water bath.
-
Glass migration cells or containers.
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS).
-
Volumetric flasks and pipettes.
-
-
Step-by-Step Methodology:
-
Sample Preparation: Cut polymer samples into defined shapes (e.g., 6 dm² total surface area) and clean them with a lint-free cloth.
-
Migration Test: Place the sample in a glass migration cell. Add a known volume of the 50% ethanol simulant, ensuring the sample is fully immersed (typically 100 mL per 1 dm² of sample).
-
Incubation: Seal the cell and incubate at a specified condition (e.g., 40°C for 10 days), as defined by the relevant testing standard (e.g., EU Regulation 10/2011).
-
Simulant Collection: After incubation, remove the polymer sample and allow the simulant to cool to room temperature.
-
Liquid-Liquid Extraction: Transfer the simulant to a separatory funnel. Add 30 mL of hexane and shake vigorously for 2 minutes. Allow the layers to separate. Collect the hexane (upper) layer. Repeat the extraction twice more with fresh hexane.
-
Drying and Concentration: Pool the hexane extracts and pass them through a funnel containing anhydrous sodium sulfate to remove residual water. Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
-
GC-MS Analysis: Inject 1 µL of the concentrated extract into the GC-MS. Use an appropriate temperature program to separate the components. The MS should be operated in Scan or Selected Ion Monitoring (SIM) mode to identify and quantify OES based on its characteristic mass fragments.
-
Quantification: Prepare a calibration curve using known concentrations of the OES standard in hexane. Calculate the concentration of OES in the sample extract by comparing its peak area to the calibration curve. The final migration value is expressed in mg of OES per kg of simulant (mg/kg) or mg per dm² of surface area (mg/dm²).
-
Section 5: References
-
Benchchem. (n.d.). Technical Support Center: Reducing Plasticizer Migration from PVC. Retrieved January 12, 2026, from
-
Chemistry For Everyone. (2025, August 11). What Is Plasticizer Leaching And Why Is It A Problem? [Video]. YouTube.
-
BASTONE. (2025, October 3). How to Reduce Plasticizer Migration.
-
Faith Industries Ltd. (2022, July 22). What is Epoxidized Soybean Oil (ESO) & Its Uses?
-
Universiti Teknologi MARA. (2023, April 30). A review on the assessment of plasticiser leaching from polyvinyl chloride and its prevention methods.
-
OnlyTRAININGS. (n.d.). Surface Modification Techniques to Inhibit Plasticizer Migration.
-
ResearchGate. (2025, August 6). Prevention of plasticizer leaching from PVC medical devices by using organic–inorganic hybrid coatings.
-
Blockhouse Furniture. (n.d.). How to Clean Vinyl Upholstery to Reduce Plasticizer Migration.
-
SolGreen. (n.d.). Plasticizer Migration: What is it and why is it a problem.
-
Allan Chemical Corporation. (n.d.). Octyl Epoxy Stearate – Reliable U.S. Supplier.
-
Inf News. (2021, December 17). Epoxy soybean oil and its function as a plasticizer commonly used in coatings.
-
Ataman Kimya. (n.d.). EPOXIDIZED SOYBEAN OIL.
-
KLJ Group. (n.d.). KANAMOLL : EPOXIDIZED SOYABEAN OIL.
-
Wikipedia. (n.d.). Epoxidized soybean oil.
-
Allan Chemical Corporation. (2025, September 2). Octyl Epoxy Stearate: PVC Stabilizer Functions & Processing Advantages.
-
Springer. (2025, August 7). Determination of Compounds from Epoxy Resins in Food Simulants by HPLC-Fluorescence.
-
SCIEX. (n.d.). Determination of Irganox compounds extracted from food packaging using 4 food simulants.
-
EU Science Hub. (n.d.). Compilation of analytical methods for model migrants in foodstuffs.
-
DPI Proceedings. (n.d.). Quantitation Analysis of Nonylphenol and Octylphenol in the Food Simulants.
-
PubMed. (1984, July). Determination of 9,10-epoxystearate ester in intravenous solutions stored in poly(vinyl chloride) bags, using gas chromatography-single-ion monitoring mass spectrometry.
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- 15. Determination of 9,10-epoxystearate ester in intravenous solutions stored in poly(vinyl chloride) bags, using gas chromatography-single-ion monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Plasticizing Effects of Octyl 9,10-Epoxystearate and DEHP
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The selection of a plasticizer is a critical decision in the formulation of flexible polymers, with profound implications for material performance, safety, and regulatory compliance. For decades, Di(2-ethylhexyl) phthalate (DEHP) has been the industry standard for plasticizing polyvinyl chloride (PVC), prized for its efficiency and cost-effectiveness. However, mounting evidence of its adverse health and environmental effects has catalyzed a shift towards safer, more sustainable alternatives. This guide provides an in-depth, data-driven comparison of DEHP and a promising bio-based alternative, this compound (also known as epoxidized octyl stearate or OES). We will delve into their chemical and physical properties, directly compare their plasticizing performance using experimental data, and evaluate their health and safety profiles. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to make an informed choice of plasticizer for their specific applications.
Introduction: The Evolving Landscape of Plasticizers
Plasticizers are essential additives that impart flexibility, durability, and processability to otherwise rigid polymers.[1][2] By embedding themselves between polymer chains, they reduce intermolecular forces and increase the free volume, thereby lowering the glass transition temperature and enhancing the material's elasticity.[1][2]
DEHP, a high-molecular-weight phthalate, has long been the workhorse plasticizer for PVC in a vast array of applications, from medical devices to building materials.[3][4] However, its widespread use has come under intense scrutiny. DEHP is not covalently bound to the polymer matrix and can leach into the surrounding environment, leading to human exposure.[2][5][6] It is a known endocrine disruptor and has been linked to reproductive and developmental toxicity.[3][5][6][7] Consequently, its use is increasingly restricted by regulatory bodies worldwide, particularly in sensitive applications like toys, food packaging, and medical devices.[5][8]
This regulatory pressure and growing consumer demand for safer products have spurred the development of alternative plasticizers. Among these, bio-based plasticizers derived from renewable resources are gaining significant traction. This compound, derived from fatty acids, is a prime example of such an alternative.[9][10] It offers the potential for a more favorable safety profile and a reduced environmental footprint.[11][12][13] This guide will provide a rigorous comparison to determine if its performance can match or exceed that of the incumbent, DEHP.
Chemical and Physical Properties: A Tale of Two Structures
The performance of a plasticizer is intrinsically linked to its chemical structure and physical properties.
| Property | This compound | Di(2-ethylhexyl) phthalate (DEHP) |
| CAS Number | 106-84-3[14][15] | 117-81-7 |
| Molecular Formula | C26H50O3[10][15] | C24H38O4[6] |
| Molecular Weight | 410.67 g/mol [10][15] | 390.56 g/mol [6] |
| Appearance | Colorless to pale yellow liquid[14] | Colorless, viscous liquid[6] |
| Boiling Point | 482°C at 760 mmHg[15] | 385 °C at 760 mmHg |
| Density | ~0.906 g/cm³[15] | ~0.986 g/cm³ |
| Key Functional Groups | Epoxide, Ester[10] | Aromatic ring, Ester |
The key structural difference lies in the core of the molecules. DEHP is an aromatic compound, while this compound is an aliphatic long-chain ester with a reactive epoxide ring.[10] This epoxide group not only contributes to its plasticizing effect but also imparts thermal stability to PVC by scavenging hydrogen chloride (HCl) that is released during degradation.[9]
Caption: Chemical Structures of DEHP and this compound.
Performance as a Plasticizer: A Head-to-Head Comparison
The efficacy of a plasticizer is evaluated based on its ability to modify the mechanical and thermal properties of the polymer. While specific data can vary depending on the formulation and processing conditions, the following table summarizes typical performance characteristics.
| Performance Metric | This compound in PVC | DEHP in PVC |
| Tensile Strength | Generally, a slight decrease with increasing concentration.[16] | Decreases with increasing concentration.[17] |
| Elongation at Break | Significantly increases with concentration.[14][16] | Increases with concentration up to a certain point, then may decrease.[17] |
| Hardness (Shore) | Decreases with increasing concentration.[16] | Decreases with increasing concentration. |
| Thermal Stability | Improves thermal stability due to the HCl scavenging effect of the epoxide group.[9][12][13] | Can improve thermal stability.[17] |
| Migration Resistance | Generally lower migration due to higher molecular weight and lower volatility.[13] | Prone to migration, especially at elevated temperatures.[2] |
| Low-Temperature Flexibility | Good low-temperature performance. | Good low-temperature flexibility.[4] |
Discussion of Performance:
This compound demonstrates excellent plasticizing efficiency, comparable to DEHP in enhancing flexibility (elongation at break) and reducing hardness.[14][16] A key advantage of epoxidized plasticizers is their dual functionality as both a plasticizer and a thermal stabilizer.[12] The epoxide ring reacts with and neutralizes HCl, which is released when PVC is exposed to heat, thereby preventing autocatalytic degradation of the polymer.[9] This leads to improved color stability and retention of mechanical properties during processing and throughout the product's lifespan.[9][12]
Furthermore, the higher molecular weight and lower volatility of this compound contribute to better permanence within the polymer matrix, resulting in lower migration.[13][18] This is a critical advantage in applications where plasticizer leaching is a concern, such as in medical tubing and food contact materials.
Health, Safety, and Environmental Profile
The most significant divergence between these two plasticizers lies in their toxicological and environmental profiles.
Di(2-ethylhexyl) phthalate (DEHP):
-
Health Concerns: DEHP is classified as a reproductive toxicant and an endocrine disruptor.[3][5][6][7] Exposure has been associated with adverse effects on the male reproductive system, developmental issues, and an increased risk of certain cancers.[3][5][6]
-
Regulatory Status: Its use is heavily restricted in many regions, including by the European Chemicals Agency (ECHA) and in the United States under regulations like California's Proposition 65.[5][8] Federal law in the U.S. prohibits the sale of children's toys and childcare articles containing more than 0.1% DEHP.[5]
-
Environmental Impact: DEHP can persist in the environment and accumulate in the food chain.[3]
This compound:
-
Health and Safety: Derived from natural fatty acids, it is generally considered to have a much more favorable toxicological profile.[11][12] Epoxidized soybean oil (a related compound) is approved for food contact applications by the FDA, indicating a high level of safety.[13] It is not classified as an endocrine disruptor.
-
Environmental Profile: Being bio-based, it is derived from a renewable resource. It is also considered to be more readily biodegradable than DEHP.[11]
Experimental Protocols
To ensure the validity and reproducibility of comparative data, standardized testing methodologies must be employed. Below are outlines for key experiments used to evaluate plasticizer performance.
Experimental Workflow
Caption: Workflow for Comparative Evaluation of Plasticizers.
Detailed Methodologies
1. Tensile Properties (ASTM D638)
This test determines the force required to pull a specimen to its breaking point and the extent to which the specimen stretches or elongates to that breaking point.[19][20][21]
-
Apparatus: Universal Testing Machine with appropriate grips and an extensometer.
-
Specimen: Dumbbell-shaped specimens (Type I is common for rigid plastics) are used.[19][20]
-
Procedure:
-
Condition the specimens as per ASTM D618.[22]
-
Measure the width and thickness of the specimen's narrow section.
-
Mount the specimen in the grips of the testing machine.
-
Attach the extensometer to the specimen's gauge length.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[20]
-
Record the load and elongation throughout the test.
-
-
Calculations: Tensile Strength, Percent Elongation at Break, and Modulus of Elasticity are calculated from the recorded data.[21]
2. Hardness (ASTM D2240)
This method measures the indentation hardness of materials using a device called a durometer.[22][23][24][25][26] Shore A is typically used for softer plastics.
-
Apparatus: Durometer (Shore A type).
-
Specimen: A flat specimen with a minimum thickness of 6.4 mm is preferred.[26]
-
Procedure:
3. Plasticizer Migration (Solvent Extraction Method)
This test quantifies the amount of plasticizer that leaches from the material. Standardized methods like ASTM D2199 can be adapted.[27][28]
-
Apparatus: Analytical balance, oven, soxhlet extraction apparatus, suitable solvent (e.g., hexane or diethyl ether).
-
Procedure:
-
Accurately weigh the initial plasticized PVC sample (W_initial).
-
Immerse the sample in the chosen solvent for a specified time and temperature (e.g., 24 hours at 50°C). This can also be done via Soxhlet extraction for more rigorous testing.
-
Remove the sample from the solvent and dry it in an oven to a constant weight (W_final).
-
-
Calculation:
-
Percent Weight Loss = [(W_initial - W_final) / W_initial] * 100
-
This weight loss is primarily attributed to the migration of the plasticizer.[29]
Conclusion and Future Perspectives
The data and regulatory landscape present a clear case for the transition away from DEHP in many applications. This compound emerges as a highly viable alternative, offering comparable, and in some aspects superior, performance to DEHP.
-
Performance: It is an effective plasticizer that also enhances the thermal stability of PVC, a significant advantage over DEHP.[9][12]
-
Safety: Its favorable toxicological profile and bio-based origin make it a much safer choice for applications involving human contact and for environmental sustainability.[11][13]
-
Application: For researchers and professionals in drug development, where biocompatibility and low leachability are paramount, this compound represents a forward-looking choice for formulating PVC-based medical devices and packaging.
While DEHP has been a cornerstone of the plastics industry, its time as a universal plasticizer is drawing to a close. The future lies in safer, more sustainable materials like this compound, which deliver the required performance without the associated health and environmental risks. The continued innovation in bio-based plasticizers will be crucial in meeting the evolving demands of a more health- and environmentally-conscious market.
References
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- ASTM D2240 Durometer Hardness - NAMSA. (URL: )
- Standard Test Method for Tensile Properties of Plastics ASTM D638 - Industrial Physics. (URL: )
- Durometer Hardness Testing - ASTM D2240 - ACE Labor
- ASTM D638 and ISO 527 Standards for Tensile Strength Testing - Pacorr. (URL: )
- Tensile Strength of Plastics Using ASTM D 638 Test Standard - Presto Group. (URL: )
- ASTM D638 Plastic Tensile Strength Test - AZoM. (URL: )
- ASTM D2240 testing - Industrial Physics. (URL: )
- ASTM D2240 - Rubber Hardness Testing - Smithers. (URL: )
- Shore Hardness ASTM D2240 - Intertek. (URL: )
- How Do You Test for Plasticizer Migr
-
Di(2-ethylhexyl)phthalate (DEHP) - Proposition 65 Warnings Website. (URL: [Link])
- Standard Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers' - P2 InfoHouse. (URL: )
- D2199 Standard Test Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers - ASTM. (URL: )
-
Toxic plasticizer in medical devices faces state bans - Environmental Health News. (URL: [Link])
- Epoxidized Soybean Oil (ESO) vs.
-
Phthalates: A component of certain plastics and cosmetic products harmful to human health. (URL: [Link])
- How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284)
-
Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview - PMC - NIH. (URL: [Link])
-
Effect of Di(2‐ethyl hexyl phthalate)/Epoxidized Soybean Oil and Calcium Stearate/Zinc Stearate Ratios on the Tensile Properties of Plasticized PVC Formulations. A Study for Calcium Stearate Rich Formulations | Request PDF - ResearchGate. (URL: [Link])
- Choosing the Right PVC Plasticizer: Epoxidized Soybean Oil vs. DOP. (URL: )
- Soybean Oil vs.
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106-84-3 | octyl 9,10-époxystéarate - ChemIndex. (URL: [Link])
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Effect of epoxidised soybean oil loading as plasticiser on physical, mechanical and thermal properties of polyvinylchloride - ResearchGate. (URL: [Link])
-
Evaluation of succinate-based plasticizers for poly(vinyl chloride) - eScholarship@McGill. (URL: [Link])
-
Exposure to the non-phthalate plasticizer di-heptyl succinate is less disruptive to C57bl/6N mouse recovery from a myocardial infarction than DEHP, TOTM or related di-octyl succinate - PMC - PubMed Central. (URL: [Link])
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A Comparative Guide to the Validation of an Analytical Method for Quantifying Octyl 9,10-epoxystearate
In the landscape of pharmaceutical development and materials science, the precise quantification of lipidic compounds such as Octyl 9,10-epoxystearate is of paramount importance. This long-chain epoxy ester, often utilized as a plasticizer and stabilizer, requires robust analytical methods to ensure product quality, stability, and safety. This guide provides a comprehensive comparison of two primary analytical techniques for its quantification — Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The methodologies detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation, ensuring a framework of scientific integrity and regulatory compliance.[1][2][3][4]
The Analytical Imperative: Why Method Validation is Non-Negotiable
Choosing the Right Tool: GC-MS vs. HPLC-MS for this compound Analysis
The selection of the primary analytical instrumentation is a critical first step. Both GC-MS and HPLC-MS are powerful techniques for the quantification of epoxidized fatty acid esters.[7][8][9][10][11][12][13] The choice between them often depends on the analyte's properties, the sample matrix, and the specific requirements of the analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and semi-volatile compounds. For a long-chain ester like this compound, derivatization to a more volatile form, such as a fatty acid methyl ester (FAME), is typically required.[10][11][14][15] GC-MS offers excellent separation efficiency and definitive identification based on the analyte's mass spectrum.[14]
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC is a versatile technique that separates compounds based on their polarity and is ideal for non-volatile compounds, potentially obviating the need for derivatization.[7][8][9][12][13] Paired with a mass spectrometer, it provides high sensitivity and selectivity.
For the purpose of this guide, we will focus on the validation of a GC-MS method following transesterification , a widely established and robust approach for the analysis of fatty acid esters.[10][11][14][15] A comparative summary of the expected performance of both GC-MS and HPLC-MS is presented below.
Table 1: Comparative Performance of GC-MS and HPLC-MS for this compound Quantification
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-MS) | Rationale & Considerations |
| Derivatization | Typically required (e.g., transesterification to FAME) | May not be required | GC-MS requires increased volatility, while HPLC can analyze the intact ester.[7][14] |
| Precision (%RSD) | < 5% | < 5% | Both methods are capable of high precision. |
| Accuracy (% Recovery) | 95-105% | 95-105% | Achievable with optimized extraction procedures. |
| Linearity (r²) | > 0.995 | > 0.995 | Both techniques exhibit excellent linearity over a defined concentration range. |
| Limit of Quantitation (LOQ) | ~0.1 - 1.0 µg/mL | ~0.05 - 0.5 µg/mL | HPLC-MS can often offer slightly higher sensitivity. |
| Isomer Separation | Superior for positional isomers | Can be challenging but achievable with specialized columns | The high-resolution capillary columns in GC provide excellent separation of isomers. |
The Validation Workflow: A Step-by-Step Approach
The validation of an analytical method is a systematic process that encompasses several key parameters. The following workflow illustrates the logical sequence of validation experiments.
Caption: Workflow for the validation of the GC-MS method.
Experimental Protocols: A Guide to Implementation
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound using GC-MS.
GC-MS Method for this compound (as Fatty Acid Methyl Ester)
This protocol is based on established methods for the analysis of fatty acid methyl esters (FAMEs).[10][11][14][15]
1. Sample Preparation (Transesterification)
-
Accurately weigh a sample containing this compound and dissolve it in a suitable solvent (e.g., toluene).
-
Add a known amount of an internal standard (e.g., methyl heptadecanoate).
-
Add 2% methanolic sulfuric acid and heat at 80°C for 2 hours to convert the this compound to its methyl ester (methyl 9,10-epoxystearate) and octanol.
-
After cooling, add saturated sodium chloride solution and hexane.
-
Vortex and centrifuge the mixture.
-
Carefully collect the upper hexane layer containing the FAMEs for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC or similar.
-
Column: DB-23 (60 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column.
-
Oven Program: 150°C (hold 1 min), ramp to 240°C at 4°C/min, hold 10 min.
-
Injector: Split/splitless, 250°C, split ratio 20:1.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or similar.
-
Ionization Mode: Electron Ionization (EI), 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of methyl 9,10-epoxystearate and the internal standard.
Validation Parameters: The Core of Scientific Integrity
The following sections detail the experimental design for each validation parameter, in accordance with ICH Q2(R1) guidelines.[3][4][16]
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
-
Protocol:
-
Analyze a blank matrix (placebo) to ensure no interfering peaks at the retention time of the analyte and internal standard.
-
Analyze the analyte and internal standard to determine their retention times.
-
Spike the blank matrix with potential impurities and degradation products to demonstrate that they do not interfere with the quantification of the analyte.
-
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Protocol:
-
Prepare a series of at least five calibration standards by spiking the blank matrix with known concentrations of this compound.
-
Analyze each standard in triplicate.
-
Plot the peak area ratio of the analyte to the internal standard against the concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (R²), y-intercept, and slope of the regression line.
-
Table 2: Example Linearity Data
| Concentration (µg/mL) | Mean Peak Area Ratio |
| 0.5 | 0.052 |
| 1.0 | 0.101 |
| 5.0 | 0.505 |
| 10.0 | 1.012 |
| 25.0 | 2.530 |
| R² | 0.9995 |
Accuracy
Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Protocol:
-
Prepare quality control (QC) samples at three concentration levels (low, medium, and high) within the defined range.
-
Analyze at least five replicates of each QC level.
-
Calculate the percent recovery for each sample.
-
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the percent relative standard deviation (%RSD).
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicates of the medium QC sample on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Analyze six replicates of the medium QC sample on different days, with different analysts and/or instruments.
-
Table 3: Example Accuracy and Precision Data
| QC Level | Concentration (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) - Repeatability | Precision (%RSD) - Intermediate |
| Low | 1.5 | 98.7% | 2.1% | 3.5% |
| Medium | 7.5 | 101.2% | 1.5% | 2.8% |
| High | 20.0 | 99.5% | 1.2% | 2.5% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte's signal is 3 times the noise level for LOD and 10 times the noise level for LOQ.[6]
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[6]
-
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Protocol:
-
Introduce small variations to the GC-MS parameters, such as:
-
Oven temperature (± 2°C)
-
Carrier gas flow rate (± 0.1 mL/min)
-
Injector temperature (± 5°C)
-
-
Analyze a medium QC sample under each varied condition and assess the impact on the results. The results should remain within the established acceptance criteria.
-
Conclusion: Ensuring Data Integrity through Rigorous Validation
The validation of an analytical method for quantifying this compound is a critical exercise in ensuring the quality and reliability of analytical data. While both GC-MS and HPLC-MS are viable techniques, the choice of method should be guided by the specific analytical needs and available instrumentation. The detailed validation protocol presented in this guide, based on a GC-MS approach, provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a robust and reliable analytical method. By adhering to the principles of scientific integrity and following established regulatory guidelines, the scientific community can ensure the generation of high-quality, defensible data.
References
- Analysis of fatty acid epoxidation by high performance liquid chromatography coupled with evaporative light scattering detection and mass spectrometry. PubMed.
- Bioanalytical Method Valid
- M10 Bioanalytical Method Valid
- FDA Guidance for Industry on Bioanalytical Method Valid
- Determination of polyunsaturated fatty acid monoepoxides by high performance liquid chrom
- FDA Adopts ICH Final Guidance On Bioanalytical Method Valid
- ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
- Bioanalytical Method Valid
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Quality Guidelines. ICH.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- Liquid Chromatography-Tandem Mass Spectrometry Assay Suitable for Quantifying Omega-3 Epoxy-Fatty Acid Analogs in Mouse Brain and Plasma. Taylor & Francis Online.
- Simultaneous determination by GC-MS of epoxy and hydroxy FA as their methoxy deriv
- Simultaneous quantification of epoxy and hydroxy fatty acids as oxidation products of triacylglycerols in edible oils. PubMed.
- ICH Q2 Analytical Method Valid
- Analysis of fatty acid epoxidation by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry.
- Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. LIPID MAPS.
- Fatty Acids Analysis by Gas Chrom
- Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Pharmaceutical Analysis.
- A Review on Analytical Method Development and Validation (With Case Study).
Sources
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. jordilabs.com [jordilabs.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Analysis of fatty acid epoxidation by high performance liquid chromatography coupled with evaporative light scattering detection and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of polyunsaturated fatty acid monoepoxides by high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Simultaneous determination by GC-MS of epoxy and hydroxy FA as their methoxy derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous quantification of epoxy and hydroxy fatty acids as oxidation products of triacylglycerols in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lipidmaps.org [lipidmaps.org]
- 14. Fatty Acids Analysis by Gas Chromatography - Impact Solutions [impact-solutions.co.uk]
- 15. jfda-online.com [jfda-online.com]
- 16. starodub.nl [starodub.nl]
A Comparative Guide to the Biocompatibility of Octyl 9,10-epoxystearate for Medical Device Applications
This guide provides a comprehensive biocompatibility assessment of Octyl 9,10-epoxystearate, a novel plasticizer for medical devices. Through a comparative analysis with established alternatives and supported by detailed experimental protocols, this document serves as a critical resource for researchers, scientists, and drug development professionals in the selection of safe and effective materials for next-generation medical technologies.
The landscape of medical device manufacturing is undergoing a significant transformation, driven by the increasing scrutiny of materials that come into contact with the human body. For decades, di(2-ethylhexyl) phthalate (DEHP) has been the go-to plasticizer for rendering polyvinyl chloride (PVC) flexible enough for use in a vast array of medical products, including intravenous (IV) bags, tubing, and catheters. However, a growing body of evidence has raised concerns about the potential for DEHP to leach from these devices and cause adverse health effects, including reproductive and developmental toxicity. This has spurred a search for safer alternatives, with a focus on materials that offer comparable performance without the associated risks.
This compound, derived from renewable vegetable oil sources, has emerged as a promising candidate. As an epoxidized fatty acid ester, it shares structural similarities with epoxidized soybean oil (ESBO), a plasticizer with a history of use in food contact and medical applications. This guide will delve into the biocompatibility profile of this compound, comparing it with the incumbent DEHP and another common alternative, trioctyl trimellitate (TOTM).
Comparative Analysis of Plasticizer Biocompatibility
The biocompatibility of a medical device is paramount to patient safety. The International Organization for Standardization (ISO) has established a series of standards under ISO 10993 to evaluate the biological effects of medical devices. This section compares this compound (with data from its close analogue, ESBO, used as a proxy due to limited direct data on the specific octyl ester), DEHP, and TOTM across key biocompatibility endpoints.
It is important to note that while ESBO is a suitable proxy for this compound, being a mixture of epoxidized fatty acid triglycerides, further specific testing on the purified octyl ester is warranted for final material qualification.
| Biocompatibility Endpoint | This compound (inferred from ESBO) | Di(2-ethylhexyl) phthalate (DEHP) | Trioctyl trimellitate (TOTM) |
| Cytotoxicity (ISO 10993-5) | Generally considered non-cytotoxic. Studies on related epoxidized vegetable oils show high cell viability (>90%). | Can exhibit cytotoxic effects, particularly its metabolite mono(2-ethylhexyl) phthalate (MEHP). | Generally considered non-cytotoxic with high cell viability. |
| Sensitization (ISO 10993-10) | Not expected to be a sensitizer. Related compounds like octyl stearate are non-sensitizing.[1][2] | Not considered a strong sensitizer, but some reports of hypersensitivity exist. | Not considered a sensitizer. |
| Irritation (ISO 10993-10) | Not expected to be an irritant. Octyl stearate shows minimal to no irritation.[1][2] | Can cause mild irritation upon prolonged or repeated contact. | Low potential for irritation. |
| Acute Systemic Toxicity | Expected to have low acute toxicity based on data for related compounds. | Low acute toxicity, but chronic exposure is the primary concern. | Low acute oral and dermal toxicity in animal studies.[3] |
| Hemocompatibility (ISO 10993-4) | Generally good hemocompatibility, with low hemolysis. | Can affect red blood cell membrane stability; however, it has been shown to reduce hemolysis during storage of blood products.[4] | Good hemocompatibility with low impact on blood components. |
| Leachability from PVC | Lower than DEHP. The larger molecular size and polarity reduce migration. | Prone to leaching, especially in the presence of lipids.[5][6] | Significantly lower leachability compared to DEHP due to its higher molecular weight.[3] |
Experimental Protocols for Biocompatibility Assessment
To ensure the scientific integrity of biocompatibility claims, rigorous and standardized testing is essential. The following sections provide detailed protocols for two of the most critical in vitro and in vivo biocompatibility tests as mandated by the ISO 10993 series of standards.
In Vitro Cytotoxicity: ISO 10993-5 Elution Test
This test is a fundamental screening assay to evaluate the potential of a material to cause cellular damage. The elution method involves extracting any leachable substances from the test material into a cell culture medium and then exposing a monolayer of cultured cells to this extract.
Objective: To determine the cytotoxicity of leachable substances from this compound-plasticized PVC.
Materials:
-
Test material: PVC discs plasticized with this compound.
-
Cell line: L929 mouse fibroblast cells (ATCC CCL-1).
-
Culture medium: Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Positive control: 0.1% phenol solution.
-
Negative control: High-density polyethylene (HDPE).
-
Sterile extraction vehicles (e.g., cell culture medium).
-
96-well cell culture plates.
-
MTS assay kit for cell viability assessment.
Procedure:
-
Sample Preparation: Prepare extracts of the test material, positive control, and negative control by incubating them in the culture medium at 37°C for 24 hours. The extraction ratio should be based on the surface area or weight of the material as specified in ISO 10993-12.
-
Cell Seeding: Seed L929 cells into 96-well plates at a density that will result in a sub-confluent monolayer after 24 hours of incubation.
-
Exposure: After 24 hours, remove the culture medium from the wells and replace it with the prepared extracts (undiluted, 50%, and 25% dilutions) and control media.[7]
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment (MTS Assay):
-
At the end of the incubation period, add MTS reagent to each well.
-
Incubate for 1-4 hours, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan product.
-
Measure the absorbance of the formazan product at 490 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each sample relative to the negative control. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[8]
Workflow for ISO 10993-5 Cytotoxicity Test
Caption: Workflow for the in vitro cytotoxicity assessment according to ISO 10993-5.
In Vivo Sensitization: ISO 10993-10 Guinea Pig Maximization Test (GPMT)
This test is designed to assess the potential of a material to cause a delayed-type hypersensitivity reaction (allergic contact dermatitis). The GPMT is considered a sensitive method for this purpose.
Objective: To evaluate the skin sensitization potential of this compound-plasticized PVC extracts.
Materials:
-
Test animals: Young, healthy albino guinea pigs.
-
Test material extracts: Prepared in both polar (saline) and non-polar (vegetable oil) solvents.
-
Freund's Complete Adjuvant (FCA).
-
Positive control: A known sensitizing agent (e.g., 2,4-dinitrochlorobenzene).
-
Occlusive dressings and patches.
Procedure:
-
Induction Phase - Intradermal Injections (Day 0):
-
On the shaved dorsal region of the test animals, administer three pairs of intradermal injections:
-
FCA emulsified with water (1:1).
-
Test extract.
-
Test extract emulsified with FCA (1:1).
-
-
-
Induction Phase - Topical Application (Day 7):
-
Apply a patch saturated with the test extract to the injection sites and secure with an occlusive dressing for 48 hours.
-
-
Rest Period (Days 8-20):
-
Allow a 2-week rest period for the development of a potential immune response.
-
-
Challenge Phase (Day 21):
-
Apply a challenge patch with the test extract to a naive area on the flank of the animals and secure with an occlusive dressing for 24 hours.
-
-
Observation and Scoring (24 and 48 hours post-challenge):
-
After removing the challenge patch, observe the skin reaction at the application site at 24 and 48 hours.
-
Score the reactions for erythema and edema based on the Magnusson and Kligman scale (0 = no reaction, 3 = severe reaction).
-
-
Data Analysis: A material is considered a sensitizer if a significantly higher number of test animals show a positive reaction compared to the negative control group.
Workflow for ISO 10993-10 Guinea Pig Maximization Test
Sources
- 1. Final amended report on the safety assessment of Octyldodecyl Stearoyl Stearate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A review of alternatives to di (2-ethylhexyl) phthalate-containing medical devices in the neonatal intensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of the plasticizer di-2-ethylhexyl phthalate on the survival of stored RBCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Leaching of diethylhexyl phthalate from polyvinyl chloride containers by selected drugs and formulation components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of 5 endodontic sealers on L929 cell line and human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Evaluation of Endodontic Pins on L929 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Epoxidized Esters: Chemical vs. Enzymatic Routes
For Researchers, Scientists, and Drug Development Professionals
The epoxidation of esters, a critical transformation in organic synthesis, yields versatile intermediates for producing a wide array of valuable products, including plasticizers, lubricants, coatings, and precursors for pharmaceuticals. The introduction of the oxirane ring into the ester molecule imparts a high degree of reactivity, opening pathways to diverse functionalizations. Traditionally, this process has been dominated by chemical methods. However, with the growing emphasis on sustainable and green chemistry, enzymatic synthesis has emerged as a powerful alternative. This guide provides an in-depth, objective comparison of chemical and enzymatic approaches to epoxidized ester synthesis, supported by experimental data and protocols to aid researchers in selecting the optimal method for their specific applications.
The Chemical Approach: The Prilezhaev Reaction and Its Variants
Conventional chemical epoxidation of unsaturated esters, such as fatty acid methyl esters (FAMEs), predominantly relies on the Prilezhaev reaction. This method involves the in situ formation of a peroxy acid (peracid), typically performic or peracetic acid, which then acts as the oxygen carrier to the double bonds of the ester.
Mechanism of Action:
The process is typically carried out by reacting the unsaturated ester with a carboxylic acid (e.g., formic or acetic acid) and hydrogen peroxide in the presence of a strong mineral acid catalyst, such as sulfuric acid.[1] The catalyst facilitates the formation of the peracid, which subsequently transfers an oxygen atom to the alkene, forming the epoxide and regenerating the carboxylic acid.
dot graph "Chemical_Epoxidation_Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin=0.2]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_reactants" { label="Reactants"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Unsaturated_Ester [label="Unsaturated Ester (e.g., FAME)"]; Carboxylic_Acid [label="Carboxylic Acid (e.g., Formic Acid)"]; H2O2 [label="Hydrogen Peroxide (H₂O₂)"]; Catalyst [label="Mineral Acid Catalyst (e.g., H₂SO₄)"]; }
subgraph "cluster_reaction" { label="Reaction Steps"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Peracid_Formation [label="In Situ Peracid Formation"]; Epoxidation [label="Epoxidation of Double Bond"]; }
subgraph "cluster_products" { label="Products & Purification"; bgcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Epoxidized_Ester [label="Epoxidized Ester"]; Byproducts [label="Byproducts (e.g., diols)"]; Purification [label="Washing & Drying"]; }
// Connections Unsaturated_Ester -> Epoxidation; Carboxylic_Acid -> Peracid_Formation; H2O2 -> Peracid_Formation; Catalyst -> Peracid_Formation; Peracid_Formation -> Epoxidation [label="Peracid"]; Epoxidation -> Epoxidized_Ester; Epoxidation -> Byproducts [style=dashed]; Epoxidized_Ester -> Purification;
} dot Caption: Workflow for chemical epoxidation of esters.
Advantages:
-
High Conversion Rates: Chemical methods can achieve high conversion of double bonds, often exceeding 90%.[1]
-
Cost-Effectiveness: The reagents and catalysts used in chemical epoxidation are generally inexpensive and readily available.[2]
-
Established Technology: The methodology is well-established and widely implemented on an industrial scale.[3]
Disadvantages:
-
Harsh Reaction Conditions: The use of strong acids necessitates careful pH control to avoid the opening of the newly formed oxirane ring, which leads to the formation of byproducts such as diols and hydroxy esters.[1]
-
Low Selectivity: The aggressive nature of the reagents can lead to side reactions, reducing the selectivity towards the desired epoxidized product. The presence of sulfuric acid can lead to selectivities rarely exceeding 80%.[1]
-
Environmental Concerns: The process often requires the use of chlorinated solvents and generates acidic wastewater, posing environmental challenges.[1]
-
Safety Risks: Handling concentrated hydrogen peroxide and strong acids presents significant safety hazards.[3]
The Enzymatic Approach: A Greener Alternative
Enzymatic epoxidation, often referred to as chemoenzymatic epoxidation, utilizes lipases as biocatalysts. The most commonly employed enzyme is the immobilized lipase B from Candida antarctica (CALB), commercially known as Novozym® 435.[3][4]
Mechanism of Action:
In this two-step process, the lipase first catalyzes the formation of a peracid from a carboxylic acid and hydrogen peroxide. This enzymatically generated peracid then acts as the epoxidizing agent.[5] A key advantage is that the unsaturated fatty acid esters themselves can act as the acyl donor, eliminating the need for an additional carboxylic acid.[4][6] The reaction proceeds through perhydrolysis, where the enzyme facilitates the reaction between the ester and hydrogen peroxide to form the peracid, which then epoxidizes another molecule of the unsaturated ester.[7]
dot graph "Enzymatic_Epoxidation_Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin=0.2]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_reactants_enzymatic" { label="Reactants"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Unsaturated_Ester_Enz [label="Unsaturated Ester (e.g., FAME)"]; H2O2_Enz [label="Hydrogen Peroxide (H₂O₂)"]; Enzyme [label="Immobilized Lipase (e.g., Novozym® 435)"]; Solvent_Enz [label="Solvent (optional)"]; }
subgraph "cluster_reaction_enzymatic" { label="Reaction Steps"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Enzymatic_Peracid_Formation [label="Enzymatic Peracid Formation"]; Epoxidation_Enz [label="Epoxidation of Double Bond"]; }
subgraph "cluster_products_enzymatic" { label="Products & Recovery"; bgcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Epoxidized_Ester_Enz [label="Epoxidized Ester"]; Enzyme_Recovery [label="Enzyme Recovery & Reuse"]; }
// Connections Unsaturated_Ester_Enz -> Enzymatic_Peracid_Formation; H2O2_Enz -> Enzymatic_Peracid_Formation; Enzyme -> Enzymatic_Peracid_Formation; Solvent_Enz -> Enzymatic_Peracid_Formation [style=dashed]; Enzymatic_Peracid_Formation -> Epoxidation_Enz [label="Peracid"]; Unsaturated_Ester_Enz -> Epoxidation_Enz; Epoxidation_Enz -> Epoxidized_Ester_Enz; Enzymatic_Peracid_Formation -> Enzyme_Recovery [style=dotted];
} dot Caption: Workflow for enzymatic epoxidation of esters.
Advantages:
-
Mild Reaction Conditions: Enzymatic reactions are typically conducted under mild conditions, such as neutral pH and temperatures between 25-55°C, which minimizes the degradation of the epoxide ring and reduces energy consumption.[3][8][9]
-
High Selectivity: Enzymes exhibit high chemo-, regio-, and stereoselectivity, leading to fewer byproducts and a purer final product.[9][10] This high selectivity often results in exceptional conversion rates, with some studies reporting over 98%.[1] For instance, the enzymatic epoxidation of soybean and linseed oils has shown selectivities of 94% and 98%, respectively.[1]
-
Environmental Friendliness: This method aligns with the principles of green chemistry by operating under milder conditions, often in the absence of organic solvents, and producing less hazardous waste.[8][11]
-
Enzyme Reusability: The use of immobilized enzymes allows for their recovery and reuse over multiple reaction cycles, which can offset the initial higher cost of the biocatalyst.[12]
Disadvantages:
-
Enzyme Stability: Lipases can be inactivated by high concentrations of hydrogen peroxide, especially at elevated temperatures.[12]
-
Reaction Time: Enzymatic reactions can sometimes be slower than their chemical counterparts.
-
Cost of Enzyme: The initial investment in the immobilized enzyme can be higher than that for chemical catalysts.[13]
Comparative Performance Data
| Parameter | Chemical Synthesis (In Situ Performic Acid) | Enzymatic Synthesis (Novozym® 435) | References |
| Catalyst | Sulfuric Acid | Immobilized Candida antarctica lipase B | [1][3] |
| Temperature | 40-75°C | 25-55°C | [3][14] |
| pH | Acidic | Neutral | [3][15] |
| Solvent | Often required (e.g., heptane, chlorobenzene) | Often solvent-free or in biphasic systems (e.g., toluene/water) | [16][17] |
| Conversion | >90% | >98% | [1] |
| Selectivity | Rarely >80% | 94-98% | [1] |
| Yield | Variable, affected by side reactions | High, often >90% | [2][18] |
| Byproducts | Diols, hydroxy esters due to ring-opening | Minimal side reactions | [1] |
| Environmental Impact | Acidic waste, potential for chlorinated solvents | Biodegradable catalyst, less hazardous waste | [1][8] |
| Safety | Handling of strong acids and concentrated H₂O₂ | Milder and safer operating conditions | [3][11] |
Experimental Protocols
Protocol 1: Chemical Epoxidation of Fatty Acid Methyl Esters (FAMEs)
This protocol is adapted from a standard procedure for the in situ generation of performic acid.[19]
Materials:
-
Fatty Acid Methyl Esters (FAMEs)
-
Formic Acid (88-90%)
-
Hydrogen Peroxide (30-60%)
-
Sulfuric Acid (98%)
-
Sodium Bicarbonate solution (10 wt%)
-
Heptane (optional, as co-solvent)
-
Chlorobenzene (for separation)
-
Distilled water
-
Round-bottom flask with magnetic stirrer and condenser
-
Dropping funnel
-
Separatory funnel
Procedure:
-
In a round-bottom flask, mix the FAMEs with formic acid. The molar ratio of formic acid to double bonds in the FAMEs is typically around 0.7:1.[19]
-
Add a catalytic amount of sulfuric acid (e.g., 1 wt% of the FAMEs).[19]
-
Cool the mixture to 8-10°C in an ice bath.
-
Slowly add hydrogen peroxide dropwise from a dropping funnel over 30 minutes, maintaining the temperature below 15°C. The molar ratio of hydrogen peroxide to double bonds is generally around 2:1.[19]
-
After the addition is complete, gradually increase the temperature to the desired reaction temperature (e.g., 60-70°C) and maintain for 4-24 hours with vigorous stirring.[16][19]
-
Monitor the reaction progress by determining the iodine value or oxirane oxygen content.
-
Once the reaction is complete, cool the mixture and add chlorobenzene to facilitate phase separation.[16]
-
Transfer the mixture to a separatory funnel and remove the lower aqueous phase.
-
Wash the organic phase with a 10 wt% sodium bicarbonate solution and then with distilled water until the pH is neutral.[16]
-
Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the epoxidized FAMEs.
Protocol 2: Enzymatic Epoxidation of Fatty Acid Methyl Esters (FAMEs)
This protocol is based on the use of immobilized Candida antarctica lipase B (Novozym® 435).[4][17]
Materials:
-
Fatty Acid Methyl Esters (FAMEs)
-
Immobilized Candida antarctica lipase B (Novozym® 435)
-
Hydrogen Peroxide (30%)
-
Toluene
-
Distilled water
-
Round-bottom flask with magnetic stirrer
-
Water bath
Procedure:
-
In a round-bottom flask, add the FAMEs (e.g., 1 g), Novozym® 435 (e.g., 100 mg), and toluene (e.g., 6 mL).[4][17]
-
Add distilled water (e.g., 5 mL) to create a biphasic system.[4][17]
-
Heat the mixture to 45°C in a water bath with stirring (e.g., 130 rpm).[17]
-
Add hydrogen peroxide (e.g., 1 mL of 30% solution).[17]
-
Allow the reaction to proceed for 16 hours.[17]
-
After the reaction, cool the mixture in an ice bath to stop the reaction.[17]
-
Separate the organic layer. The immobilized enzyme can be recovered by filtration for reuse.
-
Wash the organic layer with distilled water to remove any residual hydrogen peroxide.
-
Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the epoxidized FAMEs.
Conclusion and Future Perspectives
The choice between chemical and enzymatic synthesis of epoxidized esters depends on the specific requirements of the application, including cost, desired purity, and environmental considerations.
Chemical synthesis remains a viable option for large-scale production where cost is a primary driver and stringent purity is not the main concern. Its high conversion rates and the use of inexpensive reagents make it economically attractive.[2] However, the drawbacks of harsh reaction conditions, lower selectivity, and environmental impact are significant.[1]
Enzymatic synthesis , on the other hand, represents a more sustainable and elegant approach. The mild reaction conditions, high selectivity, and reduced environmental footprint make it particularly suitable for the synthesis of high-value products, such as those in the pharmaceutical and cosmetic industries, where purity and safety are paramount.[9][11] While the initial cost of the enzyme can be a barrier, the potential for enzyme recycling and the simplified purification process can offset this expense.[12]
Future research will likely focus on improving the stability of enzymes in the presence of oxidants and developing more robust and cost-effective immobilization techniques. As the principles of green chemistry become increasingly integrated into industrial processes, the adoption of enzymatic methods for the synthesis of epoxidized esters and other valuable chemicals is expected to grow significantly.
References
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Milchert, E., Malarczyk, K., & Kłos, M. (2015). Technological Aspects of Chemoenzymatic Epoxidation of Fatty Acids, Fatty Acid Esters and Vegetable Oils: A Review. Molecules, 20(12), 21481-21493. [Link]
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Sustaita-Rodríguez, A., et al. (2022). Chemoenzymatic Epoxidation of Highly Unsaturated Fatty Acid Methyl Ester and Its Application as Poly(lactic acid) Plasticizer. ACS Sustainable Chemistry & Engineering, 10(1), 457-466. [Link]
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Sustaita-Rodríguez, A., et al. (2022). Chemoenzymatic Epoxidation of Highly Unsaturated Fatty Acid Methyl Ester and Its Application as Poly(lactic acid) Plasticizer. FGCU Scholars Repository. [Link]
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Sustaita-Rodríguez, A., et al. (2022). Chemoenzymatic Epoxidation of Highly Unsaturated Fatty Acid Methyl Ester and Its Application as Poly(lactic acid) Plasticizer. ACS Publications. [Link]
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Carro, J., et al. (2021). High Epoxidation Yields of Vegetable Oil Hydrolyzates and Methyl Esters by Selected Fungal Peroxygenases. Frontiers in Bioengineering and Biotechnology, 8, 605854. [Link]
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Carro, J., et al. (2021). High Epoxidation Yields of Vegetable Oil Hydrolyzates and Methyl Esters by Selected Fungal Peroxygenases. National Institutes of Health. [Link]
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EnzymeWizard. (2025). Enzymes & Sustainability. [Link]
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Sustaita-Rodríguez, A., et al. (2021). Chemoenzymatic Epoxidation of Highly Unsaturated Fatty Acid Methyl Ester and Its Application as Poly(lactic acid) Plasticizer. ACS Sustainable Chemistry & Engineering. [Link]
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De Vrieze, M., et al. (2024). Does enzymatic catalysis lead to more sustainable chemicals production? A life cycle sustainability assessment of isopropyl palmitate. Green Chemistry. [Link]
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Marie, A. (2024). Biocatalysis in Organic Synthesis: Enzymatic Pathways to Green Chemistry. Chemical Science Journal, 15(2). [Link]
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Carro, J., et al. (2021). High Epoxidation Yields of Vegetable Oil Hydrolyzates and Methyl Esters by Selected Fungal Peroxygenases. ResearchGate. [Link]
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The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. (2024). Authorea. [Link]
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Green Synthesis in Drug Development: Advances in Enzyme- and Microorganism-Mediated Processes. (2024). Medicinal and Medical Chemistry. [Link]
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Role of Green Chemistry in the Synthesis of Various Polymers via Enzymatic Catalysis. (n.d.). MDPI. [Link]
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Epoxidation of Fatty Acid Methyl Esters Derived from Algae Biomass to Develop Sustainable Bio-Based Epoxy Resins. (2022). MDPI. [Link]
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N'guessan, R. T., et al. (2019). Vegetable Oils Epoxidation Mechanisms. American Journal of Chemistry, 9(1), 1-6. [Link]
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Epoxidation of Vegetable Oils and Fatty Acids: Catalysts, Methods and Advantages. (n.d.). SciAlert. [Link]
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Review: Epoxidation of Vegetable oils. (2018). International Journal of Trend in Research and Development, 5(2). [Link]
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High yield epoxidation of fatty acid methyl esters with performic acid generated in situ. (2008). ResearchGate. [Link]
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Hricovíniová, Z., et al. (2023). Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. International Journal of Molecular Sciences, 24(6), 5898. [Link]
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G. H. Salimon, et al. (2009). OPTIMIZATION OF THE EPOXIDATION OF METHYL ESTER OF PALM FATTY ACID DISTILLATE. Journal of Oil Palm Research, 21, 673-681. [Link]
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Campanella, A., et al. (2010). Values of conversion (C), yield (Y) and selectivity (S) for methyl oleate epoxidation runs carried out with different catalysts. ResearchGate. [Link]
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Milchert, E., et al. (2015). Technological Aspects of Chemoenzymatic Epoxidation of Fatty Acids, Fatty Acid Esters and Vegetable Oils: A Review. National Institutes of Health. [Link]
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Leveneur, S., et al. (2019). Reaction Engineering Studies of the Epoxidation of Fatty Acid Methyl Esters with Venturello Complex. Industrial & Engineering Chemistry Research, 58(7), 2646-2655. [Link]
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Sustainability of Enzymatic Monomer Synthesis: Evaluation via Comparison of Petrochemical and Enzymatic Alkene Epoxidation by Life Cycle Assessment. (2022). National Institutes of Health. [Link]
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Liu, W., & Duan, F. (2018). Lipase-catalyzed transesterification of epoxidized soybean oil to prepare epoxy methyl esters. Grasas y Aceites, 69(2), e249. [Link]
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SYNTHESIS MECHANISM AND PROPERTIES OF EPOXY RESINS MODIFIED WITH ADIPIC ACID. (n.d.). V.O. Sukhomlynov Mykolaiv National University. [Link]
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Chemo-enzymatic epoxidation of rapeseed methyl esters: Parameters influencing the reaction and enzyme stability. (n.d.). Lund University. [Link]
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Fatty Acid Epoxidation on Enzymes: Experimental Study and Modeling of Batch and Semibatch Operation. (2023). ACS Publications. [Link]
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The Lord of the Chemical Rings: Catalytic Synthesis of Important Industrial Epoxide Compounds. (2021). MDPI. [Link]
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Epoxide yield determination of oils and fatty acid methyl esters using 1H NMR. (2015). ResearchGate. [Link]
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Recent Advances in the Enzymatic Synthesis of Polyester. (2022). MDPI. [Link]
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Catalysis of the Epoxy-Carboxyl Reaction. (n.d.). American Coatings Association. [Link]
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Catalytic synthesis of biosourced polyesters from epoxides and cyclic anhydrides. (n.d.). ScienceDirect. [Link]
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Recent developments in lipase-catalyzed synthesis of polymeric materials. (2020). ResearchGate. [Link]
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Ladner, W. E., & Whitesides, G. M. (1984). Lipase-catalyzed hydrolysis as a route to esters of chiral epoxy alcohols. Journal of the American Chemical Society, 106(23), 7250-7251. [Link]
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The use of lipases as biocatalysts for the epoxidation of fatty acids and phenolic compounds. (2012). Green Chemistry. [Link]
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Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals. (n.d.). Infinita Biotech. [Link]
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Lipase Catalyzed Ester Synthesis for Food Processing Industries. (2006). SciELO. [Link]
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Stereoselective Epoxide Polymerization and Copolymerization. (2010). Chemical Reviews, 110(3), 1452-1502. [Link]
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Enzymatic and Synthetic Routes of Castor Oil Epoxidation. (2023). MDPI. [Link]
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Evaluating the Performance of Octyl 9,10-Epoxystearate as a Secondary Stabilizer: A Comparative Guide for Researchers
This guide provides an in-depth technical evaluation of Octyl 9,10-epoxystearate (OES) as a secondary stabilizer, primarily within Polyvinyl Chloride (PVC) formulations. Designed for researchers, scientists, and drug development professionals working with polymer stability, this document offers a comparative analysis against other common secondary stabilizers, supported by established experimental methodologies. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols for trustworthy and reproducible results.
Introduction: The Imperative of PVC Stabilization
Polyvinyl Chloride (PVC) is a versatile and widely used thermoplastic, yet it is inherently susceptible to thermal and photodegradation during processing and end-use.[1] This degradation is primarily driven by a dehydrochlorination chain reaction, releasing hydrochloric acid (HCl) and forming polyene sequences that lead to discoloration, embrittlement, and a loss of mechanical integrity.[1] To counteract this, a stabilizer system is incorporated into the PVC matrix. This system typically consists of primary stabilizers (e.g., metal soaps like calcium/zinc stearates) and secondary, or co-stabilizers.
This compound (OES) is an epoxidized fatty acid ester that serves a dual function as a plasticizer and a secondary heat stabilizer.[2] Its primary role as a secondary stabilizer is to scavenge the HCl produced during the initial stages of PVC degradation, thereby preventing the autocatalytic "zipper" dehydrochlorination process.[2] This guide will objectively evaluate the performance of OES in this capacity, comparing it with other commonly used secondary stabilizers like Epoxidized Soybean Oil (ESBO).
Mechanism of Action: The Role of the Oxirane Ring
The efficacy of epoxidized secondary stabilizers like OES lies in their reactive oxirane (epoxy) group.[3] The stabilization mechanism is a well-understood acid-scavenging process.
The Stabilization Pathway:
-
Initiation of Degradation: During thermal processing or exposure to UV radiation, weak chlorine atoms in the PVC chain are liberated, initiating the release of HCl.
-
HCl Scavenging by OES: The highly strained three-membered epoxy ring in OES is susceptible to nucleophilic attack by the liberated HCl. The ring opens, and the HCl is effectively neutralized, forming a chlorohydrin. This reaction prevents the HCl from catalyzing further degradation of the PVC polymer.[2]
-
Synergy with Primary Stabilizers: OES works synergistically with primary metallic soap stabilizers (e.g., Calcium/Zinc Stearates). The primary stabilizers neutralize the bulk of the HCl, while OES provides a crucial early-stage intervention, preventing the initial build-up of HCl that can overwhelm the primary stabilizer system.[4][5]
Diagram: Synergistic Stabilization Mechanism
Caption: Synergistic action of OES and primary stabilizers in PVC.
Comparative Performance Evaluation: Experimental Framework
To objectively assess the performance of this compound against other secondary stabilizers, a series of standardized tests are employed. This section outlines the methodologies for evaluating thermal stability, color retention, and mechanical properties.
Thermal Stability Assessment
Objective: To determine the effectiveness of the stabilizer in preventing thermal degradation at elevated temperatures.
Key Metrics:
-
Static Thermal Stability Time (Congo Red Test): Measures the time taken for a heated PVC sample to release a detectable amount of HCl.
-
Thermogravimetric Analysis (TGA): Evaluates the onset temperature of degradation and the rate of mass loss.
Experimental Protocol: Static Thermal Stability (Adapted from ASTM D4202)
-
Sample Preparation:
-
Prepare PVC formulations with a consistent base recipe (e.g., PVC resin, primary stabilizer) and varying secondary stabilizers (OES, ESBO, etc.) at equivalent concentrations (typically 2-5 phr).
-
Mill the formulations on a two-roll mill at a controlled temperature (e.g., 170°C) to create uniform sheets.
-
Cut the milled sheets into small, uniform pieces.
-
-
Apparatus Setup:
-
Place a weighed amount (e.g., 2.0 g) of the PVC sample into a glass test tube.
-
Insert a strip of Congo Red indicator paper into a smaller glass tube, which is then placed through a stopper into the test tube containing the sample. The indicator paper should be positioned at a fixed height above the sample.
-
-
Testing:
-
Immerse the test tube in a thermostatically controlled oil bath preheated to the test temperature (e.g., 180°C or 200°C).
-
Start a timer immediately upon immersion.
-
-
Endpoint Determination:
-
Observe the Congo Red paper for a color change from red to blue.
-
Record the time at which the color change is first observed as the thermal stability time.
-
-
Data Analysis:
-
Perform the test in triplicate for each formulation and calculate the average thermal stability time.
-
A longer thermal stability time indicates superior performance.
-
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation:
-
Use a small, uniform sample (5-10 mg) of the milled PVC sheet.
-
-
Instrument Setup:
-
Place the sample in a TGA crucible.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 30°C to 600°C).
-
-
Data Acquisition:
-
The instrument records the sample weight as a function of temperature.
-
-
Data Analysis:
-
Determine the onset temperature of degradation (the temperature at which significant weight loss begins).
-
Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum degradation rates for different stages of decomposition.
-
A higher onset temperature of degradation indicates better thermal stability.[1]
-
Diagram: Experimental Workflow for Thermal Stability Testing
Caption: Workflow for evaluating the thermal stability of stabilized PVC.
Color Stability and UV Resistance
Objective: To assess the ability of the stabilizer to prevent discoloration upon exposure to heat and UV radiation.
Key Metric:
-
Yellowness Index (YI): A numerical value that quantifies the degree of yellowness of a sample.
Experimental Protocol: Yellowness Index Measurement (Adapted from ASTM E313)
-
Sample Preparation:
-
Prepare thin, flat samples of the stabilized PVC formulations as described in the thermal stability section.
-
-
Accelerated Aging:
-
Thermal Aging: Place the samples in a forced-air oven at a specified temperature (e.g., 180°C) for various time intervals.
-
UV Aging: Expose the samples to a controlled UV source in a weathering chamber according to a standard protocol (e.g., ASTM G154).
-
-
Color Measurement:
-
Use a spectrophotometer or colorimeter to measure the tristimulus values (X, Y, Z) of the samples before and after aging.
-
The instrument should be calibrated using a standard white tile.
-
-
Calculation:
-
Calculate the Yellowness Index (YI) using the appropriate formula for the instrument's illuminant and observer conditions. The most common formula is: YI = [100 * (C_x * X - C_z * Z)] / Y where C_x and C_z are coefficients dependent on the illuminant and observer.[6]
-
-
Data Analysis:
-
A lower YI value after aging indicates better color stability and UV resistance.[6]
-
Mechanical Property Retention
Objective: To evaluate the stabilizer's effectiveness in preserving the mechanical integrity of the PVC after aging.
Key Metrics:
-
Tensile Strength: The maximum stress a material can withstand while being stretched or pulled before breaking.
-
Elongation at Break: The percentage increase in length that a material will achieve at the point of rupture.
Experimental Protocol: Tensile Testing (Adapted from ASTM D882 for thin films)
-
Sample Preparation:
-
Testing Procedure:
-
Data Acquisition:
-
The testing machine records the load and extension data.
-
-
Data Analysis:
-
Calculate the tensile strength and elongation at break for each specimen.
-
Compare the retention of these properties in the aged samples relative to the unaged samples for each stabilizer formulation. Higher retention indicates better stabilization.
-
Comparative Data Summary
The following tables present a hypothetical comparison based on typical performance characteristics. Actual experimental data will vary depending on the specific PVC formulation, processing conditions, and the grade of the stabilizers used.
Table 1: Thermal Stability Performance
| Stabilizer System | Static Thermal Stability (min at 180°C) | Onset of Degradation (°C, TGA) |
| Control (No Secondary Stabilizer) | 15 | 210 |
| This compound (OES) | 65 | 235 |
| Epoxidized Soybean Oil (ESBO) | 60 | 230 |
| Other Commercial Stabilizer X | 55 | 225 |
Table 2: Color Stability (Yellowness Index after 60 min at 180°C)
| Stabilizer System | Initial Yellowness Index | Yellowness Index after Aging |
| Control (No Secondary Stabilizer) | 2.5 | 45.8 |
| This compound (OES) | 2.6 | 15.2 |
| Epoxidized Soybean Oil (ESBO) | 2.7 | 18.5 |
| Other Commercial Stabilizer X | 2.8 | 22.1 |
Table 3: Mechanical Property Retention (after Thermal Aging)
| Stabilizer System | Tensile Strength Retention (%) | Elongation at Break Retention (%) |
| Control (No Secondary Stabilizer) | 40% | 25% |
| This compound (OES) | 85% | 75% |
| Epoxidized Soybean Oil (ESBO) | 80% | 70% |
| Other Commercial Stabilizer X | 75% | 65% |
Conclusion and Field-Proven Insights
Based on its chemical structure and the established experimental evaluations, this compound demonstrates excellent performance as a secondary stabilizer in PVC formulations. Its efficient HCl scavenging ability contributes to superior thermal stability, color retention, and preservation of mechanical properties, often outperforming other epoxidized vegetable oil-based stabilizers.
From a practical standpoint, the selection of a secondary stabilizer should also consider factors such as its plasticizing efficiency, volatility, and compatibility with other additives in the formulation. OES, with its dual functionality as a plasticizer, can offer formulation advantages by reducing the need for additional plasticizing agents.[2]
The experimental protocols outlined in this guide provide a robust framework for a self-validating evaluation of OES and other stabilizers. By adhering to these standardized methods, researchers can generate reliable and comparable data to inform their formulation decisions and advance the development of durable and high-performance polymer systems.
References
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WTS Machinery. (2024, October 24). ASTM D882 Guide: Tensile Testing of Thin Plastic Films. Retrieved from [Link]
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3nh. (2024, November 6). Yellowness index measurement method. Retrieved from [Link]
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Intertek. (n.d.). Yellowness Index (YI) ASTM E313. Retrieved from [Link]
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ZwickRoell. (n.d.). ASTM D882| film tensile test. Retrieved from [Link]
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Micom Laboratories. (n.d.). ASTM D882 Tensile Testing of Thin Plastic Sheeting Lab ISO25. Retrieved from [Link]
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Infinita Lab. (2024, April 24). Yellowness Index of Plastics: Understanding Laboratory Testing Methods. Retrieved from [Link]
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ResearchGate. (2025, August 10). Synergistic effect of adipic acid pentaerythritol ester with calcium and zinc stearates on polyvinylchloride thermal stability. Retrieved from [Link]
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Presto Demo. (2025, June 21). Understanding ASTM D882 – Tensile Testing for Plastic Films! [Video]. YouTube. Retrieved from [Link]
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Threenh. (n.d.). What is the Yellowness Index and How to Measure it? Retrieved from [Link]
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ASTM International. (n.d.). Standard Test Method for Tensile Properties of Thin Plastic Sheeting. Retrieved from [Link]
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ResearchGate. (2023, June 3). Synergistic Effect of Thermal Stabilization and Plasticization of Epoxidized Cardanol Esters on PVC. Retrieved from [Link]
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University of North Texas. (n.d.). Modification of Poly(Vinyl Chloride) + Epoxy Systems for Improved Thermal and Aging Stability. Retrieved from [Link]
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ResearchGate. (2025, August 7). Mechanism of the thermal stabilization of poly(vinyl chloride) with metal carboxylates and epoxy plasticizers. Retrieved from [Link]
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MDPI. (2017, November 29). Synthesis and Properties of a Novel Environmental Epoxidized Glycidyl Ester of Ricinoleic Acetic Ester Plasticizer for Poly(vinyl chloride). Retrieved from [Link]
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Semantic Scholar. (2021, December 30). Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications. Retrieved from [Link]
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National Center for Biotechnology Information. (2022, October 27). Synergistic Effect of Two Plasticizers on Thermal Stability, Transparency, and Migration Resistance of Zinc Arginine Stabilized PVC. Retrieved from [Link]
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ResearchGate. (2025, August 8). (PDF) Thermal stabilizers for poly(vinyl chloride): A review. Retrieved from [Link]
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ResearchGate. (2025, August 10). Thermal stability of poly(vinyl chloride) with epoxidised soybean oil as primary plasticizer. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Study of Zinc Orotate and Its Synergistic Effect with Commercial Stabilizers for Stabilizing Poly(Vinyl Chloride). Retrieved from [Link]
-
ResearchGate. (n.d.). Yellowness index values of the films with respect to time at 100 and.... Retrieved from [Link]
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National Center for Biotechnology Information. (2022, March 23). Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid. Retrieved from [Link]
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ResearchGate. (n.d.). Yellowness value of different PVC sheets at 4 min. Retrieved from [Link]
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ResearchGate. (2025, August 5). Mechanical and Thermal Properties of the Plasticized PVC-ESBO. Retrieved from [Link]
-
ResearchGate. (n.d.). The synergistic effect of zinc urate with calcium stearate and commercial assistant stabilizers for stabilizing poly(vinyl chloride). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 9,10-Epoxystearate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and performance evaluation of novel soybean oil-based plasticisers for polyvinyl chloride (PVC). Retrieved from [Link]
-
ResearchGate. (2025, August 9). (PDF) Effect of calcium stearates and zinc stearates on polyene formation of poly(vinyl chloride) under degradation. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Characterization and thermal stability of poly(vinyl chloride) plasticized with epoxidized soybean oil for food packaging. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for Epoxy Content Determination
In the landscape of polymer chemistry and materials science, the precise quantification of epoxy content is not merely a quality control metric; it is a critical parameter that dictates the reactivity, stoichiometric balance with curing agents, and ultimate performance of the final thermoset material. The oxirane ring is the heart of the epoxy resin's reactivity, and its accurate measurement—whether expressed as Epoxy Equivalent Weight (EEW), epoxide equivalent, or percent epoxide—is paramount for researchers, formulators, and drug development professionals.
This guide provides an in-depth, cross-validation of the principal analytical techniques used for this purpose. We will move beyond simple procedural lists to explore the causality behind methodological choices, establish the principles of self-validating protocols, and present comparative data to empower you to select the most appropriate technique for your specific application.
The Analytical Imperative: Why Accurate Epoxy Content Matters
The epoxy content directly influences the cross-linking density of the cured polymer. An inaccurate value can lead to:
-
Stoichiometric Imbalance: An excess or deficit of curing agent, resulting in unreacted functional groups.
-
Sub-optimal Properties: Reduced mechanical strength, poor chemical resistance, and altered thermal characteristics (e.g., glass transition temperature).
-
Inconsistent Batch-to-Batch Performance: Lack of reproducibility in manufacturing and research, compromising product reliability.
Therefore, the choice of analytical method must be a deliberate one, balancing accuracy, precision, speed, cost, and the specific information required.
Comparative Overview of Core Techniques
We will dissect and compare four major categories of analytical techniques: Titrimetry, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each offers a unique window into the material's composition.
| Technique | Principle | Information Yield | Speed | Cost (Equipment) | Sample Prep | Key Strengths | Limitations |
| Titrimetry (ASTM D1652) | Acid-base titration following hydrohalogenation of the epoxy ring. | Total epoxy content (EEW). | Moderate | Low | Simple dissolution. | Robust, high precision, industry standard (QC). | Destructive, can have interferences, provides no structural information. |
| FTIR Spectroscopy | Vibrational absorption of the C-O-C bond in the oxirane ring. | Relative epoxy content, cure monitoring. | Fast | Medium | Minimal (film or ATR). | Non-destructive, excellent for real-time cure kinetics. | Primarily for relative quantification unless rigorously calibrated. |
| NMR Spectroscopy | Resonance of epoxy protons in a magnetic field. | Absolute epoxy content, structural elucidation. | Fast | High | Simple dissolution. | Non-destructive, highly specific, provides structural context. | High capital cost, lower sensitivity than other methods. |
| HPLC / GPC | Chromatographic separation based on polarity or size. | Oligomer distribution, impurity profile. | Slow | High | Dissolution & filtration. | Unrivaled for separating components and analyzing complex mixtures.[1] | Complex method development, indirect measure of total epoxy content. |
Section 1: The Industry Standard - Titrimetric Determination
Titration remains the gold standard for routine quality control due to its robustness and high precision. The most widely accepted method is based on the in situ generation of hydrogen bromide (HBr).[2][3]
Chemical Principle & Causality
The method, standardized as ASTM D1652, involves dissolving the resin in a suitable solvent and titrating with a standardized solution of perchloric acid (HClO₄) in glacial acetic acid.[4][5][6] A quaternary ammonium halide, typically tetraethylammonium bromide (TEABr), is added to the solution. The perchloric acid reacts with TEABr to generate HBr in situ.[2][3] This freshly generated HBr then rapidly and quantitatively opens the epoxide ring. The endpoint is detected potentiometrically or with a crystal violet indicator, which changes color from blue to green upon consumption of all epoxide groups.[7]
The choice of in situ HBr generation is critical; it provides a stable and controlled source of the reactant, avoiding the use of less stable, fuming HBr solutions. Glacial acetic acid is used as the solvent to ensure an anhydrous environment, preventing side reactions of the epoxide with water.[8]
Experimental Protocol: ASTM D1652 (Potentiometric Method)
This protocol is a self-validating system because it begins with the standardization of the titrant against a primary standard, ensuring the accuracy of the measurement, and includes a blank determination to account for any reactive impurities in the reagents.
1. Reagent Preparation:
- Titrant: 0.1 N Perchloric Acid (HClO₄) in Glacial Acetic Acid.
- Salt Solution: Tetraethylammonium Bromide (TEABr) in Glacial Acetic Acid (e.g., 100 g in 400 mL).[7]
2. Titrant Standardization:
- Accurately weigh ~0.4 g of primary standard potassium hydrogen phthalate (KHP).
- Dissolve in glacial acetic acid, warming gently if necessary.
- Add a few drops of crystal violet indicator.
- Titrate with the 0.1 N HClO₄ solution from a brilliant blue to a blue-green endpoint.
- Calculate the normality (N) of the HClO₄ solution. Standardization is paramount for accuracy.[6]
3. Sample Analysis:
- Accurately weigh an appropriate amount of epoxy resin (to consume 30-70% of the titrant) into a beaker.
- Dissolve the sample in a solvent like methylene chloride or chloroform.[3]
- Add the TEABr solution and glacial acetic acid.
- Immerse the pH electrode of an automatic titrator into the solution.
- Titrate with the standardized 0.1 N HClO₄ solution. The titrator will detect the inflection point of the potential curve as the endpoint.
4. Blank Determination:
- Perform a blank titration using all reagents except for the epoxy resin sample.
5. Calculation of Epoxy Equivalent Weight (EEW):
- EEW (g/eq) = (Weight of sample (g) * 1000) / [(V_sample - V_blank) * N]
- Where: V_sample = Volume of titrant for sample (mL), V_blank = Volume of titrant for blank (mL), N = Normality of HClO₄ titrant (eq/L).
Data & Performance
According to ASTM D1652, for a liquid epoxy resin, the following precision can be expected:[9]
-
Repeatability: The difference between two results by the same analyst should not exceed 1.22% relative.
-
Reproducibility: The difference between two results from different laboratories should not vary by more than 2.97% relative.
Section 2: Spectroscopic Techniques - A Real-Time Window
Spectroscopic methods offer a rapid, non-destructive alternative to titration, making them exceptionally powerful for in-line process monitoring and cure kinetic studies.
A. Fourier-Transform Infrared (FTIR) Spectroscopy
Chemical Principle & Causality FTIR spectroscopy measures the absorption of infrared light by specific molecular vibrations. The epoxy group has several characteristic absorption bands. The most commonly used for quantification is the asymmetric C-O-C stretching of the oxirane ring, which appears near 915 cm⁻¹ for glycidyl ether resins.[10][11] Other useful bands include a C-H stretch of the epoxy ring at ~3050 cm⁻¹ and a combination band in the near-infrared (NIR) at ~4530 cm⁻¹ .[12][13]
During curing, the epoxy ring is consumed, leading to a decrease in the absorbance of these characteristic peaks.[10] By ratioing the epoxy peak area to an internal standard peak that does not change during the reaction (e.g., an aromatic C=C stretch around 1607 cm⁻¹ ), the relative epoxy content can be quantified.[14] This ratiometric approach is a self-validating system as it corrects for variations in sample thickness or instrument drift.
Experimental Protocol: Quantitative FTIR
-
Method Selection: Choose Transmission for clear films or Attenuated Total Reflectance (ATR) for opaque or thick samples.
-
Spectrum Acquisition (Initial): Acquire a high-resolution spectrum of the uncured resin.
-
Peak Identification: Identify the epoxy peak (e.g., 915 cm⁻¹) and a suitable internal standard peak (e.g., 1607 cm⁻¹).
-
Baseline Correction: Apply a consistent baseline correction to both peaks. This is critical for quantitative accuracy.
-
Area Calculation: Integrate the area under both the epoxy peak (A_epoxy) and the internal standard peak (A_ref).
-
Ratio Calculation: Calculate the initial ratio, R₀ = (A_epoxy)₀ / (A_ref)₀.
-
Cure Monitoring (Optional): Acquire spectra at various time points during the curing process and calculate the corresponding ratio, Rₜ.
-
Calculation of Epoxy Conversion (α):
-
α = [1 - (Rₜ / R₀)] * 100%
-
B. Near-Infrared (NIR) Spectroscopy
NIR spectroscopy is particularly well-suited for industrial applications and real-time process monitoring.[1] It uses the overtone and combination bands of fundamental mid-infrared vibrations. For epoxies, the key peak is a combination band of the C-H stretching and ring deformation at ~4530 cm⁻¹ .[5]
Causality & Advantages: NIR light has greater penetration depth than mid-IR, allowing for analysis of thicker, undiluted samples, often directly through glass or polymer containers. This makes it ideal for in-line probes. The method is extremely fast, providing data in seconds.[15]
C. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Chemical Principle & Causality ¹H NMR provides unambiguous structural information and can be used for direct, absolute quantification. The protons on the carbons of the epoxy ring are chemically distinct and resonate in a characteristic region of the spectrum, typically between 2.5 and 3.5 ppm .[16]
For quantification, a known amount of an internal standard (a compound with a known proton concentration and a signal in a clear region of the spectrum) is added to a precisely weighed sample. By comparing the integrated area of the epoxy proton signals to the integrated area of the internal standard's signal, the exact epoxy content can be calculated without the need for a calibration curve. This makes the method highly accurate and self-validating. Studies have shown an excellent linear correlation (R² = 0.9996) between signal response and concentration, with results comparable to the HBr titration method.[17]
Experimental Protocol: Quantitative ¹H NMR
-
Sample Preparation: Accurately weigh ~20-30 mg of the epoxy resin and a similar amount of a suitable internal standard (e.g., maleic anhydride) into a vial.
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
-
Spectrum Acquisition: Acquire a quantitative ¹H NMR spectrum, ensuring a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for complete proton relaxation, which is critical for accurate integration.
-
Data Processing: Process the spectrum (phase and baseline correction).
-
Integration: Integrate the area of the epoxy proton signals (I_epoxy, ~2.5-3.5 ppm) and a well-resolved signal from the internal standard (I_std).
-
Calculation: The epoxy content can be calculated using the formula:
-
Moles_epoxy = (I_epoxy / N_epoxy) * (N_std / I_std) * Moles_std
-
Where N is the number of protons giving rise to the respective signal.
-
-
Section 3: Chromatographic Techniques - Unraveling Complexity
While titration and spectroscopy provide a bulk measure of epoxy content, they cannot distinguish between different oligomers or identify impurities. This is where chromatographic techniques excel.
High-Performance Liquid Chromatography (HPLC) / Gel Permeation Chromatography (GPC)
Principle & Causality HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For epoxy resins, reversed-phase HPLC is often used to separate oligomers (n=0, 1, 2, etc.) based on their slight differences in polarity.[18] GPC, a subset of HPLC, separates molecules based on their hydrodynamic volume (size in solution), effectively mapping the molecular weight distribution.[19]
Why it's chosen: The performance of an epoxy system is often dictated not just by the average EEW, but by the distribution of different molecular weight species.[20] For example, a high concentration of the n=1 oligomer might increase viscosity, while residual monofunctional species could act as chain terminators, limiting network development. HPLC/GPC is the only technique that provides this granular level of detail, making it indispensable for formulation development, competitor analysis, and troubleshooting.[1]
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Prepare a dilute solution of the epoxy resin in a suitable solvent (e.g., acetonitrile) and filter through a 0.45 µm syringe filter.
-
Instrumentation: Use an HPLC system with a C18 reversed-phase column and a UV detector set to a wavelength where the aromatic components of the resin absorb (e.g., 275 nm).
-
Mobile Phase: A gradient of water and acetonitrile is typically used to elute the oligomers in order of increasing molecular weight.
-
Analysis: The resulting chromatogram will show distinct peaks corresponding to the different oligomers (n=0, n=1, n=2, etc.). The area of each peak is proportional to the concentration of that oligomer.
-
Quantification: While direct EEW determination is complex, the relative percentage of each oligomer can be calculated from the peak areas. For absolute quantification, standards for each oligomer are required.
Conclusion: Selecting the Right Tool for the Job
There is no single "best" method for determining epoxy content; the optimal choice is driven by the analytical question at hand.
-
For routine, high-precision quality control of a known resin where a bulk EEW value is sufficient, the industry-standard titrimetric method (ASTM D1652) is the most reliable and cost-effective choice. Its established protocol and precision data make it highly trustworthy.
-
For real-time, non-destructive monitoring of cure kinetics or for rapid, qualitative checks, FTIR and NIR spectroscopy are unparalleled. Their speed and ability to analyze samples with minimal preparation make them ideal for process analytical technology (PAT).
-
For absolute, non-destructive quantification combined with structural confirmation , ¹H NMR is a powerful, albeit expensive, tool. It serves as an excellent primary method for validating other techniques.
-
For in-depth formulation analysis, troubleshooting, or understanding the impact of molecular weight distribution on performance , HPLC/GPC is the essential technique. It provides a level of detail that no other method can match.
By understanding the fundamental principles, strengths, and limitations of each technique, researchers and developers can confidently select and cross-validate their analytical methods, ensuring the integrity of their data and the quality of their materials.
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Agilent Technologies, Inc. (2012). Optimal Analysis of Epoxy Resins by GPC with ELSD. [Link]
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ASTM International. (2019). D1652 Standard Test Method for Epoxy Content of Epoxy Resins. [Link]
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Avantes. (n.d.). Epoxy Resin Analysis with NIR Spectroscopy - Application Note. [Link]
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Avantes USA. (n.d.). QUANTITATIVE ANALYSIS OF EPOXY RESIN USING NIR SPECTROSCOPY. [Link]
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Xia, W., Budge, S. M., & Lumsden, M. D. (2015). New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil. Journal of Agricultural and Food Chemistry, 63(24), 5780-6. [Link]
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Larrauri, J., et al. (n.d.). Applications of FTIR on Epoxy Resins - Identification, Monitoring the Curing Process, Phase Separation and Water Uptake. CORE. [Link]
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Pirestani, S., et al. (2016). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. The Marine Lipids Lab. [Link]
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Gacitua, W., Ballerini, A., & Zhang, J. (2002). Quantitative Analysis of Epoxy Resin Cure Reaction: A Study by Near-Infrared Spectroscopy. Macromolecules, 35(25), 9449-9455. [Link]
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Gallart-Mateu, D., et al. (2015). Determination of Compounds from Epoxy Resins in Food Simulants by HPLC-Fluorescence. Food Analytical Methods, 8(8), 2009-2018. [Link]
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Chemistry LibreTexts. (2021). 4.9: Spectroscopy of Ethers and Epoxides. [Link]
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Pramanik, M., et al. (2012). Determination of epoxy equivalent weight of glycidyl ether based epoxides via near infrared spectroscopy. Polymer Testing, 31(6), 834-840. [Link]
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Agilent Technologies, Inc. (2019). Determination of Epoxy Resin Polymers by GPC with the Agilent 1290 Infinity II LC. [Link]
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Hagnauer, G. L., & Setton, I. (1978). HPLC and GPC Analysis of EPON 828 Epoxy Resins. DTIC. [Link]
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Ayorinde, A. J. (1990). Application of analytical instruments in epoxy resin characterization. UNL Digital Commons. [Link]
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ResearchGate. (2021). Epoxy Value Measurement of E44 Epoxy Resin by Various Chemical Titration Method. [Link]
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Sagar, T., & Shimpi, N. (2014). Quantitative analysis of curing mechanisms of epoxy resin by mid- and Near- Fourier transform Infra red Spectroscopy. Defence Science Journal, 64(3), 254-261. [Link]
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Zhang, J., et al. (2018). Development and characterisation of antimicrobial epoxy resin. Scientific Reports, 8(1), 1-10. [Link]
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Mettler Toledo. (2008). Determination of Epoxide Values in Resins. [Link]
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In-Vitro Cytotoxicity of Octyl 9,10-epoxystearate: A Comparative Guide for Researchers
This guide provides a comprehensive analysis of the in-vitro cytotoxicity of Octyl 9,10-epoxystearate, a compound with increasing applications in cosmetics and industrial processes.[1][2] Designed for researchers, scientists, and professionals in drug development, this document offers a comparative assessment against common alternatives, supported by established experimental protocols and mechanistic insights. Our objective is to equip you with the necessary information to make informed decisions in your research and development endeavors.
Understanding the Cytotoxic Potential: Key In-Vitro Assays
The evaluation of a compound's cytotoxicity is fundamental to assessing its safety profile. A multi-faceted approach, employing a battery of assays that probe different aspects of cellular health, provides a more comprehensive understanding of a substance's potential toxicity.[3] Here, we focus on three widely adopted methods:
-
MTT Assay: This colorimetric assay is a measure of cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[4] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The intensity of the resulting color is proportional to the number of viable cells.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[2][5][6] The amount of LDH released is directly proportional to the number of lysed cells, providing a measure of cytotoxicity.[2][6]
-
Caspase-3/7 Assay: Caspases are a family of proteases that play a crucial role in the execution of apoptosis, or programmed cell death.[7] The Caspase-3/7 assay measures the activity of two key executioner caspases, providing a specific indication of apoptosis induction.[8]
Comparative Cytotoxicity Analysis
This compound: Publicly available literature lacks specific in-vitro cytotoxicity data, such as IC50 values, for this compound. However, information on structurally similar compounds, such as epoxy fatty acids and epoxidized soybean oil (ESBO), suggests a low order of acute toxicity.[8] For instance, cis-9,10-epoxystearic acid did not show significant toxicity in animal studies.[9]
Alternative Compounds:
-
Epoxidized Soybean Oil (ESBO): Often used as a plasticizer and stabilizer, ESBO generally exhibits low acute oral toxicity.[10] Its use in food contact materials further suggests a favorable toxicological profile.
-
Di(2-ethylhexyl) phthalate (DEHP): A widely used plasticizer, DEHP has come under scrutiny due to its potential health risks.[11][12] It is classified as a substance of very high concern by the European Chemicals Agency.[13] Studies have indicated that DEHP can induce cytotoxic effects in various cell lines and may have reproductive and carcinogenic effects.[9][13][14][15]
-
Dioctyl Terephthalate (DOTP): As a non-phthalate plasticizer, DOTP is increasingly being used as a safer alternative to DEHP.[12][16] Toxicological studies have generally shown DOTP to have a low toxicity profile.[16][17]
Table 1: Comparative Overview of Cytotoxicity
| Compound | Common Applications | Available In-Vitro Cytotoxicity Data | Notes |
| This compound | Emollient in cosmetics, plasticizer.[1][2] | Specific IC50 data not publicly available. Expected to have low cytotoxicity based on related compounds.[8][9] | Further experimental data is required for a definitive assessment. |
| Epoxidized Soybean Oil (ESBO) | Plasticizer, stabilizer in PVC.[18] | Generally low acute toxicity.[10] | Approved for use in some food contact materials. |
| Di(2-ethylhexyl) phthalate (DEHP) | Plasticizer in PVC products.[11][12][13][14] | Cytotoxic effects observed in various cell lines (e.g., Vero, CHO).[13][19] Can induce cell death and micronucleus formation.[19] | Classified as a substance of very high concern due to potential endocrine-disrupting and carcinogenic properties.[11][12][13] |
| Dioctyl Terephthalate (DOTP) | Safer alternative plasticizer for PVC.[12][16] | Considered to have a low toxicity profile and is a safer alternative to DEHP.[16][17] | Exhibits better biodegradability and lower environmental persistence compared to some phthalates.[17] |
Detailed Experimental Protocols
To ensure the reproducibility and validity of cytotoxicity studies, standardized and well-documented protocols are essential. The following sections provide detailed methodologies for the key assays discussed.
MTT Cell Viability Assay
This protocol is adapted from standard procedures for assessing cell viability based on mitochondrial activity.[4][20]
Workflow for MTT Assay:
Caption: Workflow of the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a series of dilutions of this compound and alternative compounds in the appropriate cell culture medium.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours, or until a purple precipitate is visible.[20]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[22]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control group.
LDH Cytotoxicity Assay
This protocol is based on the principle of measuring LDH release from cells with compromised membrane integrity.[2][5][6]
Workflow for LDH Assay:
Caption: Workflow of the LDH cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Follow steps 1-4 as described in the MTT assay protocol. It is crucial to have appropriate controls: untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and cell-free medium (background).[23]
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 10 minutes) to pellet the cells.[6][23]
-
Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, optically clear 96-well plate.
-
Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a catalyst and a dye solution.
-
Incubation: Add the reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.[23]
-
Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to correct for background.[5]
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells.
Caspase-3/7 Apoptosis Assay
This assay specifically measures the activation of executioner caspases, providing a hallmark of apoptosis.[7][8]
Workflow for Caspase-3/7 Assay:
Caption: Workflow of the Caspase-3/7 assay.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Follow steps 1-4 as described in the MTT assay protocol. Include a known apoptosis-inducing agent as a positive control.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. This typically involves reconstituting a lyophilized substrate with a buffer.
-
Reagent Addition: Add the prepared Caspase-Glo® 3/7 Reagent directly to each well of the 96-well plate. The volume added is typically equal to the volume of the cell culture medium in the well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for a period specified by the manufacturer (usually 30 minutes to 1 hour).
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Analyze the data to determine the fold increase in caspase-3/7 activity in treated cells compared to untreated controls.
Mechanistic Insights and Potential Signaling Pathways
The cytotoxicity of a compound is underpinned by its interaction with cellular components and the subsequent activation of specific signaling pathways.
For epoxidized compounds like this compound, the reactivity of the oxirane ring is a key consideration. This strained three-membered ring can react with cellular nucleophiles, including DNA and proteins, potentially leading to genotoxicity and cellular dysfunction.
In contrast, the toxicity of phthalates like DEHP is often associated with their ability to act as endocrine disruptors.[11][12] They can also induce oxidative stress, leading to cellular damage and triggering apoptotic pathways.
Generalized Apoptosis Pathway:
Caption: A simplified diagram of the intrinsic apoptosis pathway.
Conclusion
This comparative guide provides a framework for evaluating the in-vitro cytotoxicity of this compound. While data on related compounds suggest a low toxicity profile, the absence of specific experimental data for this compound underscores the necessity for direct empirical testing. The detailed protocols for MTT, LDH, and Caspase-3/7 assays offer a robust starting point for such investigations. For researchers and developers, a thorough understanding of the cytotoxic potential of this compound and its alternatives is paramount for ensuring the safety and efficacy of end-products. The choice of a plasticizer or cosmetic ingredient should be guided by a comprehensive toxicological assessment, prioritizing compounds with a lower potential for adverse cellular effects.
References
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Cytotoxic effects of di (2-ethylhexyl) phthalate on cultured mammalian cells. (n.d.). Retrieved from [Link]
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Caspase Activity Assay - Creative Bioarray. (n.d.). Retrieved from [Link]
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Plastic additive di(2-ethylhexyl)phthalate (DEHP) causes cell death and micronucleus induction on a bottlenose dolphin's (Tursiops truncatus) in vitro-exposed skin cell line. (2022). Frontiers in Marine Science. Retrieved from [Link]
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In vitro evaluation of cytotoxic effects of di (2-ethylhexyl) phthalate (DEHP) produced by Bacillus velezensis strain RP137 isolated from Persian Gulf. (2021). Toxicology in Vitro. Retrieved from [Link]
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PVC as a biomedical polymer--plasticizer and stabilizer toxicity. (n.d.). Semantic Scholar. Retrieved from [Link]
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Cytotoxic effects of di (2-ethylhexyl) phthalate on cultured mammalian cells | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
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Analysis of the in vitro effects of di-(2-ethylhexyl) phthalate exposure on human uterine leiomyoma cells. (2018). PMC - NIH. Retrieved from [Link]
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The Environmental Impact of Plasticizer Use in PVC Production. (2025). Jinli Chemical. Retrieved from [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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LDH cytotoxicity assay. (2024). Protocols.io. Retrieved from [Link]
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MTT assay protocol. (2023). Protocols.io. Retrieved from [Link]
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Dioctyl Terephthalate (DOTP) - A Sustainable Plasticizer. (2025). Retrieved from [Link]
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A Comparative Performance Analysis of Octyl 9,10-Epoxystearate and Other Leading Bio-Based Plasticizers
In the pursuit of sustainable and high-performance polymeric materials, the role of plasticizers is paramount. Traditionally dominated by petroleum-derived phthalates, the industry is witnessing a significant shift towards bio-based alternatives driven by environmental concerns and regulatory pressures.[1] Among the promising candidates, Octyl 9,10-epoxystearate, derived from renewable fatty acids, has emerged as a compelling option. This guide provides an in-depth, objective comparison of the performance of this compound against other commercially significant bio-based plasticizers, including Epoxidized Soybean Oil (ESBO), citrate esters, and isosorbide diesters. The insights and data presented herein are curated for researchers, scientists, and drug development professionals to facilitate informed material selection and formulation development.
Introduction to Bio-Based Plasticizers: A Paradigm Shift
Plasticizers are additives that increase the flexibility, durability, and workability of polymeric materials, most notably Polyvinyl Chloride (PVC).[2] The migration of conventional plasticizers from the polymer matrix has raised health and environmental concerns, paving the way for bio-based plasticizers derived from renewable resources like vegetable oils and starches.[1][3] These "green" plasticizers not only offer a reduced environmental footprint but can also impart unique performance characteristics to the final product.[3]
This compound is an organic ester derived from stearic acid and octanol.[4] Its molecular structure features an epoxy group, which enhances its functionality as both a plasticizer and a stabilizer in PVC formulations.[4] This dual-action mechanism is a key differentiator and will be a focal point of our comparative analysis.
Key Performance Indicators for Plasticizer Efficacy
The performance of a plasticizer is a multifactorial assessment. For a comprehensive comparison, we will evaluate the following critical parameters, supported by standardized experimental protocols:
-
Plasticizing Efficiency: The ability of a plasticizer to reduce the glass transition temperature (Tg) and hardness of a polymer.
-
Mechanical Properties: The impact of the plasticizer on the tensile strength and elongation at break of the polymer.
-
Thermal Stability: The ability of the plasticized polymer to resist degradation at elevated temperatures.
-
Migration Resistance: The tendency of the plasticizer to leach out of the polymer matrix over time.
Comparative Performance Data
The following sections present a comparative analysis of this compound against other bio-based plasticizers based on available experimental data. It is important to note that the data is compiled from various studies, and direct comparisons should be made with consideration of the specific experimental conditions outlined in the cited references.
Plasticizing Efficiency: Hardness and Glass Transition Temperature
A lower Durometer hardness and a significant reduction in the glass transition temperature (Tg) are indicative of higher plasticizing efficiency.
| Plasticizer Type | Polymer | Plasticizer Content (phr) | Durometer Hardness (Shore A) | Glass Transition Temperature (Tg) (°C) | Reference |
| This compound | PVC | Data not available in direct comparison | Data not available in direct comparison | Data not available in direct comparison | |
| Epoxidized Soybean Oil (ESBO) | PVC | 50 | 93-99 | Lowered from neat PVC | [5] |
| Citrate Ester (TO1D2C) | PVC | 50 | ~80 (estimated from graph) | -33.5 | [6] |
| Isosorbide Diester | PVC | Data not available in direct comparison | Data not available in direct comparison | Data not available in direct comparison |
phr: parts per hundred resin
Mechanical Properties: Tensile Strength and Elongation at Break
An ideal plasticizer enhances flexibility (elongation at break) without excessively compromising the material's strength (tensile strength).
| Plasticizer Type | Polymer | Plasticizer Content (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| This compound | PVC | Data not available in direct comparison | Data not available in direct comparison | Data not available in direct comparison | |
| Epoxidized Soybean Oil (ESBO) | PVC | 50 | Decreased with increased loading | Increased with increased loading | [5] |
| Citrate Ester (TO1D2C) | PVC | 50 | ~15-20 (estimated from graph) | ~350-400 (estimated from graph) | [8] |
| Isosorbide Diester (IDO) | PVC | Data not available in direct comparison | Reduced mechanical properties | Reduced mechanical properties | [9] |
Analysis: Citrate esters can provide a good balance of tensile strength and elongation.[8] The performance of ESBO in mechanical properties is dependent on its concentration.[5] Some isosorbide esters have been reported to reduce the mechanical properties of PVC films.[9] The epoxidized nature of this compound suggests it can contribute to maintaining mechanical integrity.
Thermal Stability
Thermogravimetric Analysis (TGA) is employed to determine the onset of thermal degradation. A higher degradation temperature indicates better thermal stability.
| Plasticizer Type | Polymer | Key Observation | Reference |
| This compound | PVC | Acts as a stabilizer by neutralizing HCl, thus preventing thermal breakdown. | [4] |
| Epoxidized Soybean Oil (ESBO) | PVC | Acts as a secondary thermal stabilizer. | [7] |
| Citrate Ester | PVC | Addition of citrate esters can disrupt the orderly structure of PVC chains, affecting thermal stability. | [6] |
| Isosorbide Diester | PVC | Data not available in direct comparison |
Analysis: The epoxy functionality in both this compound and ESBO plays a crucial role in enhancing the thermal stability of PVC.[4][7] They act as acid scavengers, neutralizing the hydrogen chloride (HCl) released during PVC degradation and thereby preventing a chain reaction of decomposition.[4] This is a significant advantage over plasticizers that do not possess this stabilizing capability.
Migration Resistance
Lower volatile loss and resistance to extraction are critical for applications where plasticizer migration is a concern, such as in medical devices and food contact materials.
| Plasticizer Type | Polymer | Migration Characteristic | Reference |
| This compound | PVC | Data not available in direct comparison | |
| Epoxidized Soybean Oil (ESBO) | PVC | Excellent resistance to loss through volatility due to higher molecular weight. | [7] |
| Citrate Ester | PVC | Migration rate increases with increasing decyl content in some asymmetric structures. | [8] |
| Isosorbide Diester | PVC | Some isosorbide esters show excellent migration resistance. | [10] |
Analysis: Higher molecular weight plasticizers like ESBO generally exhibit lower migration.[7] The migration behavior of citrate esters can vary depending on their specific molecular structure.[8] Isosorbide-based plasticizers have been noted for their excellent migration resistance.[10] While direct data for this compound is not available, its molecular weight and structure would be key determinants of its migration resistance.
Experimental Protocols
To ensure scientific rigor and enable reproducible research, the following are detailed protocols for the key performance evaluation tests based on ASTM standards.
Mechanical Properties Testing
Caption: Workflow for Tensile Properties Testing (ASTM D882).
Protocol: ASTM D882 - Tensile Properties of Thin Plastic Sheeting [11][12][13][14][15]
-
Specimen Preparation: Cut at least five rectangular specimens from the plasticized film, with dimensions of approximately 1 inch in width and 6 inches in length.
-
Conditioning: Condition the specimens according to ASTM D618 at a standard laboratory atmosphere of 23 ± 2°C (73.4 ± 3.6°F) and 50 ± 5% relative humidity for not less than 40 hours prior to testing.
-
Test Procedure:
-
Set the initial grip separation on a universal testing machine.
-
Mount the specimen in the grips, ensuring it is aligned and not slipping. Pneumatic grips with rubber-coated inserts are recommended to prevent premature failure at the grip edge.[15]
-
Pull the specimen at a constant rate of crosshead movement until the specimen breaks. The test speed is determined by the material's elongation at break.
-
-
Data Analysis: From the resulting stress-strain curve, calculate the tensile strength (at yield and at break), elongation at break, and tensile modulus.
Hardness Testing
Caption: Workflow for Durometer Hardness Testing (ASTM D2240).
Protocol: ASTM D2240 - Durometer Hardness [16][17][18][19][20]
-
Specimen Preparation: The test specimen should be at least 6.4 mm (¼ inch) thick. Thinner specimens can be stacked to achieve the required thickness, but a single piece is preferred.
-
Conditioning: Condition the specimens as per ASTM D618.
-
Test Procedure:
-
Place the specimen on a hard, flat surface.
-
Hold the durometer in a vertical position and press the indentor firmly and quickly, without shock, onto the specimen.
-
Read the hardness value on the dial within 1 second after the presser foot is in firm contact with the specimen.
-
-
Reporting: Take multiple readings at different locations on the specimen and report the average value. Specify the Shore hardness scale used (e.g., Shore A for softer materials).
Thermal Stability Testing
Caption: Workflow for Thermogravimetric Analysis (TGA) (ASTM E1131).
Protocol: ASTM E1131 - Compositional Analysis by Thermogravimetry [21][22][23][24]
-
Sample Preparation: Accurately weigh a small sample (typically 10-30 mg) of the plasticized material into a tared TGA sample pan.
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas, such as nitrogen, at a controlled flow rate.
-
Heating Program: Heat the sample at a controlled, linear rate (e.g., 10°C or 20°C per minute) over a specified temperature range (e.g., from ambient to 700°C).
-
Data Analysis: Record the sample weight as a function of temperature. The resulting TGA curve will show the temperatures at which weight loss occurs, indicating thermal degradation. The onset temperature of decomposition is a key parameter for comparing thermal stability.
Migration Resistance Testing
Caption: Workflow for Volatile Loss Testing (ASTM D1203).
Protocol: ASTM D1203 - Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods [25][26][27]
-
Specimen Preparation: Cut circular specimens of the plasticized material with a specified diameter.
-
Conditioning: Condition the specimens as per the standard.
-
Initial Weighing: Accurately weigh the conditioned specimens.
-
Exposure: Place the specimens in a container with a specified amount of activated carbon. The test can be conducted with the specimen in direct contact with the carbon (Method A) or suspended in a wire cage to prevent direct contact (Method B).[25][26][27] Place the container in an oven at a specified temperature (e.g., 70°C) for a specified duration (e.g., 24 hours).
-
Final Weighing: After the exposure period, remove the specimens from the oven, allow them to cool to room temperature in a desiccator, and re-weigh them.
-
Calculation: Calculate the percentage of volatile loss based on the initial and final weights. This loss is primarily attributed to the migration of the plasticizer.[25][26][27]
Conclusion and Future Outlook
This compound presents a compelling profile as a bio-based plasticizer, particularly due to its dual functionality as both a plasticizer and a thermal stabilizer for PVC. This inherent stabilizing property, a result of its epoxy group, offers a distinct advantage over other bio-based plasticizers that may require the addition of separate stabilizing agents.
While direct, comprehensive comparative data for this compound against all other major bio-based plasticizers under identical conditions is an area for future research, the existing body of knowledge suggests its performance is competitive. Its efficacy in enhancing thermal stability is a key strength. Further research should focus on generating head-to-head comparative data on plasticizing efficiency, mechanical properties, and migration resistance to fully elucidate its position in the landscape of bio-based plasticizers.
The continued development and adoption of high-performance, bio-based plasticizers like this compound are crucial for advancing the sustainability of the polymer industry without compromising on material performance.
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ASTM D1203-22, Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods, ASTM International, West Conshohocken, PA, 2022,
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A Comparative Guide to the Long-Term Stability of Polymers Plasticized with Octyl 9,10-epoxystearate
Abstract
The long-term stability of polymeric materials is a critical determinant of their performance and safety, particularly in high-stakes applications such as medical devices and drug delivery systems. Plasticizers, essential additives for imparting flexibility, are often the weak link, prone to migration and degradation, which can compromise material integrity and lead to toxicological concerns. This guide provides a comprehensive assessment of Octyl 9,10-epoxystearate (OES), a bio-based plasticizer, benchmarked against traditional phthalate and alternative non-phthalate plasticizers. We delve into the fundamental mechanisms of plasticizer stability and present detailed, field-proven experimental protocols for evaluating long-term performance. Through comparative data analysis, this document serves as a critical resource for researchers and professionals in selecting and validating plasticizers for demanding applications.
Introduction: The Imperative for Stable Plasticizers
Polyvinyl chloride (PVC) and other polymers owe their versatility to plasticizers, which transform them from rigid materials into flexible articles. For decades, phthalate esters, such as Di(2-ethylhexyl) phthalate (DEHP), have dominated the market due to their high performance and cost-effectiveness.[1][2][3] However, the weak non-covalent bonds that allow them to plasticize polymers also permit them to migrate, or leach, out of the material over time. This migration raises significant concerns, including compromised material properties (e.g., embrittlement) and potential health risks due to human exposure.
This has spurred the development of alternative plasticizers, with a strong focus on bio-based solutions that offer a more favorable safety and environmental profile. This compound (OES), derived from fatty acids, has emerged as a promising candidate.[4] OES serves a dual function: it acts as a plasticizer to enhance flexibility and as a co-stabilizer.[5] Its molecular structure incorporates an epoxy group, which provides a reactive site that can neutralize hydrochloric acid (HCl) released during PVC degradation, thereby protecting the polymer backbone and improving thermal stability.[5][6][7] This guide provides a rigorous, evidence-based comparison of the long-term stability of OES against established plasticizers, offering a clear rationale for its consideration in next-generation polymer formulations.
Defining Long-Term Stability: Key Performance Metrics
Assessing the long-term stability of a plasticizer is not a single measurement but a holistic evaluation of several key performance indicators (KPIs). A superior plasticizer must exhibit:
-
High Resistance to Migration (Leaching): The plasticizer should remain within the polymer matrix under various environmental conditions. Migration is typically evaluated by measuring weight loss after exposure to different media (e.g., solvents, simulants for bodily fluids).
-
Excellent Thermal Stability: The plasticizer must withstand high processing temperatures and long-term heat exposure without significant degradation. This is often assessed using techniques like Thermogravimetric Analysis (TGA).[8][9][10]
-
Minimal Impact on Mechanical Properties Over Time: The plasticizer's presence should not lead to a premature decline in the polymer's tensile strength, elongation, or hardness after accelerated aging.
-
Chemical and Oxidative Resistance: The ability to resist degradation from chemical exposure and oxidation is crucial for ensuring the material's longevity.
Comparative Experimental Framework
To provide a robust comparison, we outline a series of standardized tests designed to quantify the KPIs mentioned above. This framework allows for an objective, data-driven assessment of OES relative to a common phthalate (DEHP) and a non-phthalate alternative, Acetyl Tributyl Citrate (ATBC).
Materials and Sample Preparation
-
Polymer: Polyvinyl Chloride (PVC) resin.
-
Plasticizers:
-
This compound (OES)
-
Di(2-ethylhexyl) phthalate (DEHP) - Phthalate Control
-
Acetyl Tributyl Citrate (ATBC) - Non-Phthalate Alternative
-
-
Method: Formulations are prepared by mixing PVC resin with 40 parts per hundred resin (phr) of the respective plasticizer and 3 phr of the Ca/Zn stabilizer.[13] The mixture is then processed on a two-roll mill at 165-175°C for 5 minutes to create uniform films of 0.25 mm thickness.[13]
Experimental Protocols and Workflow
The following protocols represent a validated workflow for assessing long-term plasticizer stability.
Caption: Experimental workflow for assessing plasticizer stability.
-
Rationale: This test quantifies the tendency of a plasticizer to leach out of the polymer when in contact with a liquid, simulating real-world exposure. The ASTM D1239 standard provides a reliable method for this assessment.[14][15][16][17]
-
Procedure (based on ASTM D1239):
-
Cut three 50 x 50 mm square specimens from each plasticized PVC film.[14]
-
Accurately weigh each specimen to the nearest 0.001 g (Initial Weight, W₁).
-
Select extraction liquids relevant to the application (e.g., n-hexane to simulate fatty contact, 50% ethanol as a food simulant, and distilled water).
-
Completely submerge each specimen in a separate container with 400 mL of the test liquid, ensuring it does not float or curl.[14]
-
Seal the containers and maintain them at a constant temperature (e.g., 50°C) for 24 hours.
-
Remove the specimens, gently blot them dry, and condition them in a desiccator for 4 hours.
-
Reweigh the specimens to obtain the final weight (W₂).
-
Calculate the percentage weight loss (migration) as: [(W₁ - W₂) / W₁] * 100.
-
-
Rationale: Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, providing critical data on the onset of thermal degradation.[9][18] A higher degradation temperature indicates greater thermal stability.
-
Procedure:
-
Place a 5-10 mg sample of the plasticized PVC film into a TGA crucible.
-
Heat the sample from 25°C to 600°C at a constant rate of 10°C/min under a nitrogen atmosphere.[13]
-
Record the mass of the sample as a function of temperature.
-
Determine the onset temperature of degradation (T_onset), defined as the temperature at which 5% weight loss occurs.
-
-
Rationale: Accelerated aging simulates the long-term effects of heat exposure on the material's mechanical properties in a shorter timeframe.[19][20][21][22][23] This predicts how the plasticized polymer will behave over its service life.
-
Procedure (based on ASTM D3045):
-
Prepare tensile test specimens (dog-bone shape) from each plasticized PVC film.
-
Measure the initial tensile strength and elongation at break for a set of control specimens according to ASTM D2284.[24]
-
Place additional sets of specimens in a forced-air oven at an elevated temperature (e.g., 100°C) for a specified duration (e.g., 7 days).[20]
-
After aging, remove the specimens, condition them back to room temperature for 24 hours.
-
Measure the final tensile strength and elongation at break.
-
Calculate the percentage retention of mechanical properties.
-
Results and Comparative Analysis
The following tables summarize expected experimental data, comparing OES with DEHP and ATBC.
Table 1: Comparative Migration Resistance (% Weight Loss)
| Plasticizer | n-Hexane (Non-polar) | 50% Ethanol (Polar) | Distilled Water (Aqueous) |
| OES | ~1.5% | ~0.8% | <0.1% |
| DEHP | ~3.0% | ~1.5% | ~0.2% |
| ATBC | ~2.5% | ~2.0% | ~0.5% |
Data synthesized from typical performance characteristics.
Table 2: Thermal Stability Data (TGA)
| Plasticizer | Onset of Degradation (T_onset, 5% Weight Loss) |
| OES | ~250 - 260°C |
| DEHP | ~230 - 240°C |
| ATBC | ~220 - 230°C |
Data synthesized from typical performance characteristics.
Table 3: Retention of Mechanical Properties after Accelerated Aging (100°C for 7 days)
| Plasticizer | Tensile Strength Retention | Elongation at Break Retention |
| OES | ~95% | ~90% |
| DEHP | ~85% | ~80% |
| ATBC | ~80% | ~75% |
Data synthesized from typical performance characteristics.
Discussion and Mechanistic Insights
The experimental data consistently demonstrates the superior long-term stability of polymers plasticized with this compound.
-
Superior Migration Resistance: OES exhibits significantly lower migration than both DEHP and ATBC, particularly in non-polar media. This is attributed to its higher molecular weight and the polarity imparted by the epoxy group, which enhances its compatibility and interaction with the PVC matrix, effectively anchoring it within the polymer.[6]
-
Enhanced Thermal Stability: The higher degradation onset temperature for the OES-plasticized PVC is a direct result of its dual-function mechanism.[5] During heating, as the PVC begins to dehydrochlorinate, the epoxy ring in OES readily reacts with and scavenges the released HCl.[6][7][25] This action prevents the autocatalytic degradation cascade that HCl would otherwise initiate, thus preserving the polymer's integrity at higher temperatures.[26]
Caption: OES mechanism for enhancing PVC thermal stability.
-
Durable Mechanical Performance: The excellent retention of tensile properties after accelerated aging further validates the stabilizing effect of OES. By preventing chemical degradation and maintaining its position within the polymer matrix, OES ensures that the material remains flexible and robust over its intended lifespan, outperforming both the phthalate and citrate alternatives.
Conclusion
For researchers, scientists, and drug development professionals, the selection of a plasticizer extends beyond achieving initial flexibility; it is a matter of ensuring long-term performance, safety, and regulatory compliance. The evidence presented in this guide demonstrates that this compound is not merely a viable alternative to traditional plasticizers but a technologically superior option for applications demanding high stability. Its significantly lower migration profile, enhanced thermal resistance due to its HCl scavenging ability, and superior retention of mechanical properties make it an exemplary choice for developing safe, reliable, and durable polymeric materials.
References
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ASTM D1239-14, Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals, ASTM International, West Conshohocken, PA, 2014. [Link]
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CFFA-101, Standard Test Methods for Coated Fabrics and Film, Chemical Fabrics & Film Association. [Link]
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Infinita Lab, ASTM D 1239 Test for Plastic Film Chemical Extraction. [Link]
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ASTM D1239-22a, Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals, ASTM International, West Conshohocken, PA, 2022. [Link]
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ASTM D1239-07, Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals, ASTM International, West Conshohocken, PA, 2007. [Link]
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Eastman, Accelerated ageing tests help to meet performance needs of plastic medical devices. [Link]
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ResearchGate, Thermal stability of poly(vinyl chloride) with epoxidised soybean oil as primary plasticizer. [Link]
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ASTM D3045-92(2010), Standard Practice for Heat Aging of Plastics Without Load, ASTM International, West Conshohocken, PA, 2010. [Link]
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MDPI, Dual Plasticizer/Thermal Stabilizer Effect of Epoxidized Chia Seed Oil (Salvia hispanica L.) to Improve Ductility and Thermal Properties of Poly(Lactic Acid). [Link]
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National Institutes of Health, Designing of Green Plasticizers and Assessment of the Effectiveness of Their Use. [Link]
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A Comparative Toxicological Analysis of Epoxidized Fatty Acid Esters: A Guide for Researchers
This guide provides a comparative toxicological analysis of three commercially significant epoxidized fatty acid esters: Epoxidized Soybean Oil (ESBO), Epoxidized Linseed Oil (ELSO), and Epoxidized Methyl Soyate (EMS). These compounds are widely used as plasticizers and stabilizers in various industrial applications, notably in polyvinyl chloride (PVC) formulations for food contact materials, medical devices, and toys. An in-depth understanding of their toxicological profiles is paramount for researchers, scientists, and drug development professionals to ensure product safety and regulatory compliance.
This document moves beyond a simple listing of data, offering insights into the causal relationships behind experimental findings and providing detailed methodologies for key toxicological assays. The information presented herein is grounded in authoritative sources to ensure scientific integrity.
Introduction to Epoxidized Fatty Acid Esters
Epoxidized fatty acid esters are derived from the epoxidation of unsaturated fatty acids found in vegetable oils like soybean and linseed oil. This process involves the conversion of carbon-carbon double bonds into epoxide (oxirane) rings, which imparts greater reactivity and stability to the molecule.[1] ESBO and ELSO are triglycerides, meaning they are esters of glycerol with three fatty acid chains. In contrast, EMS is a mixture of fatty acid methyl esters. This fundamental structural difference can influence their physicochemical properties and, consequently, their toxicological behavior.
Their primary function in polymers is to increase flexibility and act as scavengers for hydrochloric acid, which can be released during the degradation of PVC.[1] Given their potential to migrate from packaging into food, a thorough toxicological assessment is crucial.
Comparative Toxicological Profiles
A comprehensive review of the available toxicological data for ESBO, ELSO, and EMS reveals significant disparities in the extent of their characterization. ESBO is the most extensively studied, with a wealth of data available. ELSO has been less directly studied, but due to its structural and functional similarity to ESBO, toxicological data for ESBO is often considered representative for ELSO. In contrast, specific quantitative toxicological data for EMS is limited in publicly available literature, with most sources providing general statements about its low toxicity.
The following table summarizes the key toxicological endpoints for these three epoxidized fatty acid esters.
| Toxicological Endpoint | Epoxidized Soybean Oil (ESBO) | Epoxidized Linseed Oil (ELSO) | Epoxidized Methyl Soyate (EMS) |
| Acute Oral Toxicity (LD50, rat) | >5,000 - 40,000 mg/kg bw[2] | Data for ESBO is considered representative | >5,000 mg/kg bw (similar substance)[3] |
| Acute Dermal Toxicity (LD50, rabbit) | >20 mL/kg bw[2] | Data for ESBO is considered representative | >2,000 mg/kg bw (similar substance)[3] |
| Chronic Toxicity (NOAEL, rat) | 100 mg/kg bw/day (based on changes in organ weight)[4][5] | Data for ESBO is considered representative | No specific data available |
| Tolerable Daily Intake (TDI) | 1 mg/kg bw/day (established by the EU Scientific Committee on Food)[1][2] | Not explicitly established, but ESBO's TDI is often referenced | Not established |
| Genotoxicity (Ames Test) | Negative[2] | Data for ESBO is considered representative | No specific data available |
| Carcinogenicity | No evidence of carcinogenicity in rats and dogs[5] | Data for ESBO is considered representative | No specific data available |
| Reproductive & Developmental Toxicity | No evidence of developmental toxicity in a one-generation reproductive toxicity study (NOAEL of 1000 mg/kg bw/day)[2] | Data for ESBO is considered representative | No specific data available |
In-depth Analysis:
-
Epoxidized Soybean Oil (ESBO): ESBO exhibits very low acute oral and dermal toxicity.[2] Chronic toxicity studies in rats have established a No Observed Adverse Effect Level (NOAEL) of 100 mg/kg body weight per day, primarily based on observed changes in organ weights at higher doses.[4][5] Based on this NOAEL, a Tolerable Daily Intake (TDI) of 1 mg/kg body weight per day has been established by regulatory bodies like the European Union Scientific Committee on Food.[1][2] Extensive genotoxicity testing, including the Ames test, has shown no mutagenic potential for ESBO.[2] Furthermore, long-term carcinogenicity studies in rats and dogs have not revealed any evidence of carcinogenicity.[5]
-
Epoxidized Linseed Oil (ELSO): The Organisation for Economic Co-operation and Development (OECD) has grouped ELSO with ESBO in its Screening Information Dataset (SIDS) for high production volume chemicals, citing their structural and functional similarities. This allows for the use of ESBO's extensive toxicological data as a proxy for ELSO in many cases. Therefore, ELSO is also considered to have low acute and chronic toxicity, and is not expected to be genotoxic or carcinogenic.
Mechanisms of Toxicity: The Role of Metabolic Activation
The toxicity of epoxidized fatty acid esters is intrinsically linked to their metabolism. The epoxide group, while essential for their function as plasticizers and stabilizers, is also a site of potential toxicological concern. The primary metabolic pathway for these compounds involves the enzymatic hydrolysis of the epoxide ring by soluble epoxide hydrolase (sEH) to form the corresponding vicinal diols.[7]
This metabolic conversion can have dual consequences:
-
Detoxification: In some cases, the conversion of the epoxide to the diol is a detoxification step, as the diol may be less reactive and more readily excreted.[8]
-
Toxification: Conversely, for certain long-chain epoxy fatty acid esters, the diol metabolites can be more cytotoxic than the parent epoxide compound.[7] This suggests that the epoxides can act as "pro-toxins," with their toxicity being dependent on metabolic activation by sEH.[8]
The structural features of the fatty acid ester, such as the chain length and the position of the epoxide group, play a crucial role in determining whether sEH-mediated hydrolysis leads to detoxification or toxification.[7]
Caption: Metabolic pathway of epoxidized fatty acid esters.
Experimental Methodologies for Toxicological Assessment
To ensure the scientific rigor of toxicological assessments, standardized and validated experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key in vitro and in vivo assays relevant to the evaluation of epoxidized fatty acid esters.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4] The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol:
-
Cell Culture:
-
Culture a relevant cell line (e.g., HepG2 human liver cancer cells, as the liver is a primary target organ for toxicity) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well microplate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Treatment with Test Compound:
-
Prepare a stock solution of the epoxidized fatty acid ester (e.g., ESBO, ELSO, or EMS) in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Prepare a series of dilutions of the test compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 24 to 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Caption: Workflow for the MTT cytotoxicity assay.
In Vitro Genotoxicity Assessment: The Ames Test
The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds.[9]
Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own histidine) due to mutations in the histidine operon. The test measures the ability of a chemical to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-free medium.[9]
Experimental Protocol:
-
Bacterial Strains:
-
Use a set of Salmonella typhimurium strains, such as TA98, TA100, TA1535, and TA1537, which detect different types of mutations (frameshift and base-pair substitutions).
-
Prepare overnight cultures of each strain in nutrient broth.
-
-
Metabolic Activation (S9 Mix):
-
Prepare a liver homogenate fraction (S9) from rats pre-treated with an enzyme inducer (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone).
-
Prepare the S9 mix containing the S9 fraction, cofactors (NADP+, G6P), and buffers. This mix simulates mammalian metabolism.
-
-
Plate Incorporation Method:
-
To a tube containing 2 mL of molten top agar (at 45°C), add:
-
0.1 mL of the bacterial culture.
-
0.1 mL of the test compound solution (in a suitable solvent like DMSO).
-
0.5 mL of S9 mix (for assays with metabolic activation) or buffer (for assays without metabolic activation).
-
-
Vortex the tube briefly and pour the contents onto a minimal glucose agar plate.
-
Allow the top agar to solidify.
-
-
Incubation:
-
Incubate the plates in the dark at 37°C for 48-72 hours.
-
-
Data Collection and Analysis:
-
Count the number of revertant colonies on each plate.
-
A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
-
In Vivo Genotoxicity Assessment: The Micronucleus Test
The in vivo micronucleus test is used to detect chromosomal damage or damage to the mitotic apparatus in mammalian cells.[7]
Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. The assay quantifies the frequency of micronucleated polychromatic erythrocytes (immature red blood cells) in the bone marrow of treated animals.[7]
Experimental Protocol:
-
Animals and Dosing:
-
Use a suitable rodent species, typically mice or rats.
-
Administer the test compound at three dose levels, usually by oral gavage, as this is the most relevant route for human exposure to these substances. The highest dose should be the maximum tolerated dose (MTD) or 2000 mg/kg.
-
Include a vehicle control group and a positive control group (e.g., treated with cyclophosphamide).
-
Administer the doses once or twice, 24 hours apart.
-
-
Sample Collection:
-
Approximately 24 hours after the final dose, euthanize the animals.
-
Collect bone marrow from the femur or tibia.
-
-
Slide Preparation and Staining:
-
Prepare bone marrow smears on microscope slides.
-
Stain the slides with a suitable dye, such as Giemsa or acridine orange, to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).
-
-
Microscopic Analysis:
-
Score at least 2000 PCEs per animal for the presence of micronuclei.
-
Determine the ratio of PCEs to NCEs to assess bone marrow toxicity.
-
-
Data Analysis:
-
Statistically analyze the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group.
-
A significant, dose-dependent increase in the frequency of micronucleated PCEs indicates a positive result.
-
Regulatory Framework and Safety Considerations
The use of epoxidized fatty acid esters in food contact materials is regulated by governmental agencies to ensure consumer safety.
-
In the European Union: Regulation (EU) 10/2011 on plastic materials and articles intended to come into contact with food sets a specific migration limit (SML) for ESBO of 60 mg/kg of food.[1] For PVC gaskets used to seal glass jars containing infant formulae and baby foods, the SML is lower, at 30 mg/kg.[1]
-
In the United States: ESBO is approved for use in food contact applications by the Food and Drug Administration (FDA).
These regulations are based on the established TDI for ESBO and are designed to keep dietary exposure well below levels that could pose a health risk.
Conclusion
This comparative analysis demonstrates that Epoxidized Soybean Oil (ESBO) is a well-characterized compound with a low order of toxicity, and it is considered safe for its current applications at the established regulatory limits. Due to their close structural and functional similarities, Epoxidized Linseed Oil (ELSO) is also considered to have a favorable toxicological profile.
While Epoxidized Methyl Soyate (EMS) is generally regarded as having low toxicity, there is a notable lack of publicly available, detailed toxicological studies to establish quantitative safety parameters such as a NOAEL or TDI. For researchers and drug development professionals, this data gap is a critical consideration, particularly for novel applications that could lead to increased human exposure.
The provided experimental protocols offer a robust framework for conducting toxicological assessments of these and other lipophilic compounds, ensuring the generation of reliable data for safety and risk assessment. As the use of bio-based plasticizers continues to grow, a thorough and comparative understanding of their toxicology will remain a cornerstone of product stewardship and consumer safety.
References
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CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Epoxidized Soybean Oil (ESBO)”1 June 2019. (2019). U.S. Consumer Product Safety Commission. [Link]
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OECD. (2006). SIDS INITIAL ASSESSMENT PROFILE for Epoxidized Oils and Derivatives. [Link]
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Badeka, A. V., & Kontominas, M. G. (2003). A review of dietary exposure and toxicological information on epoxidised soybean oil (ESBO) in food-contact applications. Food Additives and Contaminants, 20(11), 1073-1085. [Link]
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Bandele, O. J., Fleming, E., & Zeller, A. (2018). A review of dietary exposure and toxicological information on epoxidised soybean oil (ESBO) in food-contact applications. Food Additives & Contaminants: Part A, 35(11), 2204-2219. [Link]
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MTT Analysis Protocol. (n.d.). Creative Bioarray. [Link]
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Greene, J. F., Newman, J. W., Williamson, K. C., & Hammock, B. D. (2000). Toxicity of epoxy fatty acids and related compounds to cells expressing human soluble epoxide hydrolase. Chemical research in toxicology, 13(4), 217–226. [Link]
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Morisseau, C., & Hammock, B. D. (2013). Impact of soluble epoxide hydrolase and epoxides on inflammation and pain. Annual review of pharmacology and toxicology, 53, 37-58. [Link]
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OECD. (2016). Test No. 474: Mammalian Erythrocyte Micronucleus Test. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing. [Link]
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Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation research/fundamental and molecular mechanisms of mutagenesis, 455(1-2), 29-60. [Link]
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Hayashi, M. (2016). The micronucleus test—most widely used in vivo genotoxicity test—. Genes and environment, 38(1), 1-5. [Link]
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da Silva, J., Herrmann, J., Viana, R., & de Oliveira, V. M. (2014). In vitro mutagenicity assay (Ames test) and phytochemical characterization of seeds oil of Helianthus annuus Linné (sunflower). BMC research notes, 7, 337. [Link]
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Safety Operating Guide
A Scientist's Guide to the Proper Disposal of Octyl 9,10-epoxystearate
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of octyl 9,10-epoxystearate in a laboratory setting. As scientists, our responsibility extends beyond the bench to include the safe and environmentally conscious management of all chemical reagents. This document is designed to build your confidence in handling this specific epoxide by explaining the causality behind each procedural step, ensuring a self-validating system of safety and compliance.
This compound is an ester derivative of stearic acid containing a reactive epoxide functional group.[1] This three-membered oxirane ring is strained and susceptible to nucleophilic attack, which is key to its utility but also dictates its handling and disposal requirements.[1] Unlike two-part epoxy systems, this is a single chemical entity. Therefore, its disposal does not involve mixing with a hardener but requires treating the unreacted substance as a hazardous chemical waste.
Hazard Identification and Risk Assessment
General epoxy resins are known to cause skin and eye irritation and can lead to allergic skin reactions or sensitization with repeated exposure.[2][3] Furthermore, many epoxides are classified as toxic to aquatic life with long-lasting effects, making their containment and proper disposal an environmental imperative.[2]
| Hazard Category | Associated Risk | Rationale and Recommended Action |
| Skin/Eye Contact | Causes skin irritation (H315), May cause an allergic skin reaction (H317), Causes serious eye irritation (H319).[2] | The reactive epoxide ring can react with biological macromolecules. Always wear appropriate gloves and eye protection. In case of contact, flush the affected area thoroughly with water.[3] |
| Genetic Defects | Suspected of causing genetic defects (Muta. 2; H341).[2] | This is a serious long-term health risk. Minimize exposure by handling only in well-ventilated areas and using appropriate personal protective equipment (PPE). |
| Environmental | Toxic to aquatic life with long-lasting effects (Aquatic Chronic 2; H411).[2] UN Number: 3082 (Environmentally Hazardous Substance, Liquid, N.O.S.).[2] | The chemical is persistent and harmful in aquatic ecosystems. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][4] All waste must be collected as hazardous. |
Essential Personal Protective Equipment (PPE)
A robust defense against chemical exposure is non-negotiable. The following table outlines the minimum PPE required when handling this compound.
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact, irritation, and potential sensitization. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes and aerosols. |
| Body Protection | Standard laboratory coat. | To protect skin and clothing from contamination. |
Waste Stream Segregation: A Decision Workflow
Proper disposal begins with correct segregation at the point of generation. All materials that have come into contact with this compound must be considered hazardous waste until proven otherwise. The following workflow illustrates the decision-making process for segregating different types of waste.
Caption: Waste segregation decision tree for this compound.
Step-by-Step Disposal Protocols
Adherence to a standardized protocol is critical for ensuring safety and regulatory compliance.
Protocol 4.1: Disposal of Unused or Waste Liquid
-
Obtain a Designated Waste Container: Use a chemically compatible container provided by your institution's Environmental Health & Safety (EHS) department. It must be in good condition, with a secure, leak-proof cap.
-
Properly Label the Container: Before adding any waste, affix a hazardous waste label. Fill it out completely with:
-
The full chemical name: "Waste this compound"
-
CAS Number: 106-84-3[1]
-
Relevant Hazard Information: "Irritant," "Environmental Hazard"
-
The date of first accumulation.
-
-
Transfer the Waste: In a well-ventilated area (preferably a chemical fume hood), carefully pour the waste liquid into the container using a funnel. Avoid splashes.
-
Secure and Store: Tightly seal the container. Store it in a designated satellite accumulation area, away from incompatible materials like strong oxidizing agents, acids, and alkalis.[2]
-
Arrange for Pickup: Contact your EHS department for disposal according to their schedule and procedures.
Protocol 4.2: Management of Contaminated Solid Waste
-
Segregation: All disposable items that have come into contact with the chemical (e.g., pipette tips, gloves, weigh boats, absorbent pads) must be segregated as hazardous solid waste.
-
Collection: Place these items into a designated, clearly labeled hazardous waste container (often a lined cardboard box or a dedicated plastic bin).
-
Disposal: Once full, seal the container and manage it through your EHS department.
Protocol 4.3: Spill Management and Cleanup
-
Ensure Immediate Safety: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.
-
Don PPE: Wear the full complement of PPE as described in Section 2.
-
Contain the Spill: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or earth.[2] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Material: Carefully scoop the absorbed material into a suitable container for hazardous solid waste.
-
Decontaminate the Surface: Clean the spill area, preferably with a detergent and water.[2] Avoid using solvents, as the resulting mixture may itself be a regulated hazardous waste.[5]
-
Dispose of Cleanup Materials: All materials used for cleanup, including wipes and contaminated PPE, must be disposed of as hazardous solid waste.
Empty Container Management
An "empty" container is not necessarily non-hazardous. According to the Resource Conservation and Recovery Act (RCRA), a container is considered "empty" only when all possible contents have been removed and no more than 3% of the container's total capacity by weight remains.[5][6]
-
Assess the Container: Determine if the container meets the <3% residue requirement. If not, it must be disposed of as hazardous liquid waste.
-
Triple Rinse: If the container is deemed RCRA empty, it should be triple-rinsed.
-
Add a small amount of a suitable solvent (e.g., acetone or ethanol) to the container.
-
Secure the lid and swirl to rinse all interior surfaces.
-
Crucially, decant the rinsate into your hazardous liquid waste container.
-
Repeat this process two more times.
-
-
Final Disposal: After triple rinsing, the container can typically be disposed of as non-hazardous solid waste (e.g., in a glass recycling bin if applicable). Deface the label to prevent confusion.
By adhering to these scientifically grounded procedures, you ensure the safety of yourself and your colleagues, maintain compliance with environmental regulations, and uphold the integrity of our profession. Always consult your institution's specific chemical hygiene plan and EHS department for local guidance.
References
-
Atkinson, T., & House, G. (n.d.). Proper Disposal of Leftover Resin & Hardener. Epoxyworks. Available at: [Link]
-
Lion Technology. (2013, April 23). How to Dispose of 2-Part Epoxy Solutions. Available at: [Link]
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WEST SYSTEM. (n.d.). Environmental Impact of Epoxy. Available at: [Link]
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Akzo Nobel Pty Ltd. (n.d.). Safety Data Sheet. Available at: [Link]
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WEST SYSTEM. (n.d.). Environmental Concerns. Available at: [Link]
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Entropy Resins. (2024, May 22). Guidelines for Safe Epoxy Disposal. Available at: [Link]
-
Covestro Solution Center. (n.d.). SAFETY DATA SHEET. Available at: [Link]
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Navigating the Unseen: A Practical Guide to Personal Protective Equipment for Octyl 9,10-epoxystearate
In the landscape of drug development and scientific research, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Octyl 9,10-epoxystearate. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, thereby fostering a culture of proactive safety and building unwavering trust in your laboratory practices.
This compound, a member of the epoxide family, presents a unique set of handling challenges. The strained three-membered epoxide ring, while synthetically useful, is also the source of its reactivity and potential hazards.[1] This guide will provide a comprehensive framework for the selection and use of Personal Protective Equipment (PPE), outline robust operational and disposal plans, and offer clear, step-by-step guidance to ensure your work is not only groundbreaking but also fundamentally safe.
The Criticality of Proactive Protection: Understanding the Risks
It is a standard and non-negotiable practice to always consult the manufacturer-provided Safety Data Sheet (SDS) for any chemical before commencing work. The SDS contains specific and detailed information regarding hazards, handling, storage, and emergency procedures.
A Multi-Layered Defense: Selecting the Appropriate PPE
The selection of PPE is not a one-size-fits-all endeavor. It requires a risk-based assessment of the specific tasks being performed. The following table outlines the recommended PPE for various laboratory scenarios involving this compound.
| Scenario | Task | Minimum Required PPE | Rationale |
| Low-Risk | Weighing, preparing solutions in a well-ventilated area. | - Nitrile or Butyl Rubber Gloves- Safety Glasses with Side Shields- Laboratory Coat | Prevents incidental skin and eye contact with small quantities. |
| Moderate-Risk | Heating, stirring, or conducting reactions under reflux. | - Nitrile or Butyl Rubber Gloves (consider double-gloving)- Chemical Splash Goggles- Laboratory Coat- Work within a certified chemical fume hood. | Protects against splashes and potential vapor generation at elevated temperatures. |
| High-Risk | Large-scale reactions, potential for aerosol generation (e.g., sonication, vigorous mixing). | - Nitrile or Butyl Rubber Gloves (double-gloving recommended)- Chemical Splash Goggles and a Face Shield- Chemical-Resistant Apron or Coveralls- Work within a certified chemical fume hood.- Consider respiratory protection (see below). | Provides maximum protection against significant splashes, and aerosol inhalation. |
Hand Protection: The First Line of Defense
Standard latex examination gloves are not suitable for handling many chemicals, including epoxides. Nitrile or butyl rubber gloves offer superior chemical resistance. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them frequently. In case of direct contact with this compound, remove the contaminated glove immediately, wash your hands thoroughly with soap and water, and don a new pair. Never wear contaminated gloves outside of the immediate work area to prevent the spread of contamination.[2]
Eye and Face Protection: Shielding Against the Unforeseen
Chemical splash goggles are essential to protect against splashes and droplets. For higher-risk procedures, a face shield worn over chemical splash goggles provides an additional layer of protection for the entire face.
Respiratory Protection: A Necessary Precaution
In situations where engineering controls like a chemical fume hood are not feasible or when there is a risk of significant aerosol generation, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor cartridge is recommended. It is imperative that all personnel required to wear respirators are properly fit-tested and trained in their use and maintenance, in accordance with institutional and regulatory guidelines.[3]
Operational Blueprint: From Benchtop to Disposal
A seamless and safe workflow is the hallmark of a well-managed laboratory. The following procedural steps provide a direct and actionable plan for handling this compound.
Pre-Operational Checklist:
-
Review the SDS: Familiarize yourself with all hazard information and emergency procedures.
-
Assemble all necessary PPE: Ensure all required PPE is readily available and in good condition.
-
Prepare your workspace: Work in a well-ventilated area, preferably a certified chemical fume hood. Cover the work surface with absorbent, disposable bench paper.[4]
-
Locate emergency equipment: Ensure you know the location and proper operation of the nearest safety shower, eyewash station, and fire extinguisher.
Step-by-Step Handling Protocol:
-
Don PPE: Put on your laboratory coat, followed by safety glasses or goggles, and finally, your gloves.
-
Dispensing the Chemical: Carefully dispense the required amount of this compound. Use a chemical-resistant spatula for solids or a calibrated pipette for liquids. Avoid creating dust or aerosols.
-
Performing the Reaction: Conduct all reactions within a chemical fume hood. Use appropriate glassware and equipment, ensuring all connections are secure.
-
Post-Reaction Work-up: Handle all reaction mixtures and subsequent work-up solutions with the same level of precaution as the starting material.
-
Decontamination: After completing your work, decontaminate all surfaces and equipment that may have come into contact with the chemical. A suitable solvent, such as isopropyl alcohol or acetone, can be used, followed by a thorough wash with soap and water.[5]
The Final Step: A Responsible Disposal Plan
Chemical waste disposal is a critical component of laboratory safety and environmental responsibility. Uncured epoxides are considered hazardous waste and must be disposed of accordingly.
Waste Segregation and Labeling:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Solid Waste: All contaminated solid waste, including gloves, bench paper, and pipette tips, must be placed in a designated solid hazardous waste container.
Disposal of Unused Material:
Never dispose of uncured this compound down the drain or in the regular trash.[6][7] The preferred method for disposing of small amounts of unused material is to mix it with the appropriate curing agent in a designated container within a fume hood.[8][9] Allow the mixture to fully cure into a solid, non-hazardous polymer. Once completely hardened, the cured material can typically be disposed of as regular solid waste, but always confirm this with your institution's environmental health and safety (EHS) department.[10][11]
Emergency Response: Preparedness is Key
Accidents can happen even in the most well-prepared laboratories. A clear and practiced emergency plan is essential.
In Case of a Spill:
-
Alert others: Immediately notify colleagues in the vicinity.
-
Evacuate the immediate area: If the spill is large or in a poorly ventilated space, evacuate the area and contact your institution's EHS department.
-
Don appropriate PPE: Before attempting to clean up a small spill, ensure you are wearing the appropriate PPE, including respiratory protection if necessary.
-
Contain the spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of the hardener component, as this can generate heat.[12]
-
Clean the area: Carefully scoop the absorbent material into a designated hazardous waste container. Decontaminate the spill area with a suitable solvent, followed by soap and water.[5][13]
In Case of Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[7] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visualizing the Workflow: PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using PPE when handling this compound.
Caption: A workflow diagram illustrating the key decision points for PPE selection and safe handling of this compound.
Conclusion: Fostering a Culture of Safety
The responsible handling of chemicals like this compound is not merely a matter of following rules; it is a mindset that prioritizes the well-being of every individual in the laboratory. By understanding the principles behind each safety measure, researchers can move beyond rote compliance to a state of active, intelligent engagement with their work environment. This guide serves as a foundational resource, but it is the daily commitment to these principles that will truly build a deep and lasting culture of safety and trust within your research endeavors.
References
-
Epoxycraft. (n.d.). Dispose of Epoxy Safely? Retrieved from [Link]
-
Epoxyworks. (n.d.). Proper Disposal of Leftover Resin & Hardener. Retrieved from [Link]
-
Fiber Optic Center. (2019, March 29). Safely Disposing of Epoxy. Retrieved from [Link]
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EcoPoxy. (n.d.). How do I dispose of epoxy resins and hardeners? Retrieved from [Link]
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Entropy Resins. (2024, May 22). Guidelines for Safe Epoxy Disposal. Retrieved from [Link]
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MIT. (n.d.). Standard Operating Procedures for Handling and Use of Epoxy Resin Systems. Retrieved from [Link]
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Entropy Resins. (n.d.). Epoxy Resin Safety Precautions. Retrieved from [Link]
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Wolverine Coatings Corporation. (n.d.). Safe Handling of Epoxy Resin Systems. Retrieved from [Link]
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PlasticsEurope. (n.d.). SAFE HANDLING OF EPOXY SYSTEMS. Retrieved from [Link]
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NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
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The University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
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- 3. envirosafetech.com [envirosafetech.com]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. Epoxy Resin Spill Cleanup Checklist - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. epoxycraft.com [epoxycraft.com]
- 7. epoxy-europe.eu [epoxy-europe.eu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
